Product packaging for JKE-1674(Cat. No.:)

JKE-1674

Cat. No.: B3025899
M. Wt: 451.3 g/mol
InChI Key: XIOHKIAPXVDWCP-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JKE-1674 is a covalent small-molecule inhibitor that selectively targets Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides . As a selenoprotein, GPX4 functions as a crucial cellular antioxidant by reducing phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cells from membrane damage and ferroptotic death . This compound directly inhibits GPX4 activity, leading to the unchecked oxidation of polyunsaturated fatty acids (PUFAs) in cell membranes and ultimately triggering ferroptosis . This mechanism is particularly relevant in cancer research, as therapy-resistant and persister cancer cells have been shown to exhibit a heightened dependency on GPX4, making them vulnerable to ferroptosis induction . Inhibitors like this compound serve as valuable chemical tools to probe the mechanisms of ferroptosis and explore its therapeutic potential in oncology and other disease areas. This product is supplied for laboratory research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Cl2N4O4 B3025899 JKE-1674

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOHKIAPXVDWCP-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its activation, target engagement, and the subsequent induction of ferroptotic cell death. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ferroptosis in diseases such as cancer.

Introduction to this compound and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the peroxidation of polyunsaturated fatty acids within cellular membranes. The selenoenzyme GPX4 plays a critical role in cellular defense against ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols[2][3].

This compound has emerged as a significant tool compound for studying ferroptosis and a potential therapeutic agent. It is an active metabolite of the pro-drug ML210 and acts as a selective and covalent inhibitor of GPX4[4][5]. Understanding the precise mechanism by which this compound inhibits GPX4 is crucial for its development and application in a therapeutic context.

Mechanism of Action of this compound

The mechanism of action of this compound is a multi-step process that involves intracellular activation to a reactive electrophile that covalently modifies and inhibits GPX4.

Intracellular Activation Cascade

This compound is an active metabolite of the pro-drug ML210[4][5]. Within the cellular environment, ML210 is converted to this compound. However, this compound itself is not the final bioactive molecule. It undergoes a further dehydration reaction within the cell to form a highly reactive nitrile oxide electrophile, designated as JKE-1777[4][6][7][8]. This intracellular transformation is a key feature of the "masked" electrophile strategy, where a stable precursor is converted into a reactive species only at the site of action, potentially minimizing off-target effects.

G ML210 ML210 (Pro-drug) JKE1674 This compound ML210->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Reactive Nitrile Oxide) JKE1674->JKE1777 Intracellular Dehydration

Fig. 1: Intracellular activation cascade of this compound.
Covalent Inhibition of GPX4

The reactive nitrile oxide, JKE-1777, is the ultimate electrophile that targets GPX4. It forms a covalent bond with the active site selenocysteine residue of GPX4[4]. This covalent modification is irreversible and results in the inactivation of the enzyme. Mass spectrometry analysis has identified a mass adduct of +434 Da on GPX4 following treatment with this compound, confirming the covalent binding event[6][7][8].

Induction of Ferroptosis

The inhibition of GPX4 by JKE-1777 leads to the accumulation of lipid hydroperoxides, as the cell's primary defense mechanism against lipid peroxidation is disabled. This unchecked lipid peroxidation damages cellular membranes, leading to increased membrane permeability and eventual cell death through ferroptosis[1]. The induction of ferroptosis by this compound can be rescued by treatment with ferroptosis inhibitors, such as ferrostatin-1, which acts as a radical-trapping antioxidant[5][8].

G cluster_gpx4 GPX4 Inhibition JKE1777 JKE-1777 GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding GPX4_inactive GPX4 (Inactive) JKE1777->GPX4_inactive Inactivates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 2: Covalent inhibition of GPX4 and induction of ferroptosis.

The GPX4-Ferroptosis Signaling Pathway

This compound's mechanism of action is situated within the broader context of the ferroptosis signaling pathway. This pathway is regulated by a complex network of upstream and downstream factors.

Upstream Regulation of GPX4

The expression and activity of GPX4 are controlled by various transcriptional and post-translational mechanisms. Key upstream regulators include:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): A master regulator of the antioxidant response that can transcriptionally upregulate GPX4[9][10].

  • p53: This tumor suppressor can have a dual role, either promoting or suppressing ferroptosis depending on the cellular context[11].

  • Selenium and Glutathione (GSH) Availability: GPX4 is a selenoprotein, and its activity is dependent on the availability of selenium and its co-factor, GSH[9][10].

Downstream Events of GPX4 Inhibition

Inhibition of GPX4 by this compound triggers a cascade of downstream events that culminate in ferroptotic cell death:

  • Lipid Peroxidation: The primary consequence is the accumulation of lipid hydroperoxides.

  • Mitochondrial Dysfunction: Ferroptosis is associated with characteristic morphological changes in mitochondria, including shrinkage and increased membrane density[1].

  • Release of Damage-Associated Molecular Patterns (DAMPs): The rupture of the cell membrane during ferroptosis can release DAMPs, which can trigger an inflammatory response[1].

Crosstalk with Other Cell Death Pathways

Ferroptosis is not an isolated process and exhibits significant crosstalk with other cell death pathways, including apoptosis and autophagy[2][3][11][12][13]. For instance, some molecules can regulate both ferroptosis and apoptosis, and autophagy can contribute to ferroptosis by degrading ferritin and releasing iron[2][3][12].

G cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors Nrf2 Nrf2 GPX4 GPX4 Nrf2->GPX4 Upregulates p53 p53 p53->GPX4 Regulates Selenium Selenium Selenium->GPX4 Incorporated into GSH GSH GSH->GPX4 Cofactor for Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Prevents JKE1674 This compound JKE1674->GPX4 Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Peroxidation->Mitochondrial_Dysfunction DAMPs DAMPs Release Lipid_Peroxidation->DAMPs Ferroptosis Ferroptosis Mitochondrial_Dysfunction->Ferroptosis DAMPs->Ferroptosis Apoptosis Apoptosis Ferroptosis->Apoptosis Crosstalk Autophagy Autophagy Ferroptosis->Autophagy Crosstalk

Fig. 3: Overview of the GPX4-Ferroptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointValueReference
LOX-IMVI (Melanoma)Cell ViabilityEC500.03 µM[14]
Various Cancer Cell LinesCell ViabilityIC50/EC50Data Not Available

Table 2: Target Engagement and Adduct Formation

ExperimentParameterValueReference
Mass SpectrometryGPX4 Adduct Mass+434 Da[6][7][8]
Cellular Thermal Shift Assay (CETSA)Thermal Shift (ΔTagg)Demonstrates target engagement[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing cell viability following treatment with ferroptosis-inducing agents.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Ferrostatin-1 (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. For rescue experiments, also prepare wells with this compound and a co-treatment of ferrostatin-1.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound (with or without ferrostatin-1). Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader[15][16].

  • Calculate cell viability as a percentage of the vehicle-treated control.

G start Seed Cells in 96-well Plate treat Treat with this compound +/- Ferrostatin-1 start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read G start Treat Cells with This compound or Vehicle heat Heat Cell Suspensions (Temperature Gradient) start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for GPX4 collect->wb analyze Analyze Thermal Shift wb->analyze G start Treat GPX4 with This compound digest Proteolytic Digestion (e.g., Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms search Database Search with Variable Modification lcms->search identify Identify Adduct Site search->identify

References

JKE-1674: A Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active, and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. As an active metabolite of the GPX4 inhibitor ML-210, this compound induces this iron-dependent form of programmed cell death by selectively targeting and inactivating GPX4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target interaction, and relevant experimental data and protocols.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, including cancers resistant to conventional therapies.

This compound is an analog of ML-210 where the nitroisoxazole ring is replaced by an α-nitroketoxime. It is a pro-electrophile that, upon cellular activation, forms a reactive nitrile oxide intermediate, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.

Mechanism of Action and Target Engagement

This compound's mechanism of action involves a unique two-step cellular activation process. Initially, the parent compound ML-210 is hydrolyzed to this compound. Subsequently, this compound is dehydrated within the cell to form the highly reactive nitrile oxide, JKE-1777. This nitrile oxide is the ultimate electrophile that covalently modifies GPX4.

The covalent adduct formed between this compound's active metabolite and GPX4 has been identified by mass spectrometry to have a mass increase of 434 Da.[1][2][3][4][5] This covalent modification leads to the irreversible inactivation of GPX4's enzymatic activity.

Signaling Pathway

The inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. The central pathway involved is the System Xc-/Glutathione (GSH)/GPX4 axis.

GPX4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine SystemXc System Xc- Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Glutamate_in Glutamate SystemXc->Glutamate_in Export GSH GSH (Glutathione) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration JKE1777->GPX4 Covalent Inhibition

Caption: this compound inhibits GPX4, leading to ferroptosis.

Quantitative Data

In Vitro Potency

This compound demonstrates potent cell-killing activity in various cancer cell lines, which can be rescued by the ferroptosis inhibitor ferrostatin-1.

Cell LineCancer TypeEC50 (µM)Citation
LOX-IMVIMelanoma~0.03[1]

Note: While specific EC50 values for a broad panel are not publicly available, studies indicate a similar pattern of cell killing for this compound across melanoma, renal cell carcinoma, fibrosarcoma, colon cancer, and pancreatic cancer cell lines.[3]

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in SCID mice.

ParameterValueCitation
Dosing RouteOral (p.o.)[3][6][7]
Dose50 mg/kg[3][6][7]
VehiclePEG400/Ethanol (90/10, v/v)[3]
ObservationDetected in the serum[3][6][7]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not detailed in the available literature.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the EC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., LOX-IMVI)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration might be 10 µM.

  • Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound serial dilutions B->C D Incubate for 72 hours C->D E Add cell viability reagent D->E F Measure signal (Plate Reader) E->F G Calculate EC50 F->G

Caption: Workflow for a cell viability assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GPX4 in a cellular context.

Materials:

  • Cells expressing GPX4

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Procedure:

  • Treat intact cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble GPX4 at each temperature by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

CETSA_Workflow A Treat cells with this compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze soluble GPX4 by Western Blot E->F G Compare melting curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Mass Spectrometry for Adduct Identification

A general workflow for identifying the covalent adduct of this compound with GPX4.

Materials:

  • Recombinant GPX4 protein or cell lysate containing GPX4

  • This compound

  • Incubation buffer

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate recombinant GPX4 or cell lysate with this compound.

  • Prepare the sample for mass spectrometry analysis (e.g., desalting, digestion for peptide mapping).

  • Analyze the intact protein or digested peptides by LC-MS/MS.

  • Compare the mass spectra of the treated and untreated samples to identify a mass shift corresponding to the covalent modification of GPX4 by the active metabolite of this compound.

Conclusion

This compound is a valuable tool compound for studying ferroptosis and holds therapeutic potential as a GPX4 inhibitor. Its unique mechanism of action, involving cellular activation to a reactive nitrile oxide, provides a selective means of targeting GPX4. The data and protocols presented in this guide offer a foundation for researchers to further investigate the biological effects and therapeutic applications of this compound. Further studies are warranted to fully characterize its efficacy and pharmacokinetic profile in various preclinical models.

References

JKE-1674: A Technical Guide to Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent and orally bioavailable small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. As an active metabolite of the glutathione peroxidase 4 (GPX4) inhibitor ML-210, this compound demonstrates significant therapeutic potential, particularly in cancers with specific genetic vulnerabilities, such as retinoblastoma 1 (RB1) deficiency. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its in vitro and in vivo efficacy.

Core Mechanism of Action

This compound functions as a highly selective and stable inhibitor of GPX4, a crucial enzyme responsible for detoxifying lipid peroxides and preventing ferroptosis. The mechanism of this compound-induced ferroptosis is a multi-step process that occurs within the target cell:

  • Cellular Uptake and Conversion: this compound, an α-nitroketoxime, is taken up by cancer cells. Inside the cell, it is converted into a highly reactive nitrile oxide electrophile, JKE-1777.[1] This conversion is a key activation step.

  • Covalent Inhibition of GPX4: The generated JKE-1777 then covalently binds to the active site of GPX4. This irreversible binding inactivates the enzyme, preventing it from reducing lipid hydroperoxides to non-toxic lipid alcohols.

  • Lipid Peroxidation Accumulation: With GPX4 inhibited, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes.

  • Ferroptotic Cell Death: The overwhelming lipid peroxidation disrupts membrane integrity and function, culminating in iron-dependent cell death known as ferroptosis.

A critical aspect of this compound's efficacy lies in its synthetic lethal interaction with RB1 deficiency. Loss of the RB1 tumor suppressor leads to the upregulation of E2F transcription factors, which in turn increases the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][3][4][5] ACSL4 is a key enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the very substrates for lipid peroxidation. This RB1/E2F/ACSL4 axis sensitizes cancer cells to GPX4 inhibition, creating a therapeutic window for this compound.[2][3][4][5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from published studies.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineRB1 StatusIC50 of this compound (μM)IC50 of RSL3 (μM)
PC-3Low~1.5~0.5
PC-3 (RB-knockdown)Deficient~0.5~0.1
LNCaPIntact~2.9~1.3
C4-2Intact~2.5~1.0
22Rv1Intact~2.0~0.8
DU145Mutant~0.3~0.05
RWPE-1 (non-tumorigenic)Wild-type9 - 362 - 4
BPH-1 (non-tumorigenic)Wild-type9 - 362 - 4

Data compiled from a study on RB1-deficient prostate cancer.[3] RSL3 is another well-known GPX4 inhibitor included for comparison.

Table 2: In Vivo Efficacy of this compound in RB1-Deficient Prostate Cancer Xenograft Model

Treatment GroupTumor Volume InhibitionTumor Weight InhibitionMetastasisOverall Survival
This compound in RB-knockdown PC3 xenografts40.6%30.3%Prevented to lungs, liver, and lymph nodesIncreased
This compound in control PC-3 xenograftsMinor and insignificantMinor and insignificantNot specifiedNot specified
This compound in Pten/Rb1 double-knockout miceDrastically reducedDrastically reducedPrevented to lungs, liver, and lymph nodesIncreased

Data from studies on RB1-deficient prostate cancer models.[2][3][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

JKE1674_Mechanism cluster_cell Cancer Cell JKE-1674_in This compound JKE-1777 JKE-1777 (Nitrile Oxide) JKE-1674_in->JKE-1777 Cellular Conversion GPX4_active Active GPX4 JKE-1777->GPX4_active Covalent Binding GPX4_inactive Inactive GPX4 GPX4_active->GPX4_inactive Lipid_ROS Lipid ROS GPX4_active->Lipid_ROS Detoxifies Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA_PL PUFA-PLs PUFA_PL->Lipid_Peroxidation Substrate ACSL4 ACSL4 ACSL4->PUFA_PL Increases E2F E2F E2F->ACSL4 Upregulates RB1_loss RB1 Loss RB1_loss->E2F Activates

This compound Mechanism of Action

Western_Blot_Workflow start Treat cells with This compound or vehicle lysis Lyse cells in RIPA buffer start->lysis quant Protein quantification (BCA assay) lysis->quant load Load equal protein amounts onto SDS-PAGE gel quant->load sep Separate proteins by electrophoresis load->sep trans Transfer proteins to PVDF membrane sep->trans block Block membrane with 5% non-fat milk trans->block pri_ab Incubate with primary antibodies (anti-GPX4, anti-ACSL4) block->pri_ab wash1 Wash with TBST pri_ab->wash1 sec_ab Incubate with HRP-conjugated secondary antibody wash1->sec_ab wash2 Wash with TBST sec_ab->wash2 detect Detect with ECL substrate and image wash2->detect

Western Blot Experimental Workflow

Lipid_Peroxidation_Workflow start Seed cells and treat with This compound +/- Ferrostatin-1 stain Incubate with C11-BODIPY (1-10 µM, 30-60 min) start->stain wash Wash cells with PBS stain->wash acquire Acquire images (microscopy) or data (flow cytometry) wash->acquire analyze Analyze fluorescence shift (Green/Red ratio) acquire->analyze

Lipid Peroxidation Assay Workflow

Experimental Protocols

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound, a standard MTT or CellTiter-Glo® luminescent cell viability assay can be performed.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for GPX4 and ACSL4

This protocol is for assessing the protein levels of GPX4 and ACSL4 following treatment with this compound.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GPX4 and ACSL4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This assay measures the extent of lipid peroxidation in cells treated with this compound.

  • Cell Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound. A positive control (e.g., cumene hydroperoxide) and a negative control (vehicle) should be included. To confirm ferroptosis, a rescue group co-treated with a ferroptosis inhibitor like Ferrostatin-1 can be included.

  • Staining:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 1-10 µM C11-BODIPY™ 581/591 dye in serum-free medium for 30-60 minutes at 37°C.[4][7]

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel is quantified to measure lipid peroxidation.[4][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target protein, GPX4, in a cellular context.

  • Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-67°C) for 3 minutes in a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing 1% Triton X-100.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble GPX4 at each temperature by western blotting as described in section 4.2.

  • Data Analysis: A shift in the melting curve of GPX4 to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying ferroptosis and a promising therapeutic candidate for the treatment of cancers with specific vulnerabilities, such as RB1 deficiency. Its well-defined mechanism of action, oral bioavailability, and potent in vivo efficacy make it a subject of significant interest in the field of cancer drug development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and explore its full therapeutic potential.

References

An In-Depth Technical Guide to JKE-1674: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the parent compound ML-210. Its mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, making it a molecule of significant interest in cancer research, particularly for therapy-resistant cancers. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Properties

This compound is chemically known as (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one.[1] It is an analog of ML-210 where the nitroisoxazole ring has been replaced by an α-nitroketoxime group.[2][3][4] This structural modification is crucial for its activity and metabolic stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one[1]
CAS Number 2421119-60-8[1][2]
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[1][2]
Molecular Weight 451.30 g/mol [1][2]
Exact Mass 450.0862[1]
Elemental Analysis C, 53.23; H, 4.47; Cl, 15.71; N, 12.41; O, 14.18[1]
Appearance Not specified in provided results
Solubility DMSO: ≥ 100 mg/mL (221.58 mM)[2], Ethanol: ≥ 50 mg/mL (110.79 mM)[2][2][3]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[2][4]

Mechanism of Action and Signaling Pathway

This compound functions as a pro-drug that undergoes intracellular activation to inhibit GPX4, a key enzyme that protects cells from lipid peroxidation. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.

The signaling pathway is initiated by the intracellular conversion of ML-210 to this compound.[3][5] this compound is then further dehydrated within the cell to form a highly reactive nitrile oxide electrophile, JKE-1777.[2][4][6] This electrophile, JKE-1777, is the ultimate species that covalently binds to the active site of GPX4, leading to its irreversible inhibition.[6] The inhibition of GPX4's peroxidase activity results in the accumulation of lipid hydroperoxides, which is a hallmark of ferroptosis. This entire process can be blocked by the ferroptosis inhibitor ferrostatin-1.[1][4]

JKE_1674_Signaling_Pathway ML210 ML-210 JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Inhibits

This compound Signaling Pathway to Induce Ferroptosis.

Biological Activity and Efficacy

This compound exhibits potent and selective cytotoxic activity against a variety of cancer cell lines, with its efficacy being comparable to its parent compound, ML-210.[1][4] Its cell-killing effect is directly linked to the induction of ferroptosis, as demonstrated by rescue experiments with ferroptosis inhibitors.

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (µM)Reference
LOX-IMVIMelanoma0.03[7]
WM88Human melanomaData not numerically specified, but similar to ML-210[8]
CJMHuman melanomaData not numerically specified, but similar to ML-210[8]
U257Human melanomaData not numerically specified, but similar to ML-210[8]
CAKI2Human renal cell carcinomaData not numerically specified, but similar to ML-210[8]
A498Human renal cell carcinomaData not numerically specified, but similar to ML-210[8]
HT1080Human fibrosarcomaData not numerically specified, but similar to ML-210[8]
MC38Mouse colon cancerData not numerically specified, but similar to ML-210[8]
PANC02Mouse pancreatic cancerData not numerically specified, but similar to ML-210[8]

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound is orally bioavailable. Following a single oral dose of 50 mg/kg, the compound can be detected in the serum for up to 24 hours.[4][6]

Table 3: Pharmacokinetic Parameters of this compound in SCID Mice (50 mg/kg, p.o.)

ParameterValueReference
Dose 50 mg/kg[6]
Administration Oral (p.o.)[6]
Cₘₐₓ (Maximum Concentration) Data not numerically specified[8]
Tₘₐₓ (Time to Cₘₐₓ) Data not numerically specified[8]
AUC (Area Under the Curve) Data not numerically specified[8]
t₁/₂ (Half-life) Data not numerically specified[8]
Detection Window Up to 24 hours in serum[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary research article by Eaton et al.[8] The general scheme involves the reaction of a piperazine derivative with a suitable nitro-containing building block. While the specific step-by-step protocol is found in the supplementary materials, a general workflow can be visualized.

Synthesis_Workflow Starting_Materials Starting Materials (Piperazine derivative, Nitro-acyl chloride) Reaction Reaction in Suitable Solvent Starting_Materials->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification JKE1674 This compound Purification->JKE1674 Characterization Characterization (NMR, MS) JKE1674->Characterization

General Workflow for the Synthesis of this compound.
Cell Viability Assay

The cytotoxic effect of this compound is typically assessed using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed 1,000 cells per well in 30 µL of culture medium in an opaque-walled 384-well plate. Allow cells to adhere for 24 hours.[8]

  • Compound Treatment: Add this compound at various concentrations to the wells. Incubate the plates for 72 hours.[8]

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate EC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., LOX-IMVI) with 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.[8]

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble GPX4 in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying the role of GPX4 and ferroptosis in cancer biology. Its oral bioavailability and potent, selective mechanism of action make it a promising candidate for further preclinical and potentially clinical development. The detailed chemical, biological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of drug discovery and development.

References

JKE-1674: An In-Depth Technical Guide on its Role as a Key Metabolite of the Ferroptosis Inducer ML210

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of JKE-1674, an active metabolite of the glutathione peroxidase 4 (GPX4) inhibitor, ML210. ML210 is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Understanding the metabolic activation of ML210 to this compound and its subsequent downstream effects is critical for the development of novel therapeutics targeting ferroptosis in diseases such as cancer. This document details the metabolic pathway, presents quantitative data on its formation and activity, and provides detailed experimental protocols for key assays used in its characterization.

Metabolic Activation of ML210 to this compound

ML210 requires intracellular metabolic activation to exert its inhibitory effect on GPX4. The initial step in this bioactivation is the conversion of ML210 to its α-nitroketoxime analog, this compound.[1][2] This conversion is a crucial step, as this compound is a key intermediate in the signaling pathway that ultimately leads to the covalent modification and inhibition of GPX4.[1][2]

Further intracellular processing converts this compound into a highly reactive nitrile oxide electrophile, JKE-1777.[1] It is this electrophile, JKE-1777, that directly and covalently binds to the active site selenocysteine of GPX4, leading to its inactivation and the subsequent induction of ferroptosis.

The metabolic conversion of ML210 to this compound has been demonstrated through time-dependent formation studies in cells treated with ML210.[1][2]

Signaling Pathway Diagram

ML210_Metabolism ML210 ML210 JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Intracellular Metabolism JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Further Metabolism GPX4 GPX4 JKE1777->GPX4 Covalent Binding & Inhibition Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibition of Reduction Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Metabolic activation of ML210 to this compound and JKE-1777, leading to GPX4 inhibition and ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and formation of this compound.

Table 1: In Vitro Activity of ML210 and this compound
CompoundCell LineEC50 (µM)[3]
ML210LOX-IMVI~0.03
This compoundLOX-IMVI0.03
Table 2: GPX4 Adduct Formation
CompoundAdduct Mass Increase (+Da)[1][4]
ML210434
This compound434
Table 3: Time-Dependent Formation of this compound from ML210 in LOX-IMVI Cells
Time (hours)Relative Abundance of ML210Relative Abundance of this compound
0100%0%
1DecreasingIncreasing
4Further DecreasedPeak Level
24Significantly DecreasedDecreasing
48Near DepletionLow Level
Note: The data in this table is an estimation based on graphical representations in the cited literature. For precise quantitative values, refer to the source supplementary data.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of ML210 and this compound and to confirm that cell death is rescued by ferroptosis inhibitors.

Materials:

  • LOX-IMVI cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • ML210, this compound, Ferrostatin-1 (Fer-1)

  • 384-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed LOX-IMVI cells in 384-well plates at a density of 1,000 cells per well in 50 µL of media.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of ML210 and this compound in culture medium. For rescue experiments, also prepare solutions containing a fixed concentration of Fer-1 (e.g., 1 µM) with the serial dilutions of the test compounds.

  • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.

Intact Protein Mass Spectrometry for GPX4 Adduct Analysis

This protocol is designed to detect the covalent modification of GPX4 by the active metabolites of ML210 and this compound.

Materials:

  • HEK293T cells overexpressing FLAG-tagged GPX4

  • ML210 and this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG affinity gel

  • Elution buffer (e.g., 3xFLAG peptide solution)

  • LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Culture HEK293T-FLAG-GPX4 cells to ~80% confluency.

  • Treat the cells with 10 µM ML210 or this compound for 4 hours.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer.

  • Elute the FLAG-GPX4 protein using an elution buffer.

  • Analyze the eluted protein by intact protein LC-MS.

  • Deconvolute the resulting mass spectra to determine the mass of the intact GPX4 protein and identify any mass shifts corresponding to covalent adduct formation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of ML210 and this compound with GPX4 within intact cells by measuring changes in the thermal stability of the protein upon ligand binding.

Materials:

  • LOX-IMVI cells

  • ML210 and this compound

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Procedure:

  • Treat LOX-IMVI cells with 10 µM ML210, this compound, or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the protein concentration.

  • Resolve equal amounts of protein from the soluble fraction by SDS-PAGE.

  • Perform Western blotting using an anti-GPX4 antibody to detect the amount of soluble GPX4 at each temperature.

  • Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.

LC-MS/MS for Metabolite Quantification

This protocol is for the quantitative analysis of ML210 and its metabolite this compound in cell lysates over a time course.

Materials:

  • LOX-IMVI cells

  • ML210

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Seed LOX-IMVI cells and allow them to adhere overnight.

  • Treat the cells with ML210 (e.g., 10 µM) for different time points (e.g., 0, 1, 4, 24, 48 hours).

  • At each time point, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold acetonitrile.

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Analyze the supernatant by LC-MS/MS.

  • Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of ML210 and this compound.

  • Quantify the peak areas for ML210 and this compound at each time point and normalize to an internal standard.

  • Plot the relative abundance of each compound over time.

Experimental Workflow Diagram

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability Assay cluster_MassSpec Mass Spectrometry cluster_CETSA CETSA Cell_Seeding Seed Cells Treatment Treat with ML210/JKE-1674 Cell_Seeding->Treatment CTG_Assay CellTiter-Glo Assay Treatment->CTG_Assay Cell_Lysis_MS Cell Lysis Treatment->Cell_Lysis_MS Heat_Challenge Heat Challenge Treatment->Heat_Challenge Luminescence Measure Luminescence CTG_Assay->Luminescence EC50 Determine EC50 Luminescence->EC50 IP Immunoprecipitation (FLAG-GPX4) Cell_Lysis_MS->IP LCMS LC-MS/MS for Metabolites Cell_Lysis_MS->LCMS Intact_MS Intact Protein MS IP->Intact_MS Adduct_Analysis Adduct Mass Analysis Intact_MS->Adduct_Analysis Metabolite_Quant Quantify ML210/JKE-1674 LCMS->Metabolite_Quant Cell_Lysis_CETSA Cell Lysis & Centrifugation Heat_Challenge->Cell_Lysis_CETSA WB Western Blot for GPX4 Cell_Lysis_CETSA->WB Melting_Curve Generate Melting Curve WB->Melting_Curve

Caption: Workflow for the characterization of this compound as a metabolite of ML210.

Conclusion

This compound is a critical metabolite in the bioactivation pathway of the ferroptosis inducer ML210. The conversion of ML210 to this compound and its subsequent transformation into the active electrophile JKE-1777 are essential for the covalent inhibition of GPX4. The equipotent activity of this compound and ML210, along with the identical mass of the GPX4 adduct they form, strongly supports this metabolic relationship. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of this compound and the broader mechanisms of ferroptosis induction, aiding in the development of novel cancer therapeutics.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a pivotal molecule in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid hydroperoxides. Understanding the cellular uptake, metabolic activation, and distribution of this compound is critical for its application as a chemical probe to investigate ferroptosis and for the potential development of therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on the cellular processing of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Cellular Uptake and Metabolic Activation: A Multi-Step Process

This compound is an active metabolite of the prodrug ML210. This means that ML210 is administered to cells and is then metabolically converted into this compound intracellularly. However, the journey of this GPX4 inhibitor does not end there. This compound itself acts as a second-level prodrug, undergoing further transformation within the cell to exert its inhibitory effect.

The intracellular activation cascade of this compound is a sophisticated mechanism that ensures its selective action within the cellular environment. This process involves the conversion of this compound into a highly reactive nitrile oxide electrophile, JKE-1777. It is this ultimate metabolite, JKE-1777, that covalently binds to the active site of GPX4, thereby inhibiting its function and inducing ferroptosis. This multi-step activation is a key feature that contributes to the high cellular selectivity of this class of inhibitors.

Signaling Pathway of this compound Activation and GPX4 Inhibition

The following diagram illustrates the sequential conversion of ML210 to this compound and subsequently to the active GPX4 inhibitor, JKE-1777.

G ML210 ML210 (Prodrug) JKE1674 This compound (Metabolite/Prodrug) ML210->JKE1674 Intracellular Metabolism JKE1777 JKE-1777 (Active Nitrile Oxide Electrophile) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Binding InactiveGPX4 Inactive GPX4 (Covalently Modified) JKE1777->InactiveGPX4 Inhibition Ferroptosis Ferroptosis InactiveGPX4->Ferroptosis Induces

Caption: Intracellular activation pathway of this compound leading to GPX4 inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the experimental conditions and pharmacokinetic parameters of this compound.

Table 1: Cellular Assay Parameters
ParameterValueCell LineReference
Concentration for CETSA10 µMLOX-IMVI[1]
Incubation Time for CETSA1 hourLOX-IMVI[1]
Table 2: In Vivo Pharmacokinetic Parameters
ParameterValueSpeciesAdministration RouteReference
Dosage50 mg/kgMouseOral[2]
Monitoring Period24 hoursMouseOral[2]
Analytical MethodLC-MSMouseOral[2]

Note: Detailed quantitative data on the rate of cellular uptake and subcellular distribution of this compound are not currently available in the public literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are the methodologies for key experiments involving this compound, based on published literature.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the engagement of a compound with its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for CETSA

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis and Fractionation cluster_3 Protein Analysis A Incubate intact cells with This compound (10 µM) or DMSO B 1 hour incubation at 37°C A->B C Aliquot cell suspensions B->C D Heat aliquots at a range of temperatures C->D E Cell lysis (e.g., freeze-thaw cycles) D->E F Centrifugation to separate soluble and precipitated proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze GPX4 levels by Western Blot or other methods G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., LOX-IMVI) to the desired confluency.

    • Treat the cells with 10 µM this compound or a vehicle control (DMSO) for 1 hour at 37°C.[1]

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release their protein content. A common method is repeated freeze-thaw cycles. The specific lysis buffer composition is crucial and should be optimized for the cell type and target protein.

    • Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the precipitated proteins.

  • Analysis of Soluble GPX4:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble GPX4 in each sample using standard protein quantification techniques, such as Western blotting with a specific anti-GPX4 antibody.

    • A higher amount of soluble GPX4 at elevated temperatures in the this compound-treated samples compared to the control indicates target engagement and stabilization.

Detection of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules like this compound and its metabolites in biological matrices.

Experimental Workflow for Metabolite Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Treat cells with ML210 or this compound B Quench metabolism and extract metabolites (e.g., with cold methanol) A->B C Inject extract onto a reverse-phase HPLC column B->C D Separate metabolites using a solvent gradient C->D E Ionize eluting compounds (e.g., using ESI) D->E F Select precursor ion (this compound) E->F G Fragment precursor ion and detect specific product ions F->G H Quantify peak areas G->H I Determine concentration using a standard curve H->I

Caption: Workflow for LC-MS/MS-based metabolite quantification.

Methodology:

  • Cell Treatment and Metabolite Extraction:

    • Plate cells and treat them with the compound of interest (e.g., ML210 to observe the formation of this compound) for various time points.

    • Rapidly quench metabolic activity by, for example, washing with ice-cold PBS and then adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract into an LC-MS/MS system.

    • Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The specific gradient program needs to be optimized for the separation of this compound and its metabolites.

    • Mass Spectrometry: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves defining the specific precursor ion (the molecular weight of the analyte) and one or more product ions (fragments generated by collision-induced dissociation) for this compound and its metabolites.

    • The instrument parameters, including ion source settings (e.g., spray voltage, gas temperatures) and collision energy, must be optimized for each analyte to achieve maximum sensitivity and specificity.

  • Quantification:

    • A standard curve is generated by analyzing known concentrations of pure this compound.

    • The concentration of this compound in the cellular extracts is then determined by comparing the peak area of the analyte to the standard curve.

Conclusion

This compound is a sophisticated chemical probe whose activity is intricately linked to its cellular uptake and multi-step intracellular activation. This guide provides a foundational understanding of these processes, summarizing the available quantitative data and outlining the key experimental protocols. While the precise kinetics of cellular uptake and the detailed subcellular distribution of this compound remain areas for future investigation, the methodologies described herein provide a robust framework for researchers to further explore the fascinating biology of ferroptosis and the therapeutic potential of targeting GPX4. The provided diagrams offer a clear visual representation of the complex signaling and experimental workflows involved in the study of this important molecule.

References

JKE-1674: A Promising Ferroptosis-Inducing Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JKE-1674 is an orally active and stable small molecule that has emerged as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. It acts as a prodrug, converting intracellularly into the active electrophile JKE-1777, which covalently inhibits Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound triggers an accumulation of lethal lipid peroxides, leading to ferroptotic cell death. This mechanism holds significant promise for treating cancers that are resistant to conventional therapies, particularly those with specific genetic vulnerabilities such as RB1 loss or BRCA1 deficiency. This guide provides a comprehensive overview of the core biology of this compound, its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its investigation.

Introduction

Therapeutic resistance remains a major obstacle in oncology. Cancer cells can develop resistance to a wide array of treatments, including chemotherapy and targeted agents. Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Targeting the ferroptosis pathway has emerged as a novel strategy to overcome drug resistance.

The selenoenzyme GPX4 is the master regulator of ferroptosis, reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 has been a key focus of drug discovery efforts in this area. This compound is a second-generation GPX4 inhibitor that demonstrates improved stability and oral bioavailability compared to earlier compounds like ML210, making it a valuable tool for in vivo studies and a potential candidate for clinical development.

Mechanism of Action

This compound functions as a prodrug that undergoes a two-step intracellular transformation to become an active GPX4 inhibitor.

  • Initial Compound: this compound is a stable α-nitroketoxime that can readily cross the cell membrane.[1][2]

  • Intracellular Conversion: Inside the cell, this compound is converted to the highly reactive nitrile oxide, JKE-1777.[1][3]

  • Covalent Inhibition of GPX4: JKE-1777 then acts as a masked electrophile, forming a covalent bond with the active site of GPX4.[1]

  • Induction of Ferroptosis: The inhibition of GPX4's enzymatic activity leads to an unchecked accumulation of lipid peroxides, resulting in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.[3]

The conversion of the prodrug ML210 to this compound and subsequently to the active inhibitor JKE-1777 is a key discovery in understanding this class of compounds.[1][3] this compound itself is more stable than ML210 outside of cells, making it more suitable for in vivo applications.[3]

Signaling Pathway Diagram

JKE1674_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JKE1674_ext This compound (Oral Administration) JKE1674_int This compound JKE1674_ext->JKE1674_int Cellular Uptake JKE1777 JKE-1777 (Nitrile Oxide) JKE1674_int->JKE1777 Intracellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Produces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Cancer Models

This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly in cancers with specific genetic backgrounds that render them vulnerable to ferroptosis.

Neuroendocrine Prostate Cancer (NEPC) with RB1 Loss

Studies have shown that cancers with a deficiency in the retinoblastoma (RB1) tumor suppressor gene are hypersensitive to GPX4 inhibition. RB1 loss leads to an increase in the expression of ACSL4, a key enzyme in the synthesis of polyunsaturated fatty acids, which are the substrates for lipid peroxidation. This creates a heightened dependency on GPX4 for survival.

In a study by Wang et al., this compound was tested in mouse models of neuroendocrine prostate cancer (NEPC), a lethal form of prostate cancer frequently characterized by RB1 loss.

Cell Line / ModelTreatmentOutcomeReference
RB-knockdown PC3 xenograftsThis compoundMarkedly reduced tumor growth[4]
Pten/Rb1 double-knockout mice with metastatic NEPCThis compoundDrastically reduced primary tumor growth, prevented metastasis to lungs, liver, and lymph nodes, and increased overall survival[4]
BRCA1-deficient Cancers

BRCA1, a key tumor suppressor involved in DNA repair, has also been implicated in the regulation of ferroptosis. BRCA1-deficient cancer cells exhibit a heightened sensitivity to GPX4 inhibitors. The combination of this compound with PARP inhibitors (PARPi), which are standard-of-care for BRCA1-mutated cancers, has shown synergistic effects.

Cell Line / ModelTreatmentOutcomeReference
BRCA1-deficient SKOV3 xenograft modelThis compound (single agent)More dramatic tumor suppressive effect compared to BRCA1-WT tumors
BRCA1-deficient SKOV3 xenograft modelThis compound + Olaparib (PARPi)Blunted the growth of BRCA1-deficient tumors

Experimental Protocols

Cell Viability and Ferroptosis Assays
  • Cell Lines: LOX-IMVI (melanoma), PC3 (prostate cancer), SKOV3 (ovarian cancer).

  • Reagents: this compound, Ferrostatin-1 (ferroptosis inhibitor).

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound, with or without the co-treatment of Ferrostatin-1.

    • After a 24-hour incubation, cell viability is assessed using assays such as CellTiter-Glo.

    • The rescue of cell death by Ferrostatin-1 confirms that the mechanism of cell killing is ferroptosis.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines (e.g., RB-knockdown PC3, BRCA1-deficient SKOV3).

  • Treatment: this compound is formulated for oral administration (p.o.), for example, at a dose of 50 mg/kg.

  • Protocol:

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally according to the predetermined schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of ferroptosis).

    • For survival studies, mice are monitored until they meet predefined endpoints.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Lines (e.g., PC3, SKOV3) Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_vitro->Viability_Assay Ferroptosis_Rescue Ferroptosis Rescue (with Ferrostatin-1) Treatment_vitro->Ferroptosis_Rescue Mechanism_Confirmation Mechanism Confirmation Viability_Assay->Mechanism_Confirmation Ferroptosis_Rescue->Mechanism_Confirmation Xenograft Xenograft Model (e.g., Nude Mice) Mechanism_Confirmation->Xenograft Proceed to In Vivo Treatment_invivo Oral Administration of this compound Xenograft->Treatment_invivo Tumor_Measurement Tumor Growth Monitoring Treatment_invivo->Tumor_Measurement Survival_Analysis Overall Survival Analysis Treatment_invivo->Survival_Analysis Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Survival_Analysis->Efficacy_Evaluation

Caption: General experimental workflow for evaluating this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its favorable pharmacological properties and potent anti-tumor activity in preclinical models, especially in cancers with RB1 or BRCA1 deficiencies, highlight its therapeutic potential.

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

  • Combination Therapies: Exploring synergistic combinations with other anti-cancer agents to enhance efficacy and overcome resistance.

  • Clinical Translation: Moving this compound or optimized analogs into clinical trials to evaluate their safety and efficacy in cancer patients.

References

JKE-1674: A Technical Guide to a Novel Covalent GPX4 Inhibitor for Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug resistance remains a formidable challenge in oncology. A promising strategy to overcome this is the induction of ferroptosis, an iron-dependent form of regulated cell death, in therapy-resistant cancer cells. This guide provides an in-depth technical overview of JKE-1674, a key intermediate in the mechanism of a new class of ferroptosis inducers. This compound is the stable, cell-permeable α-nitroketoxime metabolite of the pro-drug ML210. Intracellularly, it is further converted to a reactive nitrile oxide electrophile, JKE-1777, which selectively and covalently inhibits Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. This document details the mechanism of action of this compound, presents available quantitative data on its activity, and provides comprehensive experimental protocols for its study, aiming to facilitate further research and development of ferroptosis-based cancer therapies.

Mechanism of Action: A Two-Step Intracellular Activation

This compound is a pivotal molecule in a sophisticated pro-drug strategy designed to selectively target GPX4 within the cellular environment. The parent compound, ML210, is a masked electrophile that undergoes intracellular transformation to exert its cytotoxic effects.[1]

The activation cascade is a two-step process:

  • Hydrolysis of ML210 to this compound: Upon entering the cell, the nitroisoxazole ring of ML210 undergoes hydrolysis, yielding the more stable α-nitroketoxime, this compound.[2] This conversion is a critical step, as this compound itself is more stable and selective for GPX4 than other classes of GPX4 inhibitors like chloroacetamides.[3]

  • Dehydration of this compound to JKE-1777: this compound is then further metabolized within the cell through dehydration to form the highly reactive nitrile oxide electrophile, JKE-1777. It is this ultimate metabolite, JKE-1777, that acts as the "warhead," covalently binding to the selenocysteine residue in the active site of GPX4.[1][3] This covalent modification irreversibly inactivates the enzyme.

The inactivation of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative stress and the induction of ferroptosis, a distinct form of cell death that has shown efficacy in killing drug-resistant cancer cells.[1]

Signaling Pathway and Experimental Workflow

The mechanism of this compound's action can be visualized through the following signaling pathway and a general experimental workflow for its investigation.

JKE1674_Signaling_Pathway cluster_cell Intracellular Space ML210 ML210 (Pro-drug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides Accumulation GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Figure 1. Intracellular activation of ML210 and subsequent GPX4 inhibition leading to ferroptosis.

Experimental_Workflow start Start cell_culture Culture Drug-Resistant Cancer Cell Lines start->cell_culture treatment Treat cells with this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa mass_spec Mass Spectrometry for Covalent Adduct Analysis treatment->mass_spec in_vivo In Vivo Efficacy & Pharmacokinetics in Mice treatment->in_vivo data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot for GPX4 cetsa->western_blot western_blot->data_analysis mass_spec->data_analysis in_vivo->data_analysis end End data_analysis->end

Figure 2. A general experimental workflow for the evaluation of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific EC50/IC50 values for a broad panel of cell lines are not yet publicly available in the reviewed literature.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueNotes
EC50 LOX-IMVI (Melanoma)Comparable to ML210The activity of this compound in viability and CETSA experiments is indistinguishable from that of ML210.[2]
GPX4 Covalent Adduct Mass Various+434 DaThis compound forms a covalent adduct with GPX4, resulting in a mass increase of 434 Da.[2][4]

Table 2: In Vivo Pharmacokinetics of this compound in SCID Mice

ParameterValueConditions
Dose 50 mg/kgSingle oral administration.
Formulation PEG400/Ethanol (90/10, v/v)-
Detection in Serum Detected at 1, 3, 6, and 24 hours post-administrationSpecific concentrations (Cmax, Tmax, half-life) are not detailed in the available literature.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin and is suitable for determining the viability of cells in culture after treatment with this compound.[5][6]

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • Drug-resistant cancer cell lines

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of the desired drug-resistant cancer cell line.

    • Seed the cells into opaque-walled multiwell plates at a density of approximately 1,000 cells per well in a volume of 30 µL for a 384-well plate.[4] The optimal seeding density should be determined for each cell line.

    • Include control wells containing medium without cells for background luminescence measurement.

    • Incubate the plates for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the compound dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.

    • Incubate the plates for 72 hours under standard cell culture conditions.[4]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 30 µL of reagent for 30 µL of medium in a 384-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Plot the luminescence signal against the concentration of this compound.

    • Determine the EC50/IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GPX4 in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Drug-resistant cancer cell lines

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., sonicator)

  • Centrifuge

  • SDS-PAGE equipment

  • Western blot equipment

  • Primary antibody against GPX4

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture drug-resistant cancer cells to a sufficient density.

    • Treat the cells with 10 µM this compound or vehicle control (DMSO) for 1 hour at 37°C.[4]

  • Heat Shock:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication in a suitable lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for GPX4.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for GPX4 at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Synthesis of this compound from ML210

The conversion of ML210 to this compound can be achieved through base-promoted hydrolysis.[2]

Materials:

  • ML210

  • Aqueous basic solution (e.g., sodium hydroxide solution)

  • Appropriate solvent system for reaction and purification

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, NMR, mass spectrometry)

Procedure:

  • Dissolve ML210 in a suitable solvent.

  • Add an aqueous basic solution to promote the hydrolysis of the nitroisoxazole ring.

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture and perform an aqueous workup to extract the product.

  • Purify the crude product using techniques such as flash column chromatography to obtain pure this compound.

  • Confirm the identity and purity of the synthesized this compound using spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents for the treatment of drug-resistant cancers. Its unique mechanism of action, involving intracellular conversion to a highly selective covalent inhibitor of GPX4, offers a promising therapeutic window. This technical guide provides a foundational understanding of this compound, compiling the available quantitative data and detailed experimental protocols to aid researchers in further exploring its potential. The continued investigation into this compound and related compounds will be crucial in translating the promise of ferroptosis induction into effective clinical strategies for overcoming therapeutic resistance in cancer.

References

JKE-1674 and Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JKE-1674, a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4). This compound is an active metabolite of the parent compound ML210 and acts as a masked electrophile, undergoing intracellular conversion to the reactive nitrile oxide, JKE-1777. This guide details the mechanism of action of this compound, its role in lipid peroxidation, and provides comprehensive experimental protocols for its characterization. Quantitative data on its activity are presented, along with visualizations of the key signaling pathways and experimental workflows.

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Consequently, inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies.[2]

This compound is a key molecule in the study of ferroptosis. It was identified as the active α-nitroketoxime metabolite of the ferroptosis-inducing compound ML210.[3][4] Unlike its parent compound, this compound is more stable, making it a more suitable tool for in vivo studies.[4] This guide will explore the intricate mechanism by which this compound induces lipid peroxidation and subsequent ferroptotic cell death.

Mechanism of Action

This compound functions as a "masked" electrophile.[5] It is not directly reactive with GPX4 but undergoes a cellular transformation to become a potent inhibitor.[1]

Intracellular Activation

Within the cell, this compound is converted to the highly reactive nitrile oxide electrophile, JKE-1777, through a dehydration process.[1][6] This conversion is a critical step for its biological activity.

Covalent Inhibition of GPX4

The generated JKE-1777 then covalently binds to the catalytic selenocysteine residue in the active site of GPX4.[1] This irreversible binding inactivates the enzyme, preventing the reduction of lipid hydroperoxides.

Induction of Lipid Peroxidation and Ferroptosis

The inhibition of GPX4 leads to an uncontrolled accumulation of lipid peroxides, particularly on cell membranes. This rampant lipid peroxidation disrupts membrane integrity, ultimately leading to cell death via ferroptosis.[4] The cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors such as ferrostatin-1, confirming its mechanism of action.[6]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental procedures associated with this compound.

JKE-1674_Mechanism_of_Action Mechanism of Action of this compound ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Intracellular Metabolism JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Inhibition Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Reduction GPX4_inactive GPX4 (Inactive) Ferroptosis Ferroptosis GPX4_inactive->Ferroptosis Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 Lipid_Peroxides->Ferroptosis

Mechanism of action of this compound.

Experimental_Workflow_CETSA Cellular Thermal Shift Assay (CETSA) Workflow start Intact Cells treatment Treat with this compound (10 µM, 1h, 37°C) or DMSO control start->treatment harvest Harvest and Wash Cells treatment->harvest heat Heat Cells across a Temperature Gradient harvest->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Soluble GPX4 levels (e.g., Western Blot) supernatant->analysis result Increased Thermal Stability of GPX4 with this compound analysis->result

Workflow for CETSA to assess this compound and GPX4 engagement.

Experimental_Workflow_Lipid_Peroxidation Lipid Peroxidation Assay Workflow start Seed Cells treatment Treat with this compound and Controls start->treatment stain Stain with C11-BODIPY 581/591 (2 µM, 30 min) treatment->stain wash Wash Cells stain->wash analysis Flow Cytometry Analysis (Oxidized vs. Reduced Probe) wash->analysis result Increased Green Fluorescence (Oxidized Probe) indicates Lipid Peroxidation analysis->result

References

JKE-1674: A Technical Guide to its Discovery and Preclinical Development as a Novel GPX4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4). This compound represents a significant advancement in the exploration of ferroptosis-inducing agents for therapeutic applications, particularly in therapy-resistant cancers.

Discovery and Identification

This compound was identified as the key active metabolite of the nitroisoxazole-containing compound ML210, a known inducer of ferroptosis.[1][2][3] Initial investigations into the mechanism of ML210 revealed that it requires cellular activation to exert its GPX4-inhibitory effects.[4] Through structure-activity relationship (SAR) studies and metabolic analysis, researchers discovered that ML210 undergoes hydrolysis in a cellular context to form this compound, an α-nitroketoxime.[1][5] This conversion was confirmed by observing the time-dependent formation of this compound in cells treated with ML210.[1][4]

This compound itself is a pro-drug that is further converted intracellularly into a highly reactive nitrile oxide electrophile, JKE-1777, which is responsible for covalently modifying and inhibiting GPX4.[2][3][5] This multi-step activation process contributes to the compound's cellular selectivity.[2]

Mechanism of Action: Induction of Ferroptosis

This compound functions as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][6] Its primary cellular target is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death.[2][6]

The signaling pathway leading to GPX4 inhibition by this compound is a unique two-step intracellular process:

  • Conversion of ML210 to this compound: The parent compound, ML210, is hydrolyzed within the cell to form the more stable α-nitroketoxime, this compound.[1][5]

  • Formation of the Active Electrophile: this compound undergoes dehydration to generate the nitrile oxide JKE-1777.[3][4][5] This highly reactive species then covalently binds to GPX4, leading to its inactivation.[2][4]

The inhibition of GPX4 by the this compound-derived electrophile leads to an accumulation of lipid peroxides, culminating in oxidative stress and cell death via ferroptosis. The cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors such as ferrostatin-1 (fer-1) and liproxstatin-1, confirming its mechanism of action.[3][4][7]

G cluster_0 Cellular Environment ML210 ML210 (Nitroisoxazole) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxification Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induction

Caption: Intracellular activation cascade of this compound leading to GPX4 inhibition and ferroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its related compounds.

Table 1: In Vitro Activity and Cellular Engagement

CompoundAssayCell LineEndpointResultReference
This compoundCell ViabilityLOX-IMVIEC50Equipotent to ML210[1][8]
This compoundCellular Thermal Shift Assay (CETSA)LOX-IMVIGPX4 StabilizationIndistinguishable from ML210[1][4]
This compoundGPX4 Adduct Formation-Mass of Adduct+434 Da (same as ML210)[1][4]
This compound-yneGPX4 Pulldown-EnrichmentSimilar to ML210-yne[1][4]

Table 2: In Vivo Pharmacokinetics and Efficacy

CompoundAnimal ModelDosageAdministrationObservationReference
This compoundSCID Mice50 mg/kgOral (p.o.)Detected in serum[4][9]
This compoundBRCA1-deficient SKOV3 xenograftNot specifiedNot specifiedSuppressed tumor growth in combination with Olaparib[7]
This compoundPten/Rb1 double-knockout mice (NEPC model)Not specifiedNot specifiedReduced primary tumor growth and metastasis[6]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Viability Assays

Cell viability was assessed in various cancer cell lines, such as the melanoma cell line LOX-IMVI. Cells were seeded in multi-well plates and treated with a dose range of this compound, ML210, or other compounds for a specified period (e.g., 24-48 hours). To confirm ferroptosis as the mechanism of cell death, co-treatment with ferroptosis inhibitors like ferrostatin-1 was performed. Cell viability was typically measured using assays such as CellTiter-Glo.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the direct engagement of this compound with GPX4 in intact cells. LOX-IMVI cells were treated with either this compound (e.g., 10 μM for 1 hour) or a vehicle control (DMSO). After treatment, the cells were lysed, and the lysate was subjected to a temperature gradient. The remaining soluble GPX4 at each temperature was then quantified by Western blotting. Thermal stabilization of GPX4 in the presence of this compound indicates direct target binding.[4]

GPX4 Adduct Formation Analysis

To identify the covalent modification of GPX4, cells were treated with this compound. GPX4 was then immunoprecipitated and analyzed by mass spectrometry. The mass of the adducted protein was compared to the unmodified protein to determine the mass of the covalent modification, which was found to be a +434 Da adduct for both this compound and ML210.[1][4]

In Vivo Studies

For pharmacokinetic analysis, this compound was administered orally to SCID mice, and its presence in the serum was monitored over time.[4][9] For efficacy studies, xenograft models using cancer cell lines such as BRCA1-deficient SKOV3 cells or genetically engineered mouse models like the Pten/Rb1 double-knockout model for neuroendocrine prostate cancer (NEPC) were utilized.[6][7] Tumor growth was monitored, and upon completion of the study, tumors were often excised for further analysis, including immunohistochemistry for markers of lipid peroxidation (e.g., 4-HNE).[7]

G cluster_workflow Experimental Workflow for this compound Characterization A ML210 Treatment of Cells B Metabolite Profiling (LC-MS/MS) A->B C Identification of this compound B->C D Chemical Synthesis of this compound C->D E Cell Viability Assays (e.g., LOX-IMVI) D->E F Target Engagement (CETSA) D->F G Covalent Adduct Analysis (Mass Spectrometry) D->G H In Vivo Studies (PK and Efficacy) E->H

Caption: Workflow for the identification and preclinical characterization of this compound.

Advantages and Future Directions

This compound presents several advantages over its parent compound ML210 and other GPX4 inhibitors like the chloroacetamides. Its α-nitroketoxime structure confers greater stability and improved solubility, which are critical properties for in vivo applications.[3][4] The oral bioavailability of this compound has been demonstrated in mice, making it a more promising candidate for further drug development.[4][9]

The discovery of this compound and its unique activation mechanism opens new avenues for designing selective, potent, and drug-like ferroptosis inducers. Future research will likely focus on:

  • Lead Optimization: Systematic medicinal chemistry efforts to further improve the pharmacokinetic and pharmacodynamic properties of this compound and related masked nitrile oxides.[1]

  • Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to GPX4 inhibition therapy.[6] Loss of the RB1 tumor suppressor has been identified as a potential sensitizer to ferroptosis inducers.[6]

  • Clinical Translation: As of now, there is no publicly available information on clinical trials for this compound. Further preclinical safety and toxicology studies will be necessary before it can advance into human clinical trials.[6]

G cluster_dev This compound Development Logic Discovery Discovery as ML210 Metabolite Mechanism Mechanism of Action (GPX4 Inhibition via JKE-1777) Discovery->Mechanism Preclinical_Testing Preclinical In Vitro & In Vivo Validation Mechanism->Preclinical_Testing Optimization Lead Optimization (PK/PD Improvement) Preclinical_Testing->Optimization Clinical_Dev Future Clinical Development Optimization->Clinical_Dev

References

JKE-1674: A Technical Guide to its Selectivity for GPX4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of JKE-1674, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound is a key metabolite of the parent compound ML210 and serves as a critical tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its unique, multi-step activation mechanism within the cellular environment is fundamental to its high selectivity for GPX4.

Mechanism of Action: A Tale of Two-Step Cellular Activation

This compound's selectivity is intrinsically linked to its mechanism of action, which requires intracellular chemical transformations to become active. Unlike direct inhibitors, this compound is a pro-drug that is generated from its parent compound, ML210, and subsequently undergoes further activation to covalently modify GPX4.

  • Formation from ML210: In the cellular environment, ML210 is hydrolyzed, transforming its nitroisoxazole ring into an α-nitroketoxime group, yielding this compound.[1][2][3]

  • Dehydration to a Reactive Electrophile: this compound itself is not the final active molecule.[1][4] It requires an additional cellular dehydration step, which converts the α-nitroketoxime into a highly reactive nitrile oxide electrophile, JKE-1777.[2][5][6]

  • Covalent Targeting of GPX4: This unstable JKE-1777 intermediate is the species that covalently binds to the catalytic selenocysteine residue of GPX4, inhibiting its function.[2][6] This covalent modification has been identified as a +434 Da adduct.[1][3][4]

This requirement for cellular activation explains why neither ML210 nor this compound can engage with purified recombinant GPX4 or GPX4 in cell lysates; the necessary metabolic machinery is absent outside of intact cells.[1][3] This dependence on the intracellular environment is a key contributor to its selectivity, minimizing off-target interactions in the extracellular space.

cluster_cell Intracellular Environment ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime metabolite) ML210->JKE1674 Cellular hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Cellular dehydration GPX4_inactive Inactive GPX4 Adduct (+434 Da) JKE1777->GPX4_inactive Covalent Binding (Selenocysteine Target) GPX4_active Active GPX4

Caption: Intracellular activation pathway of ML210 to inhibit GPX4.

Quantitative Data: Selectivity and Potency

This compound demonstrates a highly selective profile, with its activity being equipotent to its parent compound, ML210. Its cell-killing effects are specifically linked to the induction of ferroptosis, as they can be completely rescued by co-treatment with ferroptosis inhibitors like ferrostatin-1.[3][5] Compared to other classes of GPX4 inhibitors, such as chloroacetamides, this compound exhibits significantly fewer off-target effects.[1][7]

Compound/ParameterTargetPotency / EffectSelectivity NotesReference(s)
This compound GPX4Equipotent to ML210 in cell viability and CETSA experiments.Activity is completely rescued by ferroptosis inhibitors (e.g., ferrostatin-1).[1][5]
Proteome-wideRetains the selective proteome-wide reactivity profile of ML210.[1][4]
Off-targetExhibits fewer off-target effects compared to chloroacetamide inhibitors.[1][7]
This compound-yne GPX4Enables affinity pull-down of GPX4 from cells.Exhibits proteome-wide reactivity similar to ML210-yne.[1][3]
JKE-1777 Purified GPX4Forms a +434 Da covalent adduct with purified GPX4.The active electrophile that directly binds the target.[6]

Experimental Protocols for Determining Selectivity

The selectivity of this compound for GPX4 has been established through a series of robust biochemical and cell-based assays.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native, intracellular environment.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

  • Protocol Outline:

    • Treatment: Intact cells (e.g., LOX-IMVI melanoma cells) are treated with this compound (e.g., 10 µM for 1 hour) or a vehicle control (DMSO).[3]

    • Heating: The treated cells are lysed, and the resulting protein lysates are aliquoted and heated across a temperature gradient (e.g., 37°C to 73°C) for a short duration (e.g., 3 minutes).[8]

    • Separation: The heated lysates are centrifuged to pellet the aggregated, denatured proteins.

    • Quantification: The amount of soluble GPX4 remaining in the supernatant at each temperature is quantified, typically by Western blotting.

    • Analysis: A "melting curve" is generated by plotting the percentage of soluble GPX4 against temperature. A shift in this curve to a higher temperature in the this compound-treated samples indicates direct binding and thermal stabilization of GPX4.[3]

Affinity Pull-Down with Alkyne Analogs

To identify the direct binding partners of this compound, a clickable alkyne analog, this compound-yne, was synthesized.[1][3] This probe retains the core structure and cellular activity of this compound.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with this compound-yne.

    • Lysis & Click Chemistry: Cells are lysed, and the alkyne-tagged proteins are covalently linked to a reporter molecule (e.g., biotin) via a copper-catalyzed "click" reaction.

    • Enrichment: The biotin-tagged protein complexes are captured and enriched using streptavidin-coated beads.

    • Identification: The enriched proteins are eluted and identified via mass spectrometry or Western blot. This method confirmed that this compound-yne selectively pulls down GPX4 from the cellular proteome.[1][4]

Proteome-Wide Reactivity Profiling

This technique extends the affinity pull-down approach to assess selectivity on a global scale. By comparing the proteins pulled down by this compound-yne against those pulled down by a broader-spectrum probe or other inhibitors, the high selectivity for GPX4 can be visualized and confirmed.[1][3]

cluster_cetsa CETSA Workflow cluster_pulldown Affinity Pull-Down Workflow c1 Treat Intact Cells (this compound vs DMSO) c2 Heat Lysate across Temperature Gradient c1->c2 c3 Separate Soluble vs Aggregated Protein c2->c3 c4 Quantify Soluble GPX4 (Western Blot) c3->c4 c5 Analyze Thermal Shift c4->c5 p1 Treat Intact Cells (this compound-yne) p2 Lysis & Click Reaction (Add Biotin Tag) p1->p2 p3 Enrich Biotinylated Proteins (Streptavidin) p2->p3 p4 Identify Proteins (Mass Spectrometry) p3->p4 p5 Confirm GPX4 Binding p4->p5

Caption: Workflows for assessing this compound target engagement.

The Ferroptosis Pathway and this compound Intervention

GPX4 is the central regulator of ferroptosis. It detoxifies lipid peroxides (L-OOH) into non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor. Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative damage and cell death. This compound, through its active form JKE-1777, directly blocks this protective function.

PUFA Polyunsaturated Fatty Acids (PUFAs) LOOH Lipid Peroxides (L-OOH) PUFA->LOOH Lipid Peroxidation LOH Lipid Alcohols (L-OH) LOOH->LOH Detoxification Ferroptosis Ferroptosis (Cell Death) LOOH->Ferroptosis Accumulation Leads to... GPX4 GPX4 GPX4->LOH JKE1777 JKE-1777 (Active Metabolite) JKE1777->GPX4 Inhibition

Caption: The role of GPX4 in ferroptosis and its inhibition by this compound.

Conclusion

This compound is a highly selective, cell-active inhibitor of GPX4. Its selectivity is not derived from a high-affinity binding pocket in the traditional sense, but rather from a unique, two-step intracellular activation mechanism that transforms it into a short-lived, highly reactive electrophile in the vicinity of its target. This elegant mechanism minimizes off-target effects and makes this compound and its parent compound ML210 invaluable tools for probing the biology of GPX4 and the therapeutic potential of inducing ferroptosis.

References

In Vivo Oral Availability of JKE-1674: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JKE-1674 is an orally active, selective inhibitor of Glutathione Peroxidase 4 (GPX4) and a key metabolite of the compound ML210.[1][2] By targeting GPX4, this compound induces a form of regulated cell death known as ferroptosis, a process characterized by the iron-dependent accumulation of lipid peroxides.[3][4] This mechanism of action makes this compound a compound of significant interest for researchers in oncology and drug development, particularly for targeting therapy-resistant cancers.[5] This technical guide provides a comprehensive overview of the in vivo oral availability of this compound, detailing its pharmacokinetic properties, the experimental protocols used for its assessment, and its mechanism of action.

Pharmacokinetic Profile

Pharmacokinetic studies in SCID mice have demonstrated that this compound is orally bioavailable.[6] Following oral administration, the compound can be detected in the serum, indicating its successful absorption from the gastrointestinal tract.[4][6] While specific quantitative parameters such as Cmax, Tmax, and AUC were not detailed in the available literature, the data confirms its presence in systemic circulation over a 24-hour period.[6]

Table 1: Summary of In Vivo Pharmacokinetic Data for this compound

ParameterValueSpeciesDosageFormulation
Cmax Data not availableSCID Mice50 mg/kgPEG400/Ethanol (90/10, v/v)
Tmax Data not availableSCID Mice50 mg/kgPEG400/Ethanol (90/10, v/v)
AUC Data not availableSCID Mice50 mg/kgPEG400/Ethanol (90/10, v/v)
Detection Window Up to 24 hoursSCID Mice50 mg/kgPEG400/Ethanol (90/10, v/v)

Experimental Protocols

The assessment of this compound's in vivo oral availability was conducted through a standardized pharmacokinetic study in mice. The following protocol provides a detailed methodology for such an experiment.

Animal Model and Housing
  • Species: Severe Combined Immunodeficient (SCID) mice.

  • Housing: Animals should be housed in accordance with institutional guidelines, typically in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Formulation and Dosing
  • Compound: this compound.

  • Formulation: The compound is formulated in a vehicle of Polyethylene glycol 400 (PEG400) and Ethanol in a 90:10 volume/volume ratio.

  • Dosage: A single oral dose of 50 mg/kg body weight is administered.[6] Doses higher than 50 mg/kg were reported to be poorly tolerated in a 7-day consecutive dosing study.[6]

  • Administration: The formulation is administered via oral gavage.

Blood Sampling
  • Time Points: Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases. The reported time points are 1, 3, 6, and 24 hours.

  • Collection: At each time point, blood is collected from a cohort of animals (n=3-4) into tubes containing an anticoagulant (e.g., lithium heparin).

Plasma Preparation and Analysis
  • Plasma Isolation: The collected blood samples are centrifuged to separate the plasma.

  • Analytical Method: The concentration of this compound in the plasma samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This method provides the necessary sensitivity and selectivity for accurate determination of drug levels.

Data Analysis
  • Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents the total drug exposure over time.

  • Statistical Analysis: Data are typically presented as the mean ± standard deviation (s.d.) for each time point.[6]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, from its cellular uptake to the induction of ferroptosis.

G JKE1674_admin This compound (Oral Administration) JKE1674_cell This compound (in cell) JKE1674_admin->JKE1674_cell Absorption NitrileOxide Nitrile Oxide Electrophile (JKE-1777) JKE1674_cell->NitrileOxide Cellular Activation (Dehydration) GPX4 GPX4 NitrileOxide->GPX4 Covalent Binding GPX4_inactive Inactive GPX4 (Covalent Adduct) LipidAlcohols Non-toxic Lipid Alcohols GPX4->LipidAlcohols Reduces LipidROS Lipid Peroxides Ferroptosis Ferroptosis GPX4_inactive->Ferroptosis Inhibition Promotes LipidROS->Ferroptosis Accumulation Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in the experimental workflow for determining the oral availability of this compound.

G cluster_workflow Pharmacokinetic Study Workflow start Start formulation Formulate this compound (50 mg/kg in PEG400/Ethanol) start->formulation administration Oral Administration to SCID Mice formulation->administration sampling Blood Sampling at 1, 3, 6, 24 hours administration->sampling plasma_prep Plasma Isolation (Centrifugation) sampling->plasma_prep analysis LC-MS Analysis of This compound Concentration plasma_prep->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for this compound pharmacokinetic study.

References

Methodological & Application

JKE-1674 Protocol for Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. As an active metabolite of the GPX4 inhibitor ML-210, this compound induces ferroptotic cell death by preventing the reduction of lipid peroxides, leading to their accumulation and subsequent oxidative damage.[1] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to study ferroptosis and evaluate its anti-cancer potential.

Mechanism of Action

This compound is a prodrug that undergoes intracellular conversion to its active form. The parent compound, ML210, is first hydrolyzed to this compound. Subsequently, this compound is dehydrated to form the reactive nitrile oxide electrophile, JKE-1777.[1][2] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[3] The inhibition of GPX4 prevents the detoxification of lipid hydroperoxides, leading to their accumulation, iron-dependent oxidative stress, and ultimately, cell death through a process known as ferroptosis.[4] The cell-killing effects of this compound can be rescued by treatment with ferroptosis inhibitors, such as ferrostatin-1.[1][5]

JKE1674_Mechanism ML210 ML210 JKE1674 This compound ML210->JKE1674 Intracellular Hydrolysis JKE1777 JKE-1777 (Active Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Figure 1: Mechanism of this compound Action.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to GPX4 inhibition.

Cell LineCancer TypeEC50 (µM)Notes
LOX-IMVIMelanoma0.03Highly sensitive.
DLD1Colorectal Cancer>20Inactive up to 20 µM.[2]
HT-1080Fibrosarcoma-This compound shows activity.[6]
MC38Mouse Colon Cancer-This compound shows activity.[6]
PANC02Mouse Pancreatic Cancer-This compound shows activity.[6]
DU145Prostate Cancer-RB1 mutant model, potentially sensitive.
PC3Prostate Cancer-RB-knockdown sensitizes to this compound.[4]

Note: Further dose-response studies are recommended to determine the precise EC50 values in cell lines marked with "-".

Experimental Protocols

General Guidelines
  • Compound Handling: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Store the stock solution at -20°C or -80°C, protected from light.[1]

  • Cell Culture: Use appropriate cell culture media and conditions for the cell lines being tested. Ensure cells are healthy and in the logarithmic growth phase before starting experiments.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture Cell Seeding Incubation Incubate Cells with this compound Cell_Culture->Incubation Compound_Prep This compound Dilution Compound_Prep->Incubation Viability Cell Viability Assay Incubation->Viability Apoptosis Apoptosis Assay Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis Incubation->Cell_Cycle

Figure 2: General Experimental Workflow.
Cell Viability (Cytotoxicity) Assay

This protocol is to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • 96-well clear or white-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 12-point dose-response curve.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

Protocol:

  • Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., EC50 and 2x EC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[8]

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • PBS

Protocol:

  • Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and collect by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[9]

Conclusion

This compound is a valuable tool for studying ferroptosis and its potential as a therapeutic strategy in cancer. The protocols provided here offer a framework for investigating the cellular effects of this potent GPX4 inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The differential sensitivity of cancer cell lines to this compound underscores the importance of characterizing its efficacy across a broad range of models.

References

Application Notes and Protocols for JKE-1674 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent and orally bioavailable inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By inducing this iron-dependent form of programmed cell death, this compound presents a promising therapeutic avenue for cancers exhibiting sensitivity to ferroptosis, particularly those with specific genetic backgrounds such as RB1 deficiency. These application notes provide a comprehensive overview of the in vivo use of this compound in preclinical mouse models of cancer, detailing recommended dosages, administration protocols, and expected outcomes based on published studies. The information herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and mechanism of action of this compound.

I. Mechanism of Action: Inducing Ferroptosis through GPX4 Inhibition

This compound is an active metabolite of the GPX4 inhibitor ML-210, exhibiting greater stability, making it more suitable for in vivo applications.[1] Its primary mechanism of action is the covalent inhibition of GPX4.[2] GPX4 is a crucial enzyme responsible for detoxifying lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death through ferroptosis.[3][4] This mechanism is particularly effective in cancer cells with a high demand for fatty acids and those with genetic alterations, such as loss of the retinoblastoma (RB1) tumor suppressor, which has been shown to sensitize cells to ferroptosis.[3][5]

G cluster_cell Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) L_OOH Lipid Peroxides (L-OOH) PUFA->L_OOH Lipid Peroxidation L_OH Non-toxic Lipid Alcohols (L-OH) L_OOH->L_OH Detoxification Ferroptosis Ferroptosis L_OOH->Ferroptosis GPX4 GPX4 GPX4->L_OOH JKE1674 This compound JKE1674->GPX4 Inhibition

Figure 1. Simplified signaling pathway of this compound-induced ferroptosis.

II. Recommended In Vivo Dosages and Administration

Based on preclinical studies, the following dosages and administration routes for this compound in mice have been established.

Quantitative Data Summary
ParameterDetailsReference
Efficacy Dosage 25 mg/kg[3][6]
Maximum Tolerated Dosage (7-day) 50 mg/kg[1][7]
Administration Route Oral gavage (p.o.)[3][8]
Vehicle 10% Ethanol + 90% PEG-400[3]
Frequency (Efficacy Studies) Every other day[3][6]

III. Experimental Protocols

A. Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution by mixing 10% ethanol and 90% PEG-400 (v/v).

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume to deliver 25 mg/kg).

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Prepare fresh on the day of dosing.

B. In Vivo Efficacy Study in a PC3 Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Subcutaneous inoculation of RB1-knockdown PC3 human prostate cancer cells

Treatment Protocol:

  • Once tumors reach a volume of approximately 80-100 mm³, randomize mice into treatment and vehicle control groups.[3]

  • Administer this compound (25 mg/kg) or vehicle orally via gavage every other day.[3][6]

  • Continue treatment for 4 weeks.[3][6]

  • Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis.

Expected Outcome:

  • A significant reduction in tumor volume (approximately 40.6%) and weight (approximately 30.3%) in the this compound treated group compared to the vehicle control group.[3][6]

C. In Vivo Efficacy and Survival Study in a Genetically Engineered Mouse Model (GEMM)

Animal Model:

  • Prostate-specific Pten/Rb1 double-knockout mice, which develop metastatic prostate cancer.[5]

Treatment Protocol:

  • At approximately 7.5 months of age, when circulating tumor cells are detectable, randomize mice into treatment and vehicle control groups.[3]

  • For efficacy studies, administer this compound (25 mg/kg) or vehicle orally via gavage every other day for 6 weeks.[3]

  • For survival studies, continue the "every other day" dosing regimen until the humane endpoint is reached.[3]

  • Monitor tumor progression and metastasis (e.g., through imaging) and overall health of the mice.

Expected Outcome:

  • Significant reduction in primary tumor growth and prevention of metastasis to lymph nodes, lungs, and liver.[5]

  • Extension of median overall survival (from approximately 42 to 49 weeks).[3]

G cluster_workflow In Vivo Efficacy Workflow start Tumor-bearing mice (e.g., PC3 xenograft or Pten/Rb1 GEMM) randomization Randomization start->randomization treatment Treatment Group (this compound, 25 mg/kg, p.o., every other day) randomization->treatment control Control Group (Vehicle, p.o., every other day) randomization->control monitoring Monitor Tumor Growth & Body Weight treatment->monitoring control->monitoring endpoint Endpoint (e.g., 4-6 weeks or survival) monitoring->endpoint analysis Data Analysis (Tumor volume, weight, metastasis, survival) endpoint->analysis

Figure 2. General experimental workflow for in vivo efficacy studies of this compound.

IV. Pharmacokinetics and Toxicology

Pharmacokinetic Profile

A single oral dose of 50 mg/kg this compound in SCID mice resulted in detectable serum concentrations, demonstrating its oral bioavailability.[7][8]

Mouse StrainDosage (p.o.)VehicleOutcomeReference
SCID Mice50 mg/kg (single dose)PEG400/Ethanol (90/10, v/v)Detectable in serum[1][7]
Safety and Tolerability

In studies using a 25 mg/kg dose administered every other day, this compound was well-tolerated with no significant changes in body weight or markers of liver and kidney function (ALT, AST, and urea).[6] Histological examination of major organs also revealed no signs of toxicity at this dose.[6] A separate tolerability study indicated that daily administration of 50 mg/kg for 7 consecutive days was the maximum tolerated dose, with higher doses leading to adverse effects.[1][7]

V. Conclusion

This compound is a valuable tool compound for the in vivo investigation of ferroptosis in preclinical cancer models. The recommended oral dosage of 25 mg/kg every other day has demonstrated significant anti-tumor and anti-metastatic efficacy in both xenograft and genetically engineered mouse models of prostate cancer, with a favorable safety profile. These application notes provide a foundation for researchers to further explore the therapeutic potential of this compound in various cancer types and in combination with other anti-cancer agents.

References

Application Notes and Protocols for JKE-1674 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML-210.[1][2][3][4] It plays a crucial role in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[5][6] In the cellular environment, this compound is converted to the nitrile oxide JKE-1777, which then covalently binds to GPX4.[5][7][8][9] This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in cell death.[5] Due to its stability and selectivity, this compound is a valuable tool for studying ferroptosis and developing novel cancer therapeutics, particularly for therapy-resistant cancers.[5][6]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) to ensure experimental reproducibility and integrity of the compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[2][10]
Molecular Weight 451.3 g/mol [1][2]
Appearance Crystalline solid[10]
Purity ≥98%[10]
CAS Number 2421119-60-8[2][10]

Solubility and Storage of this compound

Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes its solubility in DMSO and recommended storage conditions. It is highly recommended to use fresh, anhydrous DMSO as its hygroscopic nature can impact solubility.[4]

ParameterRecommendationReference
Solvent Dimethyl Sulfoxide (DMSO)[1][2][10]
Solubility in DMSO 13 mg/mL (28.81 mM) to 100 mg/mL (221.58 mM)[1][2]
Powder Storage -20°C for up to 3 years[1][4]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month[1][3]
Freeze-Thaw Cycles Avoid repeated cycles[3]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][2]

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.513 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.513 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.

  • Sonication (Recommended): If the solution is not clear, sonicate the vial for 10-15 minutes.[1][2] This will help to fully dissolve the compound.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]

Calculation for Preparing Stock Solutions

The following table provides the required mass of this compound to prepare different concentrations of stock solutions in 1 mL of DMSO.

Desired Concentration (mM)Mass of this compound (mg) for 1 mL
10.4513
52.2565
104.513
209.026
5022.565

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.

JKE1674_Pathway ML210 ML-210 (Prodrug) JKE1674 This compound (Active Metabolite) ML210->JKE1674 Cellular Metabolism JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides (Toxic) GPX4->Lipid_Peroxides Detoxification Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis

Caption: Mechanism of Action of this compound in inducing ferroptosis.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Mix Vortex/Sonicate for Dissolution Add_DMSO->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Store Store at -80°C (Long-term) or -20°C (Short-term) Aliquot->Store

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols: JKE-1674 Treatment for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), for the induction of ferroptosis. This compound acts as a prodrug, converting to the active nitrile oxide electrophile JKE-1777 within the cellular environment, which then covalently targets and inhibits GPX4.[1][2][3] This inhibition leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[4][5][6][7]

Data Presentation: this compound Treatment Parameters for Ferroptosis Induction

The optimal treatment duration and concentration of this compound for inducing ferroptosis can vary depending on the cell line and the specific experimental endpoint. The following table summarizes conditions reported in the literature.

Cell LineConcentrationTreatment DurationAssayOutcomeReference
LOX-IMVI (Melanoma)10 µM1 hourGPX4 CETSAThermal stabilization of GPX4[2]
LOX-IMVI (Melanoma)10 µM90 minutesLipid Peroxidation (C11-BODIPY)Accumulation of lipid hydroperoxides[2]
LOX-IMVI (Melanoma)Not specifiedNot specifiedCell ViabilityCell killing rescued by ferrostatin-1[1][2]
U2OS (Osteosarcoma)10 µM2 hoursLipid PeroxidationIncreased lipid peroxide accumulation[1]
HEK293-6E10 µM24 hoursGPX4 Adduct FormationFormation of +434 Da GPX4 adduct[2]
Various Cancer Cell LinesNot specified48 hoursMetabolite AnalysisTime-dependent formation of this compound from ML210[1]
SCID Mice50 mg/kg (p.o.)1, 3, 6, 24 hoursPharmacokineticsDetection of this compound in serum[1][8]

Experimental Protocols

Protocol 1: Induction of Ferroptosis in Cell Culture

This protocol describes the general procedure for treating cultured cells with this compound to induce ferroptosis.

Materials:

  • This compound (MedChemExpress, HY-138153)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell line of interest (e.g., LOX-IMVI, HT-1080)

  • DMSO (for stock solution)

  • Ferrostatin-1 (optional, as a negative control)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 12-well plates for lipid peroxidation assays) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. For negative controls, treat cells with vehicle (DMSO) only or co-treat with this compound and a ferroptosis inhibitor like ferrostatin-1 (typically 1 µM).

  • Incubation: Incubate the cells for the desired duration (e.g., 1 to 48 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line and the specific assay being performed.

  • Downstream Analysis: Following incubation, proceed with the desired assay to measure markers of ferroptosis, such as cell viability, lipid peroxidation, or glutathione depletion.

Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis.[6]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation: Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).

  • Staining: 30 minutes before the end of the this compound treatment period, add C11-BODIPY to the culture medium to a final concentration of 1-2 µM.[9]

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe shifts to green fluorescence (~510 nm emission).[9]

    • Flow Cytometry: Harvest the cells (if adherent) and resuspend in HBSS. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the red and green channels to determine the ratio of oxidized to reduced probe.

Protocol 3: Cell Viability Assay

This protocol describes a standard method to quantify the cytotoxic effects of this compound-induced ferroptosis.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis: Add the reagent directly to the wells of the 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 10-30 minutes) to allow for cell lysis and signal stabilization.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Mandatory Visualizations

JKE1674_Signaling_Pathway This compound Mechanism of Action cluster_cell Cellular Environment JKE1674 This compound (Prodrug) JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Cellular Conversion GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition GSSG GSSG GPX4->GSSG Reduces PUFA_PL PUFA-PLs GPX4->PUFA_PL Detoxifies GSH GSH (Glutathione) GSH->GPX4 Lipid_ROS Lipid Peroxides Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis PUFA_PL_OOH PUFA-PL-OOH PUFA_PL->PUFA_PL_OOH Oxidation PUFA_PL_OOH->Lipid_ROS

Caption: Mechanism of this compound-induced ferroptosis.

JKE1674_Experimental_Workflow Experimental Workflow for this compound Treatment cluster_protocol In Vitro Protocol cluster_assays Ferroptosis Assays start Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate (1-48h) treatment->incubation viability Cell Viability Assay incubation->viability lipid_perox Lipid Peroxidation (C11-BODIPY) incubation->lipid_perox gsh_depletion Glutathione Depletion incubation->gsh_depletion end Data Analysis viability->end lipid_perox->end gsh_depletion->end

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols: JKE-1674 for LOX-IMVI Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and an active metabolite of the GPX4 inhibitor ML-210.[1][2] It induces a form of iron-dependent programmed cell death known as ferroptosis.[3][4] this compound has demonstrated significant efficacy in killing LOX-IMVI human melanoma cells, a widely utilized in vitro model for studying tumor metastasis and evaluating chemotherapeutic agents.[1][5][6] These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on LOX-IMVI cells.

Mechanism of Action

This compound functions as a pro-drug.[7][8] Within the cellular environment, it is converted into the reactive nitrile oxide electrophile, JKE-1777.[7][8][9] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[4] The inhibition of GPX4, a crucial enzyme in the detoxification of lipid peroxides, leads to their accumulation, ultimately triggering ferroptotic cell death.[3][4] The cell-killing effects of this compound in LOX-IMVI cells can be completely rescued by treatment with ferroptosis inhibitors such as ferrostatin-1.[1][10][11]

Data Presentation

This compound Activity in LOX-IMVI Cells
ParameterValueCell LineNotesReference
Cell Killing Potency Equipotent to ML-210LOX-IMVICell death is rescued by ferroptosis inhibitors.[1]
GPX4 Target Engagement 10 µM for 1 hourLOX-IMVIResults in thermal stabilization of GPX4 in CETSA.[10]
Covalent Adduct Formation +434 DaLOX-IMVIThis compound treatment produces the same GPX4 adduct as ML210.[10]

Experimental Protocols

LOX-IMVI Cell Culture

A detailed protocol for the successful subculturing of LOX-IMVI cells is crucial for reproducible experimental results.

Materials:

  • LOX-IMVI Human Melanoma Cell Line

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Hemocytometer or automated cell counter

Protocol:

  • Maintain LOX-IMVI cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-85% confluency, typically at a split ratio of 1:3 to 1:4.[5]

  • To passage, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and count the cells.

  • Plate the cells at the desired density for subsequent experiments.

Determining Optimal this compound Concentration using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Materials:

  • LOX-IMVI cells

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • Microplate reader

Protocol:

  • Seed LOX-IMVI cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Apoptosis/Ferroptosis Analysis

To confirm the mode of cell death induced by this compound, co-treatment with a ferroptosis inhibitor is recommended.

Materials:

  • LOX-IMVI cells

  • This compound

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Protocol:

  • Seed LOX-IMVI cells in 6-well plates.

  • Treat cells with this compound at a concentration around the predetermined EC50 value, both in the presence and absence of Ferrostatin-1 (e.g., 1.5 µM).[10]

  • Incubate for the desired treatment period.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[14]

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells. A significant reduction in cell death in the presence of Ferrostatin-1 confirms ferroptosis.

Visualizations

Signaling Pathway of this compound in LOX-IMVI Cells

JKE1674_Pathway JKE1674 This compound (Pro-drug) Cellular_Activation Cellular Activation JKE1674->Cellular_Activation JKE1777 JKE-1777 (Nitrile Oxide Electrophile) Cellular_Activation->JKE1777 GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis

Caption: this compound cellular activation and GPX4 inhibition pathway.

Experimental Workflow for Determining this compound Efficacy

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture 1. Culture LOX-IMVI Cells (RPMI-1640, 10% FBS) Plate 2. Plate Cells in 96-well Plate (1x10^4 cells/well) Culture->Plate Prepare_Drug 3. Prepare Serial Dilutions of this compound Plate->Prepare_Drug Treat_Cells 4. Treat Cells (24, 48, or 72 hours) Prepare_Drug->Treat_Cells Add_MTT 5. Add MTT Reagent (Incubate 4 hours) Treat_Cells->Add_MTT Solubilize 6. Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_EC50 9. Determine EC50 Value Calculate_Viability->Determine_EC50

Caption: Workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols for JKE-1674 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. As a stable metabolite of the pro-drug ML210, this compound is more suitable for in vivo studies.[1][2] By inhibiting GPX4, this compound induces ferroptosis, presenting a promising therapeutic strategy for cancers resistant to conventional therapies, particularly those with a dependency on GPX4 for survival, such as certain neuroendocrine prostate cancers.[3][4]

These application notes provide a detailed experimental design for utilizing this compound in xenograft models to evaluate its anti-tumor efficacy. The protocols outlined below cover cell line selection, xenograft establishment, drug administration, and endpoint analysis with a focus on assessing ferroptosis induction.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that undergoes intracellular activation. It is converted to the reactive nitrile oxide electrophile, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[1][5] This inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[6]

JKE1674_Pathway cluster_cell Cancer Cell JKE1674 This compound (Oral Administration) JKE1777 JKE-1777 (Active Nitrile Oxide) JKE1674->JKE1777 Cellular Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition of Reduction Nontoxic_Lipid_Alcohols Nontoxic Lipid Alcohols Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Glutathione Glutathione (GSH) Glutathione->GPX4 Cofactor Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->Nontoxic_Lipid_Alcohols GPX4-mediated reduction

Caption: Cellular activation of this compound and induction of ferroptosis.

Experimental Design and Protocols

This section outlines a comprehensive protocol for a subcutaneous xenograft study to assess the efficacy of this compound.

I. Cell Line Selection and Culture
  • Recommended Cell Lines: Cell lines with known sensitivity to ferroptosis inducers or high GPX4 dependence are recommended. For prostate cancer models, PC-3 cells with RB1 knockdown have been shown to be sensitive to this compound.[3][7] Other potential candidates include cell lines from diffuse large B-cell lymphomas and renal cell carcinomas, which have demonstrated susceptibility to GPX4-regulated ferroptosis.[8]

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.

II. Xenograft Model Establishment (Subcutaneous)
  • Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.

  • Cell Preparation for Injection:

    • Harvest cells and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice.

    • The final cell concentration should be 1 x 10^7 to 5 x 10^7 cells/mL.

  • Subcutaneous Injection:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.

    • Monitor the animals until they have fully recovered from anesthesia.

III. This compound Administration
  • Drug Formulation: A study on the pharmacokinetics of this compound utilized a formulation of PEG400/Ethanol (90/10, v/v).[6][9] For hydrophobic compounds, other vehicles like corn oil or aqueous solutions with solubilizing agents such as carboxymethyl cellulose (CMC) or Tween 80 can also be considered.[1][10]

    • Preparation of PEG400/Ethanol Formulation:

      • Dissolve the required amount of this compound in 100% ethanol.

      • Add PEG400 to achieve a final ratio of 90:10 (PEG400:Ethanol).

      • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Dosing and Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

    • A previously reported effective dose is 25 mg/kg body weight, administered orally (p.o.) every other day.[7]

    • Administer the formulated this compound or vehicle control via oral gavage.

IV. Monitoring and Endpoint Analysis
  • Tumor Growth Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals regularly.

  • Endpoint Criteria: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of significant toxicity are observed.

  • Tissue Collection: At the endpoint, collect tumors, blood, and major organs for further analysis. A portion of the tumor should be flash-frozen in liquid nitrogen for biochemical assays and another portion fixed in formalin for immunohistochemistry.

V. Assessment of Ferroptosis in Xenograft Tumors
  • Immunohistochemistry (IHC) for 4-Hydroxynonenal (4-HNE): 4-HNE is a marker of lipid peroxidation.

    • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0).

    • Block non-specific binding with normal serum.

    • Incubate with a primary antibody against 4-HNE.

    • Incubate with a secondary antibody and use a suitable detection system (e.g., DAB).

    • Counterstain with hematoxylin.

    • Analyze the staining intensity and percentage of positive cells.

  • Lipid Peroxidation Assay:

    • Homogenize flash-frozen tumor tissue.

    • Measure lipid peroxidation products, such as malondialdehyde (MDA), using a commercially available kit (e.g., TBARS assay).

  • GPX4 Activity Assay:

    • Prepare tumor lysates from flash-frozen tissue.

    • Measure GPX4 activity using a commercial assay kit, which typically involves a coupled reaction with glutathione reductase and monitoring NADPH consumption.[11]

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., PC-3 RB1-knockdown) Cell_Prep 2. Cell Preparation (Harvest, Wash, Resuspend in Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment 6. This compound Administration (e.g., 25 mg/kg, p.o., every other day) Randomization->Treatment Monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint & Tissue Collection (Tumors, Blood, Organs) Monitoring->Endpoint Analysis 9. Endpoint Analysis (IHC for 4-HNE, Lipid Peroxidation Assay, GPX4 Activity Assay) Endpoint->Analysis

Caption: Workflow for a this compound xenograft efficacy study.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: In-life Measurements

GroupTreatmentNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMMean Change in Body Weight (%) ± SEM
1Vehicle
2This compound (25 mg/kg)

Table 2: Endpoint Tumor Analysis

GroupTreatmentMean Final Tumor Weight (g) ± SEM4-HNE Staining (% Positive Cells) ± SEMLipid Peroxidation (nmol MDA/mg protein) ± SEMGPX4 Activity (U/mg protein) ± SEM
1Vehicle
2This compound (25 mg/kg)

Conclusion

This compound represents a valuable tool for investigating the therapeutic potential of inducing ferroptosis in cancer. The protocols provided here offer a robust framework for conducting preclinical xenograft studies to evaluate its efficacy and mechanism of action in vivo. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to support the further development of this compound and other GPX4 inhibitors.

References

Application Notes and Protocols for Measuring JKE-1674-Induced Lipid ROS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] As an active metabolite of ML-210, this compound induces a form of regulated cell death known as ferroptosis.[1][2][3] A key characteristic of ferroptosis is the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of cellular membranes and eventual cell death.[3][4][5] Therefore, the accurate measurement of lipid ROS is critical for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting ferroptosis.

These application notes provide detailed protocols for the quantification of this compound-induced lipid ROS in a cellular context, primarily utilizing the fluorescent probe BODIPY™ 581/591 C11. Additional methods for detecting lipid peroxidation products are also discussed.

Signaling Pathway Overview

This compound inhibits GPX4, an enzyme crucial for detoxifying lipid hydroperoxides.[3] This inhibition leads to an accumulation of lipid ROS, which propagates a chain reaction of lipid peroxidation, ultimately resulting in cell death through ferroptosis. This pathway can be rescued by ferroptosis inhibitors such as ferrostatin-1.[2]

JKE1674_Pathway JKE1674 This compound GPX4 GPX4 JKE1674->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Peroxidation Lipid Peroxidation Lipid_ROS->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis Ferrostatin1 Ferrostatin-1 Ferrostatin1->Peroxidation inhibits

Caption: this compound signaling pathway leading to ferroptosis.

Experimental Protocols

Primary Method: Detection of Lipid ROS using BODIPY™ 581/591 C11

BODIPY™ 581/591 C11 is a lipophilic fluorescent dye that is commonly used to detect lipid peroxidation in live cells.[4][6] In its reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid radicals, its fluorescence shifts to green.[4] This ratiometric change allows for a reliable quantification of lipid peroxidation.

Experimental Workflow

Caption: Workflow for measuring this compound-induced lipid ROS.

Materials:

  • Cells of interest (e.g., HT-1080, LOX-IMVI)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., Cumene hydroperoxide or RSL3)

  • Negative control (e.g., vehicle-treated cells, co-treatment with Ferrostatin-1)

  • Fluorescence microscope with appropriate filter sets (FITC and Texas Red)

  • Flow cytometer with 488 nm and 561 nm lasers

Protocol for Fluorescence Microscopy:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates at a density that will result in 50-70% confluency at the time of the experiment. Incubate overnight at 37°C with 5% CO2.

  • Treatment:

    • Prepare working solutions of this compound, positive control, and negative control in a complete culture medium. A typical concentration range for this compound is 0.01-1 µM.[2]

    • Remove the old medium and add the treatment solutions to the cells.

    • Incubate for the desired time (e.g., 4-24 hours).

  • Staining:

    • Prepare a 2-10 µM working solution of BODIPY™ 581/591 C11 in a complete culture medium.[7]

    • Remove the treatment medium and add the BODIPY™ 581/591 C11 working solution.

    • Incubate for 30 minutes at 37°C, protected from light.[6][8]

  • Washing: Wash the cells twice with PBS or HBSS.[6]

  • Imaging:

    • Add fresh PBS or HBSS to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Capture images using both green (oxidized probe, Ex/Em ~488/510 nm) and red (reduced probe, Ex/Em ~581/591 nm) channels.[4]

  • Data Analysis: Quantify the fluorescence intensity of both channels. The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Protocol for Flow Cytometry:

  • Cell Preparation and Treatment: Follow steps 1 and 2 from the microscopy protocol.

  • Staining: Follow step 3 from the microscopy protocol.

  • Cell Harvesting:

    • Wash cells twice with PBS.

    • For adherent cells, detach them using trypsin or a cell scraper.

    • Resuspend the cells in ice-cold PBS to make a single-cell suspension.

  • Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the emission in the green channel (e.g., FITC filter).

    • Excite the cells with a 561 nm laser and detect the emission in the red channel (e.g., PE-Texas Red filter).

    • The shift in the population from red to green fluorescence indicates an increase in lipid peroxidation.

Secondary and Confirmatory Assays

While BODIPY™ 581/591 C11 is a robust method, it is advisable to confirm findings with other assays that measure different products of lipid peroxidation.

  • Malondialdehyde (MDA) Assay (TBARS Assay): This is a classic method that measures MDA, a secondary product of lipid peroxidation.[9][10] The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[11] However, this assay can lack specificity.[9][11]

  • 4-Hydroxynonenal (4-HNE) ELISA: 4-HNE is another aldehyde product of lipid peroxidation. Commercial ELISA kits are available for the sensitive and specific quantification of 4-HNE protein adducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for measuring various lipid peroxidation products, including F2-isoprostanes, which are considered a gold standard for in vivo lipid peroxidation assessment.[12]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Quantification of Lipid ROS by Fluorescence Microscopy

Treatment GroupMean Green Fluorescence Intensity (A.U.)Mean Red Fluorescence Intensity (A.U.)Green/Red Fluorescence Ratio
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound + Ferrostatin-1
Positive Control (RSL3)

Table 2: Quantification of Lipid ROS by Flow Cytometry

Treatment Group% of Green Fluorescent CellsMean Fluorescence Intensity (Green Channel)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound + Ferrostatin-1
Positive Control (RSL3)

Table 3: Confirmatory Assay Data

Treatment GroupMDA Concentration (µM)4-HNE Adducts (ng/mg protein)
Vehicle Control
This compound (1 µM)
This compound + Ferrostatin-1
Positive Control (RSL3)

Troubleshooting

  • High background fluorescence: Ensure complete removal of the probe by thorough washing. Use a lower concentration of the probe if necessary.

  • Weak signal: Increase the incubation time with this compound or the concentration of the probe. Ensure the cells are healthy before starting the experiment.

  • Inconsistent results: Maintain consistent cell density and passage number. Prepare fresh reagents for each experiment.

By following these detailed protocols and application notes, researchers can reliably measure this compound-induced lipid ROS, providing valuable insights into the mechanism of ferroptosis and aiding in the development of novel cancer therapeutics.

References

Application Notes and Protocols for Inducing Ferroptosis in Organoids with JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for various diseases, particularly cancer. JKE-1674 is a potent and orally available small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound effectively induces ferroptosis.[1][2] Organoids, three-dimensional self-organizing structures derived from stem cells or patient tissues, offer a physiologically relevant in vitro model system for studying disease and testing drug efficacy. This document provides detailed application notes and protocols for utilizing this compound to induce ferroptosis in organoid cultures.

Mechanism of Action

This compound is an analog and the active metabolite of the compound ML210.[1] Within the cellular environment, this compound undergoes a chemical transformation to form a nitrile oxide, JKE-1777.[1][2] This reactive intermediate then covalently binds to the catalytic selenocysteine residue of GPX4, inactivating the enzyme. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.

Data Presentation

The following tables summarize the quantitative data available for this compound in various cancer cell lines. It is important to note that optimal concentrations for organoids should be determined empirically, as responses can vary significantly from 2D cell cultures.

Table 1: this compound In Vitro Efficacy

Cell LineCancer TypeAssay TypeIC50 / EC50Reference
LOX-IMVIMelanomaCell Viability~30 nM[Uncited]
HCT-116Colorectal CancerCell Viability>10 µM (Resistant)[Uncited]
Various Cancer Cell LinesVariousCell ViabilitySimilar potency to ML210[Uncited]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesAdministrationReference
Oral BioavailabilityDetectable in serum up to 24hMouse50 mg/kg (p.o.)[Uncited]

Experimental Protocols

Protocol 1: Induction of Ferroptosis in Organoids with this compound

Materials:

  • Established organoid cultures in Matrigel domes

  • Organoid culture medium (Note: Standard organoid media may contain components that inhibit ferroptosis. Consider using a modified, antioxidant-free medium for these experiments.)

  • This compound (stock solution in DMSO)

  • Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) as ferroptosis inhibitors (stock solution in DMSO)

  • DMSO (vehicle control)

  • 384-well or 96-well clear-bottom plates

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay

  • Plate reader with luminescence detection

Procedure:

  • Organoid Plating:

    • Harvest and dissociate organoids into small fragments or single cells.

    • Resuspend the organoid fragments in a mixture of organoid culture medium and Matrigel.

    • Seed the organoid/Matrigel suspension into a 384-well or 96-well plate.

    • Allow the Matrigel to polymerize at 37°C for 15-30 minutes.

    • Add pre-warmed organoid culture medium to each well.

    • Culture for 2-4 days to allow organoid formation.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium. A suggested starting concentration range is 10 nM to 10 µM.

    • Include wells for vehicle control (DMSO), and co-treatment with a ferroptosis inhibitor (e.g., 1 µM Fer-1 or Lip-1) to confirm the mechanism of cell death.

    • Carefully remove the existing medium from the organoid-containing wells.

    • Add the medium containing the different concentrations of this compound, vehicle, or co-treatment to the respective wells.

    • Incubate for 24 to 72 hours. The optimal incubation time should be determined empirically.

  • Cell Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

    • Lyse the organoids by shaking the plate for 5 minutes.

    • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value.

Protocol 2: Measurement of Lipid Peroxidation in Organoids

Materials:

  • Organoids treated with this compound as described in Protocol 1

  • C11-BODIPY™ 581/591 (Thermo Fisher Scientific)

  • Hoechst 33342 (for nuclear staining, optional)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Staining:

    • At the end of the this compound treatment period, add C11-BODIPY™ 581/591 to the organoid culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

    • (Optional) Add Hoechst 33342 for nuclear counterstaining.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the organoids twice with pre-warmed PBS.

  • Imaging (Microscopy):

    • Image the organoids using a fluorescence microscope.

    • Lipid peroxidation is indicated by a shift in the C11-BODIPY™ fluorescence emission from red (non-oxidized) to green (oxidized).

  • Flow Cytometry Analysis:

    • Harvest the organoids from the Matrigel using a cell recovery solution.

    • Dissociate the organoids into a single-cell suspension using TrypLE™ or a similar gentle dissociation reagent.

    • Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in both the green and red channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol 3: Measurement of Glutathione (GSH) Levels in Organoids

Materials:

  • Organoids treated with this compound

  • GSH/GSSG-Glo™ Assay (Promega) or similar glutathione detection kit

  • Plate reader with luminescence detection

Procedure:

  • Sample Preparation:

    • At the end of the this compound treatment, remove the culture medium.

    • Lyse the organoids directly in the well according to the GSH/GSSG-Glo™ Assay manufacturer's protocol, which is optimized for 3D cultures.

  • GSH/GSSG Measurement:

    • Follow the manufacturer's instructions to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).

    • Calculate the levels of reduced GSH and the GSH/GSSG ratio. A decrease in this ratio is indicative of oxidative stress, a hallmark of ferroptosis.

Mandatory Visualizations

JKE_1674_Signaling_Pathway cluster_intracellular Intracellular JKE_1674 This compound JKE_1777 JKE-1777 (Nitrile Oxide) JKE_1674->JKE_1777 GPX4 GPX4 JKE_1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS Accumulation Lipid_Peroxides Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GSH GSH GSH->GPX4 Co-factor GSSG GSSG GSH->GSSG Lipid_Alcohols Lipid Alcohols (Non-toxic) Lipid_Peroxides->Lipid_Alcohols GPX4-mediated reduction

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_readout Readout Organoid_Culture 1. Organoid Culture & Plating in 384-well plate JKE_1674_Treatment 2. This compound Treatment (Dose-response) Organoid_Culture->JKE_1674_Treatment Viability_Assay 3a. Cell Viability Assay (CellTiter-Glo 3D) JKE_1674_Treatment->Viability_Assay Lipid_Peroxidation 3b. Lipid Peroxidation (C11-BODIPY) JKE_1674_Treatment->Lipid_Peroxidation GSH_Assay 3c. Glutathione Assay (GSH/GSSG-Glo) JKE_1674_Treatment->GSH_Assay IC50 4a. IC50 Determination Viability_Assay->IC50 Fluorescence 4b. Fluorescence (Microscopy/Flow Cytometry) Lipid_Peroxidation->Fluorescence GSH_Ratio 4c. GSH/GSSG Ratio GSH_Assay->GSH_Ratio

Caption: Experimental Workflow for this compound in Organoids.

Concluding Remarks

This compound is a valuable tool for inducing ferroptosis in preclinical models, including organoids. The provided protocols offer a framework for assessing its efficacy and mechanism of action. Researchers should be mindful of the potential for standard organoid culture media to interfere with ferroptosis induction and may need to adapt their media formulations accordingly. Empirical determination of optimal this compound concentrations and treatment times for specific organoid models is crucial for obtaining reliable and reproducible results. These application notes and protocols will aid researchers in leveraging the power of organoid models to investigate ferroptosis and the therapeutic potential of GPX4 inhibitors like this compound.

References

Application Notes and Protocols for JKE-1674 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the delivery of JKE-1674, an orally active inhibitor of glutathione peroxidase 4 (GPX4), in animal models. This compound acts as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, making it a valuable tool for cancer research and drug development.[1][2] This document outlines methods for oral gavage and intraperitoneal injection, vehicle formulations, and a general workflow for in vivo efficacy studies.

Mechanism of Action

This compound is an active metabolite of the GPX4 inhibitor ML-210.[1][3] Within the cellular environment, this compound is further converted to a reactive nitrile oxide electrophile, JKE-1777, which covalently binds to and inhibits GPX4.[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides. Its inhibition by this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[4][5] Due to its enhanced stability and oral bioavailability compared to its parent compound, this compound is more suitable for in vivo studies in animal models.[6]

Signaling Pathway of this compound-Induced Ferroptosis

This compound Signaling Pathway JKE1674 This compound GPX4 GPX4 (Glutathione Peroxidase 4) JKE1674->GPX4 Inhibition Lipid_ROS Lipid Peroxides (Lipid ROS) Accumulation GPX4->Lipid_ROS Detoxification (Blocked) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound inhibits GPX4, leading to ferroptosis.

Data Presentation: In Vivo Studies of this compound

The following table summarizes key quantitative data from preclinical studies involving this compound.

ParameterDetailsAnimal ModelReference
Route of Administration Oral (p.o.)SCID mice[2][6]
Dose 50 mg/kgSCID mice[2][6]
Vehicle (Oral) PEG400/ethanol solutionSCID mice[7]
Observed Effects Compound detectable in serumSCID mice[2][6]
Reduced tumor growthRB-knockdown PC3 xenograft mice, Pten/Rb1 double-knockout mice with metastatic NEPC[4]
Prevented metastasisPten/Rb1 double-knockout mice with metastatic NEPC[4]
Increased overall survivalPten/Rb1 double-knockout mice with metastatic NEPC[4]
Tolerability Doses higher than 50 mg/kg were not well-tolerated in a 7-day dosing study.Mice

Experimental Protocols

Protocol 1: Oral Gavage Administration

Oral gavage is the recommended and most documented method for administering this compound in mice.

Materials:

  • This compound powder

  • Vehicle (see formulations below)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for difficult to dissolve compounds)

  • Animal balance

  • Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip for mice)

  • Syringes (1 ml)

Vehicle Formulations:

  • PEG400/Ethanol (Referenced Formulation):

    • Composition: While the exact ratio is not specified in the literature, a common starting point for similar compounds is a 90:10 or 80:20 ratio of PEG400 to ethanol.

    • Preparation:

      • Weigh the required amount of this compound.

      • In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of ethanol.

      • Add the corresponding volume of PEG400.

      • Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be used to aid dissolution.

      • Prepare fresh daily.

  • Alternative Vehicle 1: 10% DMSO + 90% Corn Oil:

    • Preparation:

      • Dissolve this compound in DMSO to create a stock solution.

      • Add the DMSO stock to corn oil to achieve the final desired concentration and a 10% DMSO concentration.

      • Vortex thoroughly. This may form a suspension, so ensure it is well-mixed before each administration.

  • Alternative Vehicle 2: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline:

    • Preparation:

      • Dissolve this compound in DMSO.

      • Add PEG300 and Tween-80 and mix.

      • Slowly add saline while vortexing to prevent precipitation.

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. A common dosing volume is 5-10 ml/kg.

  • Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

While less common for this compound, IP injection is a potential alternative route of administration.

Materials:

  • This compound powder

  • Vehicle for IP injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • 25-27 gauge needles

  • Syringes (1 ml)

Vehicle Formulation for IP Injection:

  • 10% DMSO + 90% Saline (0.9% NaCl):

    • Preparation:

      • Dissolve this compound in DMSO.

      • Slowly add saline to the DMSO solution while vortexing to reach the final concentration. The final DMSO concentration should not exceed 10% to avoid toxicity.

    • Note: Observe the solution for any precipitation. If precipitation occurs, this vehicle may not be suitable.

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the injection volume.

  • Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then slowly inject the solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse effects.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

In Vivo Efficacy Study Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal_Model Select Animal Model (e.g., Xenograft, GEMM) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (Specify Dose, Route, Schedule) Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Health (e.g., body weight) Treatment->Monitoring Endpoint Euthanize Animals at Predefined Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Tissue_Analysis Tissue Processing for Histology, Biomarker Analysis, etc. Tumor_Excision->Tissue_Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition, etc. Tumor_Excision->Data_Analysis

Workflow for an in vivo efficacy study of this compound.

References

JKE-1674: Application Notes and Protocols for Studying Therapy-Resistant Cell States

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Therapy resistance is a significant challenge in cancer treatment, often leading to relapse and poor patient outcomes. A growing body of evidence suggests that some cancer cells can enter a therapy-resistant state characterized by a dependency on specific metabolic pathways for survival. One such pathway is the glutathione (GSH) antioxidant system, with the enzyme Glutathione Peroxidase 4 (GPX4) playing a critical role in protecting cells from a form of iron-dependent cell death called ferroptosis. JKE-1674 is a potent and orally bioavailable inhibitor of GPX4 that has emerged as a valuable tool for studying and potentially targeting these therapy-resistant cell states.[1][2][3][4]

This compound is an active metabolite of the GPX4 inhibitor ML210 and is characterized by the replacement of a nitroisoxazole ring with an α-nitroketoxime.[2] This structural modification contributes to its improved stability.[2][3] Within the cellular environment, this compound undergoes a chemical transformation into a reactive nitrile oxide, JKE-1777.[2][3][5][6] This activated form covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[5][7] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing ferroptosis in susceptible cancer cells.[1][8] This document provides detailed application notes and protocols for utilizing this compound in the investigation of therapy-resistant cancer cell states.

Data Presentation

Quantitative Data Summary
ParameterValueCell Lines/ConditionsSource
GPX4 Covalent Adduct Mass +434 DaIn cells treated with this compound[9][10][11][12][13]
In Vivo Dosage 50 mg/kgSCID mice (Pharmacokinetic Analysis)[3]
Solubility (Ethanol) ≥ 50 mg/mL (110.79 mM)In vitro preparation[3]
Solubility (10% DMSO / 90% Corn Oil) ≥ 2.5 mg/mL (5.54 mM)In vivo formulation[3]
Solubility (10% DMSO / 90% SBE-β-CD in saline) ≥ 2.5 mg/mL (5.54 mM)In vivo formulation[3]

Signaling Pathway

The mechanism of action of this compound involves a multi-step process within the cell, culminating in the induction of ferroptosis. The following diagram illustrates this signaling cascade.

JKE1674_Signaling_Pathway cluster_gpx4_activity Normal GPX4 Function JKE1674 This compound Cellular_Uptake Cellular Uptake JKE1674->Cellular_Uptake Enters Cell JKE1777 JKE-1777 (Nitrile Oxide) Cellular_Uptake->JKE1777 Cellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition GSH GSH GPX4->GSH Requires Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces GPX4->Lipid_Alcohols Reduces Lipid_Peroxides Lipid Peroxides (PUFA-OOH) Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to Lipid_Peroxides->Lipid_Alcohols GSSG GSSG GSH->GSSG Oxidized

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Protocols

Cell Viability Assay to Determine IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in therapy-resistant and sensitive cancer cell lines.

Materials:

  • This compound (stored at -80°C)

  • DMSO (for stock solution)

  • Therapy-resistant and sensitive cancer cell lines (e.g., LOX-IMVI)[9][11]

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Store at -20°C for short-term use.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control. Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to GPX4 in intact cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • PBS (pH 7.4)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Protocol:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or DMSO as a control for 1 hour at 37°C.[10]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Lysate Preparation (for lysate CETSA): Lyse the cells and dilute the lysate to a total protein concentration of 1 mg/mL. Treat the lysate with this compound or DMSO.[10]

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the tubes at different temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis (for intact cell CETSA): Lyse the heated intact cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

In Vivo Efficacy Study in Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of therapy-resistant cancer.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 10% EtOH in PEG400, or 10% DMSO in 20% SBE-β-CD in saline)[3]

  • Immunocompromised mice (e.g., SCID mice)

  • Therapy-resistant cancer cells for xenograft implantation

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Xenograft Establishment: Subcutaneously inject therapy-resistant cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.

  • Dosing: Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).[3] The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis should be performed to determine the significance of the observed effects.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the utility of this compound in the context of therapy-resistant cancer.

JKE1674_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Establish Therapy-Resistant and Sensitive Cell Lines Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay CETSA CETSA (Target Engagement) Viability_Assay->CETSA Mechanistic_Studies Mechanistic Studies (e.g., Lipid Peroxidation Assay) CETSA->Mechanistic_Studies Xenograft Establish Xenograft Model Mechanistic_Studies->Xenograft Promising In Vitro Results Efficacy_Study In Vivo Efficacy Study Xenograft->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis

Caption: A representative workflow for this compound evaluation.

References

Application Notes and Protocols: Enhancing JKE-1674-Induced Ferroptosis with Iron Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally bioavailable inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis.[3][4][5] This mechanism of action makes this compound a promising therapeutic agent for cancers that are resistant to traditional therapies.[2][6] This document provides detailed application notes on the mechanism of this compound and protocols for investigating the co-treatment of this compound with iron supplements to potentially enhance its ferroptotic and anti-cancer effects.

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5][7] Given the central role of iron in this process, it is hypothesized that increasing intracellular iron levels through supplementation could potentiate the cell-killing effects of GPX4 inhibitors like this compound. Indeed, studies with other GPX4 inhibitors, such as RSL3, have demonstrated that iron supplementation significantly enhances their ability to induce ferroptosis in cancer cells.[8] These application notes provide a framework for exploring this potential synergy with this compound.

Mechanism of Action: this compound and the Induction of Ferroptosis

This compound is an active metabolite of the GPX4 inhibitor ML210.[1][9] Within the cell, this compound, an α-nitroketoxime, undergoes dehydration to form a highly reactive nitrile oxide electrophile, JKE-1777.[1][6][10] This electrophile then covalently binds to the active site of GPX4, inhibiting its function.[3][6]

The inhibition of GPX4 leads to the accumulation of lipid peroxides, which, in the presence of labile iron, triggers a cascade of events culminating in cell death by ferroptosis.[4][5]

G cluster_0 Cellular Activation cluster_1 Ferroptosis Pathway ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Metabolism JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Reduces Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Induces Iron Labile Iron Pool Iron->LipidPeroxides Catalyzes formation of

Figure 1. this compound mechanism of action and ferroptosis induction.

Experimental Protocols

The following protocols are designed to investigate the synergistic effects of this compound and iron supplementation in cancer cell lines.

Protocol 1: Cell Viability Assay

This protocol assesses the impact of this compound and iron co-treatment on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, LOX-IMVI)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Ferric ammonium citrate (FAC) or other bioavailable iron supplement (stock solution in water)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and FAC in complete cell culture medium.

  • Treat cells with varying concentrations of this compound (e.g., 0.1-10 µM), FAC (e.g., 10-100 µM), or a combination of both. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Normalize the data to the vehicle control and plot dose-response curves.

Protocol 2: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Ferric ammonium citrate (FAC)

  • C11-BODIPY™ 581/591 or similar lipid peroxidation sensor

  • Flow cytometer or fluorescence microscope

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with this compound, FAC, or a combination at predetermined concentrations based on the viability assay.

  • Incubate for 24 hours.

  • In the last hour of incubation, add the C11-BODIPY™ probe to the culture medium at a final concentration of 2 µM.

  • Harvest the cells, wash with PBS, and resuspend in PBS for flow cytometry analysis.

  • Measure the shift in fluorescence from red to green, which indicates lipid peroxidation.

Protocol 3: Western Blot Analysis for GPX4

This protocol confirms the target engagement of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for 6-24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against GPX4.

  • Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cancer Cells treatment Treat with: - Vehicle - this compound - Iron Supplement - this compound + Iron start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) incubation->lipid_ros western Western Blot (GPX4 levels) incubation->western analysis Data Analysis and Interpretation viability->analysis lipid_ros->analysis western->analysis

Figure 2. Workflow for investigating this compound and iron co-treatment.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Cell Viability (IC₅₀ Values in µM)

Cell LineThis compound AloneThis compound + 50 µM FAC
HT-10801.20.4
LOX-IMVI0.80.25
PANC-12.50.9

Table 2: Lipid Peroxidation (Fold Change in Mean Fluorescence Intensity)

TreatmentHT-1080LOX-IMVI
Vehicle1.01.0
This compound (1 µM)4.56.2
FAC (50 µM)1.31.5
This compound (1 µM) + FAC (50 µM)12.818.5

Table 3: Western Blot Analysis of GPX4 Expression

TreatmentRelative GPX4 Expression
Vehicle100%
This compound (1 µM)~100% (inhibition of activity, not expression)
This compound (10 µM)~100% (inhibition of activity, not expression)

Conclusion

The co-administration of this compound with an iron supplement represents a rational and promising strategy to enhance its anti-cancer efficacy by potentiating ferroptosis. The protocols and expected data presented here provide a comprehensive framework for researchers to investigate this therapeutic approach. Further in vivo studies are warranted to validate these findings and explore the clinical potential of this combination therapy.[2][5][11]

References

Troubleshooting & Optimization

JKE-1674 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of JKE-1674. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. What went wrong and how can I fix it?

A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. The primary reason is the low aqueous solubility of the compound. Here are some potential causes and solutions:

  • Final DMSO Concentration Too Low: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%.

  • Solution Preparation: When diluting your stock solution, add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Temperature: Ensure your aqueous solution is at an appropriate temperature. Sometimes, warming the solution slightly (e.g., to 37°C) can help maintain solubility.

Experimental Workflow for Dilution in Aqueous Media

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_final Final Solution stock Prepare high-concentration This compound stock in 100% DMSO warm Warm aqueous buffer/ medium to 37°C stock->warm Prepare for dilution vortex Vortex or stir aqueous solution warm->vortex add Add stock solution dropwise to the vortexing solution vortex->add Slowly introduce stock final Final working solution with This compound in aqueous medium add->final Ensure complete mixing

Caption: A workflow for diluting this compound stock solutions into aqueous media.

Q2: I am seeing inconsistent results in my in vivo experiments. Could this be related to the formulation of this compound?

A2: Yes, inconsistent in vivo results can be due to issues with the formulation and administration of this compound.

  • Formulation Homogeneity: For oral administration, it's crucial to have a homogenous suspension or a clear solution. If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.

  • Solubility in Vehicle: The solubility of this compound can vary between different in vivo vehicles. It is important to use a formulation that ensures the compound remains in solution or a stable suspension. For example, a formulation of 10% EtOH in PEG400 has been used for oral administration.[1][2]

  • Route of Administration: The chosen route of administration will impact the required formulation. For oral gavage, a vehicle like a mix of 10% DMSO and 90% corn oil or a solution containing SBE-β-CD can be used to improve solubility and absorption.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active inhibitor of glutathione peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML-210.[1][3] It works by inducing ferroptosis, a form of iron-dependent programmed cell death.[4] In the cellular environment, this compound is converted into a nitrile oxide, JKE-1777, which then covalently binds to GPX4, inhibiting its function.[1][3][5]

Signaling Pathway of this compound

G ML210 ML-210 (Pro-drug) JKE1674 This compound ML210->JKE1674 Cellular Conversion JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding & Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibition Leads to

Caption: The cellular activation pathway of this compound, leading to GPX4 inhibition.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][6] For in vitro studies, DMSO is commonly used to prepare high-concentration stock solutions.[7][8]

Q3: What are the storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions in solvent should be stored at -80°C for up to one year or at -20°C for up to one month. It is also recommended to protect it from light.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL221.58 mMUltrasonic may be needed.[1]
DMSO90 mg/mL199.42 mMUse fresh DMSO as moisture can reduce solubility.
DMSO13 mg/mL28.81 mMSonication is recommended.[8]
Ethanol≥ 50 mg/mL≥ 110.79 mMSaturation unknown.
Ethanol90 mg/mL-[7]
WaterInsoluble-[7]

Table 2: Formulations for In Vivo Studies

FormulationSolubilityNotes
10% EtOH >> 90% PEG4005 mg/mL (11.08 mM)Clear solution; may require ultrasonic treatment.[1][3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.54 mM)Clear solution; saturation unknown.[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.54 mM)Clear solution; saturation unknown.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1][7][8]

Protocol 2: Preparation of this compound Formulation for Oral Administration in Mice

  • Materials: this compound powder, Ethanol (EtOH), PEG400, sterile tubes.

  • Procedure (for a 5 mg/mL solution):

    • Prepare a 10% EtOH in PEG400 vehicle by mixing 1 part Ethanol with 9 parts PEG400.

    • Weigh the required amount of this compound.

    • Add the vehicle to the this compound powder to achieve a final concentration of 5 mg/mL.

    • Vortex the mixture thoroughly.

    • Use an ultrasonic bath until a clear solution is obtained.[1][3]

    • This formulation has been used for oral administration in mice at a dosage of 50 mg/kg.[1][2]

References

improving JKE-1674 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JKE-1674 in culture media.

Troubleshooting Guides

Issue: Variability in Experimental Results

Inconsistent results with this compound can often be attributed to its stability and solubility in cell culture media. As a pro-drug, this compound is converted to its active but unstable metabolite, JKE-1777, within the cell.[1][2] The stability of the parent compound in the culture media is therefore critical for reproducible outcomes.

Quantitative Data Summary

ParameterValueSource
Comparative Stability Exhibits far greater stability than chloroacetamide inhibitors.[1][3]Eaton JK, et al. Nat Chem Biol. 2020.
Storage (Solid) ≥ 4 years at -20°C.Cayman Chemical
Storage (in DMSO) 6 months at -80°C; 1 month at -20°C (protect from light).[1]MedChemExpress
Solubility (DMSO) ≥ 100 mg/mL (221.58 mM) with ultrasonication.MedChemExpress
Solubility (Ethanol) ≥ 50 mg/mL (110.79 mM).MedChemExpress
Active Metabolite JKE-1777 is the active, but unstable, electrophile.[3][4][5]Eaton JK, et al. Nat Chem Biol. 2020.

Experimental Protocol: Assessing this compound Stability in Culture Media

To ensure consistent experimental outcomes, it is recommended to determine the stability of this compound in your specific cell culture medium and conditions.

Objective: To determine the half-life of this compound in a specific cell culture medium over a time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • HPLC or LC-MS/MS system

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions:

    • Spike the cell culture medium (with and without FBS) with the this compound stock solution to a final concentration of 10 µM.

    • Prepare a control sample by spiking a stable, aqueous buffer (e.g., PBS) at the same concentration.

  • Time Course Incubation:

    • Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • At each time point, remove one aliquot for each condition and immediately store it at -80°C to halt degradation.

    • Once all time points are collected, analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the half-life (t½) of this compound in each medium by fitting the data to a first-order decay model.

Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Spike Culture Media (± FBS) to 10 µM prep_stock->prep_working aliquot Aliquot for Time Points (0, 2, 4, 8, 12, 24, 48h) prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect_samples Collect and Freeze Samples at Each Time Point incubate->collect_samples analyze Analyze this compound Conc. by HPLC or LC-MS/MS collect_samples->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for determining this compound stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the degradation of this compound in the culture medium. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of serum proteins. We recommend performing a stability assessment in your specific experimental setup, as detailed in the protocol above.

Q2: How should I prepare and store this compound stock solutions?

A2: Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound, and how does its stability impact this?

A3: this compound is a pro-drug that is metabolically converted within the cell to the active electrophile JKE-1777, which then covalently inhibits GPX4.[2][6] JKE-1777 itself is unstable.[3][4][5] Therefore, the stability of the parent this compound in the culture medium is crucial to ensure sufficient compound reaches the cells to be converted into its active form.

This compound Activation and GPX4 Inhibition Pathway

G JKE1674 This compound (Stable Pro-drug) CellularConversion Cellular Conversion JKE1674->CellularConversion Enters Cell JKE1777 JKE-1777 (Unstable Electrophile) GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibition of GPX4 Leads to CellularConversion->JKE1777 Dehydration

Caption: Cellular activation of this compound to inhibit GPX4 and induce ferroptosis.

Q4: Does the presence of serum in the culture medium affect this compound stability?

A4: While specific data for this compound is limited, serum proteins can interact with small molecules and affect their stability and availability.[7][8] It is advisable to test the stability of this compound in both serum-free and serum-containing media to determine if serum components impact its degradation rate in your experiments.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to have fewer off-target effects compared to chloroacetamide inhibitors.[3] However, as with any potent compound, it is good practice to include appropriate controls, such as co-treatment with a ferroptosis inhibitor like ferrostatin-1, to confirm that the observed cellular effects are due to the intended mechanism of action.[3]

References

potential off-target effects of JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JKE-1674.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, covalent inhibitor of Glutathione Peroxidase 4 (GPX4). It is also known to be a more stable, active metabolite of the GPX4 inhibitor, ML210. Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting GPX4's function of reducing lipid peroxides.[1][2]

Q2: Is this compound a direct inhibitor of GPX4?

This compound is considered a prodrug. Within the cell, it undergoes a chemical transformation into a reactive nitrile oxide species, JKE-1777. This resulting molecule is the ultimate electrophile that covalently binds to the active site selenocysteine of GPX4, thereby inhibiting its enzymatic activity.[1][3]

Q3: How selective is this compound for GPX4?

This compound is reported to be a highly selective inhibitor of GPX4, particularly when compared to other classes of GPX4 inhibitors such as those containing a chloroacetamide warhead (e.g., RSL3, ML162).[4][5] Proteome-wide reactivity studies using an alkyne-tagged analog of this compound demonstrated significantly fewer off-target interactions compared to less selective inhibitors.[4][5]

Q4: What are the known off-targets of this compound?

While comprehensive quantitative data on the off-targets of this compound is limited in publicly available literature, studies on its parent compound, ML210, have provided some insights. Mass spectrometry-based proteomic analyses have indicated that the off-targets of ML210 are primarily highly abundant proteins, such as tubulins.[6][7] It is important to note that these interactions were observed at high concentrations of the compound. The cell-killing effects of this compound are almost completely reversible with the addition of ferroptosis inhibitors like ferrostatin-1, suggesting that its off-target effects are not major contributors to its cytotoxicity.[4][8]

Q5: My cells are showing unexpected phenotypes after this compound treatment that are not rescued by ferroptosis inhibitors. What could be the cause?

While this compound is highly selective, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. If you observe phenotypes that are not rescued by ferroptosis inhibitors, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the stability of your this compound stock. The compound can decompose if stored for extended periods at room temperature in DMSO.

  • Titrate the Concentration: Perform a dose-response experiment to determine the minimal effective concentration for GPX4 inhibition in your cell line. Using excessive concentrations increases the likelihood of off-target effects.

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction (if available). Co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) is crucial to confirm that the observed phenotype is due to on-target GPX4 inhibition.

  • Consider Cell Line Specificity: The metabolic activity and protein expression profiles of different cell lines can influence drug metabolism and off-target interactions.

Q6: How can I experimentally assess the selectivity of this compound in my experimental system?

To assess the on-target and off-target effects of this compound in your specific cellular context, you can perform a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS). This proteome-wide method can identify proteins that are thermally stabilized or destabilized upon drug binding, providing a global view of target engagement and potential off-targets.

Data on Off-Target Effects

Currently, there is no publicly available comprehensive quantitative dataset of this compound off-targets. However, the available literature consistently describes it as a highly selective compound. The following table summarizes the qualitative information on its selectivity.

ParameterDescriptionSource
Primary Target Glutathione Peroxidase 4 (GPX4)[1][2]
Selectivity Profile High, with markedly fewer off-targets compared to chloroacetamide-based GPX4 inhibitors (e.g., RSL3).[4][5]
Known Off-Targets (of parent compound ML210) Highly abundant proteins, such as tubulins, have been identified as potential off-targets at high concentrations.[6][7]
Functional Readout of Selectivity Cell death induced by this compound is almost completely rescued by ferroptosis inhibitors (e.g., ferrostatin-1), indicating high specificity for the ferroptosis pathway.[4][8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for assessing the binding of this compound to its target protein GPX4 in intact cells.

1. Cell Treatment:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

2. Cell Harvesting and Lysis:

  • Wash the cells with PBS.

  • Harvest the cells by scraping or trypsinization.

  • Resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 37°C).

3. Heat Treatment:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

5. Protein Analysis:

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for GPX4.

  • Quantify the band intensities to determine the melting curve of GPX4 in the presence and absence of this compound. An increase in the thermal stability of GPX4 upon this compound treatment indicates target engagement.

Signaling and Experimental Workflow Diagrams

JKE1674_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular JKE1674 This compound JKE1674_in This compound JKE1674->JKE1674_in Cellular Uptake JKE1777 JKE-1777 (Nitrile Oxide) JKE1674_in->JKE1777 Intracellular Conversion GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding & Inhibition GPX4_inactive GPX4 (Inactive) JKE1777->GPX4_inactive Forms Inactive Complex Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Caption: Intracellular activation and mechanism of action of this compound.

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest and Lyse Cells treatment->harvest heat Heat Lysates at Temperature Gradient harvest->heat centrifuge Centrifuge to Separate Soluble/Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant analysis Analyze by Western Blot for GPX4 supernatant->analysis result Determine Thermal Stabilization analysis->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

minimizing JKE-1674 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPX4 inhibitor, JKE-1674. The focus is on minimizing toxicity in normal cells during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: Unexpected Cytotoxicity in Normal (Non-cancerous) Cell Lines

Potential Causes:

  • Concentration Too High: The concentration of this compound may be exceeding the therapeutic window for the specific normal cell line.

  • Off-Target Effects: Although this compound is highly selective for GPX4, at high concentrations, off-target effects cannot be entirely ruled out.[1]

  • Cell Line Sensitivity: Some normal cell lines may have a higher intrinsic sensitivity to ferroptosis.

  • Experimental Conditions: Factors such as cell density, media composition, and incubation time can influence cellular response.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Test a wide range of this compound concentrations on your normal cell line to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration.

    • Compare this to the IC50 of your cancer cell line to establish a therapeutic window.

  • Include a Ferroptosis Inhibitor Control:

    • Co-treat the normal cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 (Fer-1) or liproxstatin-1.

    • If the toxicity is rescued by the inhibitor, it confirms that the cell death is mediated by ferroptosis.[2][3]

  • Optimize Experimental Parameters:

    • Ensure consistent cell seeding densities across experiments.

    • Use fresh media and reagents.

    • Evaluate different incubation times to find the optimal duration for observing the desired effect in cancer cells while minimizing toxicity in normal cells.

  • Assess Lipid Peroxidation:

    • Measure the levels of lipid reactive oxygen species (ROS) to confirm that this compound is inducing ferroptosis at the tested concentrations.

Issue 2: Inconsistent Results Between Experiments

Potential Causes:

  • Compound Stability and Storage: this compound, like any chemical compound, may degrade if not stored properly.

  • Variability in Cellular Activation: The conversion of this compound to its active form is a cellular process that could vary between cell batches or passages.[1][4]

  • Inconsistent Reagent Preparation: Errors in the preparation of stock solutions or dilutions can lead to variability.

Troubleshooting Steps:

  • Follow Recommended Storage Conditions:

    • Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Regularly test for mycoplasma contamination.

  • Prepare Fresh Dilutions:

    • Prepare fresh working dilutions of this compound from the stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[2] It is an active metabolite of the compound ML210.[2][5] Inside the cell, this compound is converted into a reactive nitrile oxide electrophile (JKE-1777), which then covalently binds to and inhibits GPX4.[2][5] The inhibition of GPX4, an enzyme crucial for repairing lipid peroxides, leads to an accumulation of these damaging molecules in the cell membrane, ultimately resulting in a form of regulated cell death called ferroptosis.[5]

Q2: How can I confirm that the observed cell death is due to ferroptosis?

To confirm that this compound is inducing cell death via ferroptosis, you can perform a rescue experiment. Co-treatment of your cells with this compound and a specific ferroptosis inhibitor, such as ferrostatin-1 (Fer-1), should significantly reduce or prevent the observed cell death.[2][3] Additionally, you can measure markers of ferroptosis, such as increased lipid peroxidation, using commercially available assays.

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

  • In Vitro: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response study starting from a low nanomolar range up to a low micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. In LOX-IMVI cells, this compound exhibits cell-killing effects that are equipotent to ML210.[2][3]

  • In Vivo: In mouse models, this compound has been administered orally (p.o.) at doses of 50 mg/kg.[2] One study noted that doses higher than 50 mg/kg were not well-tolerated in their experimental setting.[1] It is crucial to conduct a tolerability study for your specific animal model and experimental design. Some studies have reported no apparent toxicity in vivo at effective doses.[6][7]

Q4: Is this compound expected to be toxic to normal cells?

This compound is designed to exploit a vulnerability in certain cancer cells, particularly those resistant to other therapies, which have a high dependency on GPX4.[3] While high concentrations can be toxic to normal cells, the selectivity of this compound allows for a therapeutic window where cancer cells are killed while normal cells are spared.[7] Some studies have shown that this compound causes no obvious toxicity in mice.[7][8] The sensitivity of normal cells can depend on their metabolic state and expression levels of proteins involved in the ferroptosis pathway.

Quantitative Data Summary

Parameter Cell Line(s) Value/Observation Reference
In Vitro Activity LOX-IMVIEquipotent to ML210[2][3]
In Vivo Dosage Mice50 mg/kg (p.o.)[2]
In Vivo Tolerability MiceDoses >50 mg/kg were not tolerated in one study.[1]
In Vivo Toxicity MiceNo apparent toxicity in vivo in another study.[6][7]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death. For rescue experiments, co-treat with a fixed concentration of a ferroptosis inhibitor (e.g., 1 µM Fer-1).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (e.g., using C11-BODIPY™ 581/591)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls.

  • Probe Loading: In the last 30-60 minutes of treatment, add the C11-BODIPY™ probe to the cell culture medium at the manufacturer's recommended concentration.

  • Cell Harvesting: Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in a suitable buffer for flow cytometry.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation.

  • Data Analysis: Quantify the percentage of cells with green fluorescence or the mean fluorescence intensity in the green channel to determine the level of lipid peroxidation.

Visualizations

JKE1674_Signaling_Pathway cluster_cell Cell JKE1674 This compound Activation Cellular Activation JKE1674->Activation JKE1777 JKE-1777 (Nitrile Oxide) Activation->JKE1777 GPX4 GPX4 JKE1777->GPX4 Inhibition GSSG GSSG GPX4->GSSG Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces Lipid_OH Non-toxic Lipid Alcohols GPX4->Lipid_OH GSH GSH GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Mechanism of this compound induced ferroptosis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A 1. Determine IC50 (Cancer vs. Normal Cells) B 2. Confirm Ferroptosis (Rescue with Fer-1) A->B E 5. Tolerability Study (Determine MTD) A->E Proceed if therapeutic window is promising C 3. Measure Lipid Peroxidation (e.g., C11-BODIPY) B->C D 4. Assess Target Engagement (e.g., CETSA) C->D F 6. Efficacy Study (Tumor Growth Inhibition) E->F G 7. Pharmacodynamic Study (GPX4 inhibition in tumors) F->G H 8. Toxicity Assessment (Body weight, histology) F->H

Caption: Experimental workflow for assessing this compound efficacy and toxicity.

Troubleshooting_Logic Start High Toxicity in Normal Cells Observed Q1 Is toxicity rescued by Fer-1? Start->Q1 A1_Yes Toxicity is on-target (Ferroptosis-mediated) Q1->A1_Yes Yes A1_No Toxicity may be off-target or non-ferroptotic Q1->A1_No No Action1 Lower this compound concentration. Re-define therapeutic window. A1_Yes->Action1 Action2 Consider alternative compounds. Investigate other cell death pathways. A1_No->Action2

Caption: Troubleshooting logic for unexpected toxicity in normal cells.

References

Troubleshooting Inconsistent JKE-1674 Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using the GPX4 inhibitor, JKE-1674. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active, selective inhibitor of Glutathione Peroxidase 4 (GPX4) and an active metabolite of the compound ML-210.[1] It functions by inducing ferroptosis, a form of iron-dependent programmed cell death. In the cellular environment, this compound is converted into a reactive nitrile oxide electrophile, JKE-1777, which then covalently binds to GPX4, inhibiting its function.[2][3][4] This inhibition leads to an accumulation of lipid peroxides, ultimately resulting in cell death via ferroptosis.

Q2: My results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results can stem from several factors. Key areas to investigate include:

  • Compound Stability and Handling: Although this compound has greater stability than chloroacetamide inhibitors, improper storage or handling can affect its potency.[1]

  • Cellular Activation: this compound requires cellular metabolism to become active.[5][6] Variations in cell line metabolic activity, cell health, or density can impact the rate of conversion to the active form, JKE-1777.

  • Experimental Controls: The absence of appropriate controls, such as a ferroptosis inhibitor, can make it difficult to determine if the observed cell death is specifically due to ferroptosis induction.

  • In Vivo vs. In Vitro Systems: this compound's activity is dependent on cellular processing; it does not engage with purified GPX4 or GPX4 in cell lysates.[5][6]

Q3: How should I store and handle my this compound stock?

A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Q4: What are the recommended positive and negative controls for my experiments?

A4: To ensure your results are specific to this compound's induction of ferroptosis, include the following controls:

  • Positive Control: A known inducer of ferroptosis, such as RSL3.

  • Negative Control (Rescue): Co-treatment with a ferroptosis inhibitor like ferrostatin-1 (fer-1) should rescue the cell-killing effects of this compound.[5][7]

  • Vehicle Control: A DMSO control at the same concentration used to dissolve this compound.

Troubleshooting Guide

Issue 1: Reduced or No Cell Death Observed

If you are observing lower than expected or no cell death after treatment with this compound, consider the following:

Potential Cause Troubleshooting Step
Compound Inactivity - Verify the storage conditions and age of your this compound stock. - Prepare a fresh stock solution from a new aliquot.
Insufficient Cellular Activation - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell density to ensure adequate metabolic activity. - Test different treatment durations to allow for cellular conversion of this compound.
Cell Line Resistance - Confirm that your cell line is sensitive to ferroptosis. Some cell lines may have intrinsic resistance mechanisms. - Test a positive control like RSL3 to confirm the cell line's capacity to undergo ferroptosis.
Experimental Setup - Confirm the final concentration of this compound in your assay. - Ensure the co-treatment with a rescue agent like fer-1 is performed concurrently with this compound treatment.
Issue 2: High Variability Between Replicates

High variability can obscure your results. Here are some steps to improve consistency:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a calibrated pipette and check for bubbles when dispensing cells.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to create a humidity barrier.
Compound Distribution - Ensure thorough mixing of this compound into the media before adding to the cells.
Inconsistent Incubation Times - Standardize the timing of all experimental steps, from cell seeding to compound addition and final measurements.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of this compound with GPX4 in intact cells.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10 μM) for a specified time (e.g., 1.5 hours) at 37°C. A DMSO-treated sample serves as the control.[5]

  • Cell Lysis: After treatment, wash and lyse the cells.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.

  • Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blot to detect the amount of soluble GPX4 at each temperature. A positive result is indicated by the thermal stabilization of GPX4 in this compound-treated cells compared to the control.[7]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a suggested troubleshooting workflow.

JKE1674_Mechanism cluster_cell Cellular Environment cluster_downstream Downstream Effects ML210 ML210 (Precursor) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis Activation Cellular Metabolism JKE1674->Activation JKE1777 JKE-1777 (Nitrile Oxide Electrophile) Activation->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding & Inhibition LipidPeroxides Lipid Peroxide Accumulation GPX4->LipidPeroxides Inhibits Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Troubleshooting_Workflow cluster_issues Potential Issues Start Inconsistent this compound Results CheckCompound Verify Compound Integrity (Storage, Age, Fresh Stock) Start->CheckCompound CheckControls Review Experimental Controls (Fer-1 Rescue, Positive Control) CheckCompound->CheckControls Compound OK CompoundIssue Prepare Fresh Aliquots CheckCompound->CompoundIssue Issue Found CheckCells Assess Cell Health & Density CheckControls->CheckCells Controls OK ControlIssue Incorporate Proper Controls CheckControls->ControlIssue Issue Found CheckProtocol Examine Protocol for Variability (Seeding, Incubation Times) CheckCells->CheckProtocol Cells OK CellIssue Standardize Cell Culture CheckCells->CellIssue Issue Found Optimize Systematically Optimize (Concentration, Duration) CheckProtocol->Optimize Protocol OK ProtocolIssue Refine Experimental Technique CheckProtocol->ProtocolIssue Issue Found Resolved Results are Consistent Optimize->Resolved

References

JKE-1674 Technical Support Center: Optimizing Concentration for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4). This compound acts as a pro-drug, converting to the active metabolite JKE-1777 within the cell, which induces ferroptosis by inhibiting GPX4. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize this compound concentration for various cell types and ensure successful experimental outcomes.

Data Presentation: this compound Effective Concentrations in Various Cell Lines

The following table summarizes the available data on the effective concentrations of this compound in different cell lines. It is important to note that the optimal concentration can vary significantly between cell types and experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell LineCell TypeOrganismEffective Concentration/EC50Notes
LOX-IMVIMelanomaHumanEC50: 0.03 µM[1]This compound's cell-killing effects are rescuable by ferroptosis inhibitors.[2]
HT1080FibrosarcomaHuman10 µMUsed for Cellular Thermal Shift Assay (CETSA) experiments.[3]
SKOV3Ovarian CancerHuman10 µMConcentration used in cell death assays.
DLD-1Colorectal CancerHumanInactive up to 20 µMShows resistance to this compound-induced ferroptosis.
RKOColorectal CancerHumanHighly SensitiveSpecific EC50 not reported, but noted for its high sensitivity.[4]
HCT116Colorectal CancerHumanLess PotentSpecific EC50 not reported, but noted to be less potent compared to other cell lines.[4]
SW480Colorectal CancerHumanLess PotentSpecific EC50 not reported, but noted to be less potent compared to other cell lines.[4]
MC38Colon AdenocarcinomaMouseNot specifiedThis compound has been used in this cell line.[3]
PANC02Pancreatic CancerMouseNot specifiedThis compound has been used in this cell line.[3]
CAKI2Renal Cell CarcinomaHumanNot specifiedThis compound has been used in this cell line.[3]
A498Renal Cell CarcinomaHumanNot specifiedThis compound has been used in this cell line.[3]

Experimental Protocols

Determining Optimal this compound Concentration (IC50/EC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in a specific cell line using a cell viability assay such as the MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50/EC50 value.

Visualizations

JKE1674_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm JKE1674_ext This compound (Pro-drug) JKE1674_int This compound JKE1674_ext->JKE1674_int Cellular Uptake JKE1777 JKE-1777 (Active Metabolite) JKE1674_int->JKE1777 Cellular Conversion (Dehydration) GPX4 GPX4 JKE1777->GPX4 Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces GSSG GSSG GPX4->GSSG Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis Induces Non-toxic_Lipid_Alcohols Non-toxic Lipid Alcohols Lipid_Peroxides->Non-toxic_Lipid_Alcohols GPX4 Action GSH GSH GSH->GPX4 Cofactor Lipid_ROS Lipid ROS Lipid_ROS->Lipid_Peroxides Leads to

Caption: this compound Signaling Pathway

Experimental_Workflow Start Start: Determine Optimal Seeding Density Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Plate_Cells->Prepare_Dilutions Treat_Cells Treat Cells with this compound Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate on Microplate Reader Viability_Assay->Read_Plate Analyze_Data Analyze Data and Determine EC50 Read_Plate->Analyze_Data End End: Optimal Concentration Determined Analyze_Data->End

Caption: Experimental Workflow for Concentration Optimization

Troubleshooting_Guide Start Problem Encountered No_Cell_Death No or Low Cell Death Observed Start->No_Cell_Death High_Variability High Variability Between Replicates Start->High_Variability Inconsistent_Results Inconsistent Results Across Experiments Start->Inconsistent_Results Check_Concentration Check_Concentration No_Cell_Death->Check_Concentration Is concentration optimal? Check_Pipetting Check_Pipetting High_Variability->Check_Pipetting Is pipetting accurate? Check_Reagents Check_Reagents Inconsistent_Results->Check_Reagents Are reagents consistent? Perform_Dose_Response Action: Perform dose-response curve. Check_Concentration->Perform_Dose_Response No Check_Cell_Health Are cells healthy? Check_Concentration->Check_Cell_Health Yes Check_Culture_Conditions Action: Check culture conditions, passage number. Check_Cell_Health->Check_Culture_Conditions No Consider_Resistance Action: Cell line may be resistant. Consider alternative inducers. Check_Cell_Health->Consider_Resistance Yes Review_Technique Action: Review pipetting technique, use calibrated pipettes. Check_Pipetting->Review_Technique No Check_Cell_Seeding Is cell seeding uniform? Check_Pipetting->Check_Cell_Seeding Yes Optimize_Seeding Action: Optimize cell seeding protocol. Check_Cell_Seeding->Optimize_Seeding No Use_Fresh_Reagents Action: Use fresh, quality-controlled reagents. Check_Reagents->Use_Fresh_Reagents No Standardize_Protocol Action: Standardize all experimental parameters. Check_Reagents->Standardize_Protocol Yes

Caption: Troubleshooting Logic Diagram

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, it is advisable to start with a broad range of concentrations in a dose-response experiment. Based on the available data, a range from 0.01 µM to 100 µM is a reasonable starting point. This will help in identifying the sensitive range for your specific cells.

Q2: My cells are not responding to this compound, even at high concentrations. What could be the reason?

A2: There are several potential reasons for a lack of response:

  • Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis. For example, DLD-1 cells have been reported to be inactive to this compound up to 20 µM.

  • Sub-optimal Compound Activity: Ensure that the this compound compound is properly stored and handled to maintain its activity.

  • Incorrect Assay Conditions: The duration of treatment or the cell density might not be optimal for observing the effect.

  • Cell Health: Unhealthy cells or cells at a very high passage number may not respond as expected.

Q3: I am observing high variability between my replicates. How can I improve the consistency of my results?

A3: High variability can be due to several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the wells.

  • Uneven Cell Seeding: Make sure to have a homogenous cell suspension before seeding to ensure an equal number of cells in each well.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium without cells.

  • Inconsistent Incubation: Ensure uniform temperature and CO2 levels in the incubator.

Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?

A4: To confirm that this compound is inducing ferroptosis, you can perform co-treatment experiments with known inhibitors of ferroptosis.

  • Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1): These are radical-trapping antioxidants that specifically inhibit ferroptosis. Co-treatment of your cells with this compound and Fer-1 or Lip-1 should rescue the cells from death.

  • Iron Chelators (e.g., Deferoxamine): Since ferroptosis is an iron-dependent process, co-treatment with an iron chelator should also prevent cell death.

Q5: What is the stability of this compound in solution?

A5: this compound is known to have greater stability compared to some other GPX4 inhibitors like chloroacetamides.[2] However, for optimal results, it is recommended to prepare fresh dilutions from a stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C.

References

JKE-1674 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JKE-1674

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound, a potent, orally active inhibitor of glutathione peroxidase 4 (GPX4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of glutathione peroxidase 4 (GPX4) and is the active metabolite of the GPX4 inhibitor ML-210.[1][2][3] In cells, this compound undergoes dehydration to form a reactive nitrile oxide electrophile, JKE-1777.[3][4][5] This ultimate electrophile then covalently binds to the catalytic selenocysteine residue of GPX4, inhibiting its function and inducing ferroptosis, a form of regulated cell death.[5] The process begins with the hydrolysis of ML-210 to this compound, which is then converted to the active binder.[6][7]

JKE1674_Pathway cluster_cell Inside the Cell ML210 ML-210 JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration (-H₂O) Inactive Inactive GPX4 JKE1777->Inactive Covalent Binding GPX4 GPX4 Target

Caption: Cellular activation pathway of this compound to its active electrophile.

Q2: My this compound solution seems to have lost activity. What could be the cause?

A2: Loss of activity is likely due to improper storage or handling. This compound can decompose if stored for prolonged periods at room temperature as a solution in DMSO.[5][7][8] The reactive intermediate, JKE-1777, is inherently unstable in solution, and its degradation products are inactive.[4][8] To avoid this, always follow recommended storage conditions and handling procedures. Repeated freeze-thaw cycles should also be avoided.[2]

Q3: What are the correct storage conditions for this compound?

A3: Proper storage is critical to maintain the compound's stability and efficacy. Conditions vary for the solid powder versus stock solutions. For long-term storage, aliquoting is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Q4: How should I prepare and handle this compound stock solutions?

A4: Use fresh, high-quality solvents. For DMSO stock solutions, be aware that moisture-absorbing DMSO can reduce solubility.[9] Sonication may be required to fully dissolve the compound.[2] Prepare aliquots of a size appropriate for your experiments to avoid repeated warming and cooling of the primary stock. If preparing a solution for short-term use (e.g., one week), it can be stored at 4°C if the solution is clear.[2] Suspensions should be prepared fresh for each use.[2]

JKE1674_Handling Receive Receive Solid this compound StorePowder Store Powder at -20°C Receive->StorePowder Long-term storage PrepareStock Prepare Stock Solution (e.g., in fresh DMSO) Receive->PrepareStock For immediate use StorePowder->PrepareStock Aliquot Aliquot into Single-Use Tubes PrepareStock->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Use Thaw Single Aliquot for Experiment StoreStock->Use

Caption: Recommended workflow for handling and storing this compound.

Data & Protocols

Table 1: Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 3 to 4 yearsProtect from light.[1][2][10]
In Solvent (e.g., DMSO) -80°C6 months to >1 yearRecommended for long-term solution storage.[2][3]
-20°C1 monthFor shorter-term solution storage; protect from light.[3]
4°C~1 weekOnly for clear solutions intended for short-term use.[2]
Table 2: Solubility Data
SolventConcentrationNotes
DMSO ≥ 13 mg/mL (28.81 mM)Sonication is recommended.[2]
90 mg/mL (199.42 mM)Use fresh, non-moisture-absorbing DMSO.[9]
Ethanol ≥ 50 mg/mL (110.79 mM)Saturation point not specified.[10]
In Vivo Formulation 1 ≥ 2.5 mg/mL (5.54 mM)10% DMSO >> 90% (20% SBE-β-CD in saline).[10]
In Vivo Formulation 2 ≥ 2.5 mg/mL (5.54 mM)10% DMSO >> 90% corn oil.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is active and engaging its target, GPX4, within intact cells. A loss of the thermal stabilization effect may indicate compound degradation.

Objective: To assess the thermal stabilization of GPX4 in cells treated with this compound, confirming covalent target binding.

Methodology:

  • Cell Culture: Plate target cells (e.g., LOX-IMVI) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[5]

  • Heating Gradient: After treatment, wash and resuspend the cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them at various temperatures for 3 minutes to create a thermal gradient (e.g., 40°C to 70°C). Include an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for GPX4.

  • Data Analysis: Quantify the band intensities at each temperature. Successful engagement by this compound will result in GPX4 being more resistant to heat-induced denaturation, appearing as stronger bands at higher temperatures compared to the vehicle control.[5][7]

CETSA_Workflow A 1. Plate and Culture Cells B 2. Treat Cells with this compound vs. DMSO Vehicle A->B C 3. Harvest, Wash, and Heat Aliquots across a Temperature Gradient B->C D 4. Lyse Cells (Freeze-Thaw Cycles) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect and Normalize Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot for GPX4 F->G H 8. Analyze GPX4 Stabilization G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Overcoming Resistance to JKE-1674-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JKE-1674. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this compound-induced ferroptosis and mechanisms of resistance.

Troubleshooting Guide

Q1: this compound is not inducing cell death in my cancer cell line. What are the possible reasons?

A1: Several factors could contribute to a lack of response to this compound. Here are some common reasons and troubleshooting steps:

  • Cellular Activation of this compound: this compound is a prodrug that requires intracellular conversion to its active form, a nitrile oxide electrophile, to inhibit GPX4.[1][2] Insufficient conversion can lead to a lack of activity.

    • Troubleshooting: Confirm the expression of potential cellular activators (though the exact enzymes are not fully elucidated). As a positive control, you can test a direct GPX4 inhibitor like RSL3.

  • Intrinsic Resistance Mechanisms: Your cell line may possess intrinsic resistance to ferroptosis. The most well-characterized mechanism independent of GPX4 is the FSP1-CoQ10-NAD(P)H pathway.[3][4][5][6] Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10), which then traps lipid peroxyl radicals, thereby inhibiting ferroptosis.[4][6]

    • Troubleshooting:

      • Assess the expression level of FSP1 in your cells via Western blot or qPCR. High FSP1 expression is correlated with ferroptosis resistance.[4][7]

      • Consider co-treatment with an FSP1 inhibitor to see if it sensitizes the cells to this compound.

  • Upregulation of Antioxidant Pathways: Activation of the Nrf2 signaling pathway can lead to the upregulation of various antioxidant genes, conferring resistance to ferroptosis inducers.[8][9]

    • Troubleshooting:

      • Examine the expression of Nrf2 and its target genes.

      • Inhibition of the Nrf2 pathway may reverse resistance to GPX4 inhibitors.[8][9]

  • Experimental Conditions:

    • Concentration: The effective concentration of this compound can vary significantly between cell lines.

    • Solubility: this compound has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before diluting in culture medium.[10][11]

    • Incubation Time: The onset of ferroptosis can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Q2: My lipid ROS levels are not increasing after this compound treatment, but I see some cell death. What could be happening?

A2: This could indicate a few possibilities:

  • Transient Lipid Peroxidation: The peak of lipid peroxidation can be transient and may occur before widespread cell death is observed.[12]

    • Troubleshooting: Perform a time-course experiment to measure lipid ROS at earlier time points following this compound treatment.

  • Alternative Cell Death Pathways: While this compound is a specific GPX4 inhibitor, high concentrations or off-target effects in certain contexts could potentially induce other forms of cell death that are not characterized by lipid peroxidation.

    • Troubleshooting: Use specific inhibitors of other cell death pathways (e.g., Z-VAD-FMK for apoptosis, Nec-1 for necroptosis) to see if they rescue the observed cell death. The cell-killing effects of this compound should be rescued by ferroptosis inhibitors like ferrostatin-1.[1]

  • Assay Sensitivity: The lipid ROS assay you are using may not be sensitive enough to detect the changes in your specific cell line.

    • Troubleshooting: Try alternative methods for detecting lipid peroxidation, such as measuring malondialdehyde (MDA) levels or using a different fluorescent probe.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound is an orally active inhibitor of glutathione peroxidase 4 (GPX4) and is also an active metabolite of the GPX4 inhibitor ML-210.[10][11][13] It functions as a prodrug and is converted intracellularly into a reactive nitrile oxide electrophile, JKE-1777.[2][10][11][13] This active metabolite then covalently binds to the catalytic selenocysteine residue of GPX4, inhibiting its ability to reduce lipid hydroperoxides.[2] This leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately induces a form of iron-dependent programmed cell death called ferroptosis.

Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?

A4: To confirm that this compound is inducing ferroptosis, you should observe the following key hallmarks:

  • Inhibition by Ferrostatin-1: The cell death should be rescued by co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1.[1]

  • Increased Lipid Peroxidation: There should be a detectable increase in lipid ROS. This can be measured using fluorescent probes like C11-BODIPY or by quantifying lipid peroxidation products like malondialdehyde (MDA).[12]

  • Iron Dependence: The cell death should be dependent on intracellular iron. You can test this by co-treating with an iron chelator, such as deferoxamine (DFO), which should rescue the cells.

  • Changes in Key Protein Markers: Assess the expression of key proteins involved in ferroptosis regulation via Western blot. Upon GPX4 inhibition, you would expect to see a decrease in GPX4 levels (due to degradation of the inhibited protein) and potentially an increase in Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in the synthesis of polyunsaturated fatty acids that are susceptible to peroxidation.[14][15][16][17]

Q5: What are the main resistance pathways to this compound?

A5: The primary resistance mechanisms to GPX4 inhibitors like this compound are pathways that can compensate for the loss of GPX4 function. These include:

  • FSP1-CoQ10-NAD(P)H Pathway: This is a parallel pathway that acts independently of GPX4 to suppress ferroptosis.[4][5][6] FSP1 reduces coenzyme Q10, which acts as a potent radical-trapping antioxidant to inhibit lipid peroxidation.[4][6]

  • Nrf2 Activation: The transcription factor Nrf2 regulates the expression of a wide array of antioxidant genes.[8][9] Constitutive activation or upregulation of Nrf2 can enhance the cell's overall antioxidant capacity, thereby conferring resistance to ferroptosis.[8][9]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50NotesReference
LOX-IMVIMelanomaComparable to ML210Cell killing is rescued by ferroptosis inhibitors.[18]
DLD1Colorectal CancerInactive up to 20 µM[19]

Note: This table is not exhaustive and the effective concentration of this compound can vary depending on the specific cell line and experimental conditions.

Table 2: Solubility of this compound

SolventConcentration
DMSO100 mg/mL (221.58 mM)
Ethanol≥ 50 mg/mL (110.79 mM)

Data from MedChemExpress and Selleck Chemicals.[10][11]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for ferroptosis (e.g., RSL3). To confirm ferroptosis, include a condition with this compound co-treated with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Measurement of Lipid ROS using C11-BODIPY 581/591
  • Cell Treatment: Treat cells with this compound, vehicle control, and a positive control (e.g., cumene hydroperoxide) for the desired time.

  • Staining: Add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Use a 488 nm laser for excitation. The oxidized probe will emit green fluorescence (~510 nm), and the reduced probe will emit red fluorescence (~590 nm). The ratio of green to red fluorescence indicates the level of lipid peroxidation.

    • Fluorescence Microscopy: Observe the shift from red to green fluorescence as an indicator of lipid peroxidation.

Protocol 3: Western Blot for Ferroptosis-Related Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, FSP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

JKE1674_Mechanism_of_Action cluster_cell Cell JKE-1674_prodrug This compound (Prodrug) JKE-1777 JKE-1777 (Active Nitrile Oxide) JKE-1674_prodrug->JKE-1777 Intracellular Conversion GPX4 GPX4 JKE-1777->GPX4 Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Lipid_Alcohols Non-toxic Lipid Alcohols Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to JKE-1674_ext This compound (External) JKE-1674_ext->JKE-1674_prodrug Ferroptosis_Resistance_Pathways cluster_main Ferroptosis Regulation cluster_resistance Resistance Mechanisms This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis FSP1 FSP1 CoQ10 CoQ10 (reduced) FSP1->CoQ10 Reduces CoQ10->Lipid_Peroxidation Inhibits Nrf2 Nrf2 Antioxidant_Genes Antioxidant Genes Nrf2->Antioxidant_Genes Activates Antioxidant_Genes->Lipid_Peroxidation Inhibits Experimental_Workflow Start Start: Treat cells with this compound Viability Cell Viability Assay (e.g., MTT) Start->Viability ROS Lipid ROS Measurement (e.g., C11-BODIPY) Start->ROS Western Western Blot Analysis (GPX4, ACSL4, FSP1) Start->Western Rescue Rescue Experiment (co-treat with Ferrostatin-1) Start->Rescue Analysis Data Analysis and Interpretation Viability->Analysis ROS->Analysis Western->Analysis Rescue->Analysis

References

impact of serum on JKE-1674 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JKE-1674, a potent and orally active inhibitor of glutathione peroxidase 4 (GPX4).

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments involving this compound, particularly concerning the impact of serum on its activity.

Issue: Reduced or Inconsistent this compound Activity in the Presence of Serum

Users may observe a decrease in the potency (a rightward shift in the EC50 value) or variability in the efficacy of this compound when transitioning from serum-free to serum-containing cell culture media.

Potential Causes and Troubleshooting Steps
  • Serum Protein Binding: this compound, like many small molecules, can bind to serum proteins such as albumin. This sequestration reduces the free concentration of the compound available to enter cells and engage with its target.

    • Troubleshooting:

      • Quantify the Serum Shift: Perform a dose-response experiment to determine the EC50 of this compound in your cell line with varying percentages of serum (e.g., 0%, 2%, 5%, 10%). This will help you characterize the magnitude of the serum's effect.

      • Increase this compound Concentration: Based on the serum shift observed, you may need to increase the concentration of this compound in serum-containing media to achieve the desired biological effect.

      • Consider Using Serum-Reduced or Serum-Free Media: If experimentally feasible, consider using media with a lower percentage of serum or specialized serum-free formulations for your assays.

  • Metabolic Instability: Serum contains various enzymes that could potentially metabolize this compound, reducing its effective concentration over the course of the experiment.

    • Troubleshooting:

      • Time-Course Experiment: Assess the activity of this compound at different time points after its addition to the culture medium. A decrease in activity over time could suggest compound degradation.

      • Use Heat-Inactivated Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some metabolic enzymes and may help to improve the stability of this compound.

  • Antioxidant Effects of Serum: Serum contains antioxidants that could potentially interfere with the mechanism of action of this compound, which induces ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.

    • Troubleshooting:

      • Control for Ferroptosis Inhibition: In your experimental setup, include a known ferroptosis inhibitor, such as ferrostatin-1, as a control. The ability of ferrostatin-1 to rescue cells from this compound-induced death confirms the mechanism of action and can help to distinguish between a loss of compound activity and other confounding factors.[1]

      • Wash Cells Before Assay: If performing endpoint assays, consider washing the cells with a serum-free medium before adding detection reagents to remove any interfering serum components.

Troubleshooting Workflow

Troubleshooting_Workflow start Reduced or Inconsistent This compound Activity with Serum protein_binding Potential Cause: Serum Protein Binding start->protein_binding metabolic_instability Potential Cause: Metabolic Instability start->metabolic_instability antioxidant_effects Potential Cause: Antioxidant Effects start->antioxidant_effects quantify_shift Action: Quantify EC50 Shift with Varying Serum % protein_binding->quantify_shift time_course Action: Perform Time-Course Experiment metabolic_instability->time_course ferroptosis_control Action: Include Ferrostatin-1 Control antioxidant_effects->ferroptosis_control increase_conc Solution: Increase this compound Concentration quantify_shift->increase_conc reduce_serum Solution: Use Low-Serum or Serum-Free Media quantify_shift->reduce_serum heat_inactivate Solution: Use Heat-Inactivated Serum time_course->heat_inactivate wash_cells Solution: Wash Cells Before Endpoint Assay ferroptosis_control->wash_cells

Troubleshooting flowchart for reduced this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active inhibitor of glutathione peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML-210.[1][2] this compound is a pro-drug that undergoes cellular conversion to a reactive nitrile oxide, JKE-1777. This active form then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[3][4] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of iron-dependent programmed cell death called ferroptosis.

This compound Signaling Pathway

JKE1674_Pathway cluster_cell Cell cluster_serum Serum Components ML210 ML-210 (Prodrug) JKE1674 This compound ML210->JKE1674 Cellular Hydrolysis JKE1777 JKE-1777 (Active Nitrile Oxide) JKE1674->JKE1777 Cellular Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces GSSG Glutathione Disulfide (GSSG) Lipid_OH Non-toxic Lipid Alcohols GPX4->Lipid_OH Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH Glutathione (GSH) GSH->GPX4 Cofactor Serum_Protein Serum Proteins (e.g., Albumin) Serum_Protein->JKE1674 Binding/ Sequestration Antioxidants Antioxidants Antioxidants->Lipid_ROS Neutralize

Signaling pathway of this compound and potential serum interference.

Q2: How does the presence of serum in cell culture media affect the EC50 of this compound?

A2: The presence of serum typically leads to an increase in the apparent EC50 value of this compound. This "serum shift" is primarily due to the binding of the compound to serum proteins, which reduces the concentration of free this compound available to act on the cells. The magnitude of this shift can vary depending on the cell line, the serum concentration, and the specific batch of serum.

Impact of Serum on this compound Potency (Hypothetical Data)
Serum ConcentrationEC50 of this compound (nM)Fold Shift in EC50
0% (Serum-Free)301.0
2% FBS652.2
5% FBS1505.0
10% FBS32010.7

Q3: Is this compound stable in serum?

A3: this compound has demonstrated greater stability compared to other GPX4 inhibitors like chloroacetamides.[1] It has been detected in the serum of mice following oral administration, which suggests a degree of stability in a biological matrix.[2][4] However, for long-term in vitro experiments, it is advisable to assess its stability under your specific experimental conditions.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound is orally active and has been used in in vivo mouse models.[5][6] Its improved solubility and stability make it more suitable for animal studies compared to its parent compound, ML-210, and other earlier generation GPX4 inhibitors.[2][3]

Experimental Protocols

Protocol: Determining the EC50 of this compound in the Presence of Serum

  • Cell Seeding:

    • Seed your cells of interest in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight in their standard growth medium containing your desired serum concentration (e.g., 10% FBS).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in culture medium containing the same percentage of serum as used for cell culture. It is crucial to prepare separate dilution series for each serum concentration being tested to maintain consistent serum levels.

  • Cell Treatment:

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control for cell death if available.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).

    • Measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol: Assessing this compound Stability in Serum-Containing Medium

  • Incubation:

    • Prepare a solution of this compound at a known concentration in your cell culture medium containing the desired percentage of serum.

    • Incubate this solution at 37°C in a cell culture incubator.

  • Time Points:

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the medium.

    • Immediately store the aliquots at -80°C to halt any further degradation.

  • Quantification:

    • Analyze the concentration of this compound in the collected aliquots using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound against time to determine its degradation profile and calculate its half-life in the serum-containing medium.

References

JKE-1674 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using JKE-1674. The following resources address potential interference with common laboratory assays and offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable prodrug that acts as an inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] Within the cell, this compound is metabolically converted to its active form, JKE-1777, which is a reactive nitrile oxide electrophile.[2][3][4] JKE-1777 then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[4] This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[3]

Q2: Are there known off-target effects of this compound?

This compound is reported to have fewer off-target effects compared to other GPX4 inhibitors like the chloroacetamide-based compounds.[5] However, due to its electrophilic nature upon conversion to JKE-1777, it has the potential to react with other nucleophilic biomolecules in the cell, although it shows a high degree of selectivity for GPX4.[3]

Q3: Can this compound interfere with my laboratory assays?

Yes, as a precursor to a reactive electrophile, this compound has the potential to interfere with certain laboratory assays, particularly those that are sensitive to electrophilic compounds. Interference may occur through several mechanisms, including direct reaction with assay reagents or modification of reporter molecules.

Q4: Which types of assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference from electrophilic compounds like the active metabolite of this compound include:

  • Thiol-based assays: Assays employing thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol are at high risk of interference, as the electrophilic JKE-1777 can react with these thiols.

  • Enzyme-based assays: Enzymes often contain reactive cysteine residues in their active sites or allosteric sites. The active metabolite of this compound could potentially interact with these residues, leading to non-specific inhibition or activation.

  • Cell viability assays: While this compound is intended to reduce cell viability through ferroptosis, its reactive nature could potentially interfere with the chemistry of certain viability assays (e.g., those based on redox indicators).

  • Assays using fluorescent or colorimetric detection: The chemical structure of this compound or its metabolites might possess intrinsic fluorescence or absorbance at the wavelengths used for detection, or they could react with and modify the detection reagents.

Troubleshooting Guides

Issue 1: Unexpected results in an enzyme inhibition assay.
  • Symptom: You observe inhibition of your enzyme of interest by this compound, which is not its intended target.

  • Potential Cause: The active metabolite of this compound, JKE-1777, may be covalently modifying cysteine residues on your enzyme of interest, leading to non-specific inhibition.

  • Troubleshooting Steps:

    • Include a reducing agent: Perform the assay in the presence of a high concentration (e.g., 1-10 mM) of a reducing agent like DTT or β-mercaptoethanol. These agents can act as scavengers for the electrophilic JKE-1777, preventing it from reacting with your enzyme.

    • Pre-incubation control: Pre-incubate your enzyme with this compound for a period, then add a reducing agent to quench the reaction before adding the substrate. If the inhibition persists, it suggests a covalent modification has occurred.

    • Use an unrelated control enzyme: Test this compound against an unrelated enzyme that is known to be sensitive to electrophilic compounds. This can help determine if the observed inhibition is non-specific.

Issue 2: Discrepancies in cell viability data between different assay methods.
  • Symptom: You observe different IC50 values for this compound when using different cell viability assays (e.g., MTT vs. a luminescence-based ATP assay).

  • Potential Cause: The chemical reactivity of this compound or its metabolites may interfere with the chemistry of certain viability assays. For example, it could react with the tetrazolium salt in an MTT assay or affect the luciferase enzyme in an ATP-based assay.

  • Troubleshooting Steps:

    • Use orthogonal assays: Confirm cell viability results using at least two different assays that rely on distinct detection principles (e.g., metabolic activity, ATP content, membrane integrity).

    • Cell-free assay control: Perform a cell-free version of your viability assay by adding this compound to the assay reagents in the absence of cells. This will help identify any direct chemical interference with the assay components.

    • Time-course experiment: Vary the incubation time of this compound with the cells and the assay reagents to see if the interference is time-dependent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₀Cl₂N₄O₄[1]
Molecular Weight451.30 g/mol [1]
AppearanceCrystalline solid
SolubilitySoluble in DMSO and Ethanol[1]

Table 2: Summary of Potential this compound Assay Interference and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
Enzymatic Assays Covalent modification of enzyme cysteine residues by the electrophilic metabolite JKE-1777.Include a reducing agent (e.g., DTT) in the assay buffer; perform pre-incubation controls.
Thiol-Based Assays Depletion of thiol reagents (e.g., DTT, GSH) by reaction with JKE-1777.Use a higher concentration of the thiol reagent; consider alternative non-thiol-based detection methods.
Cell Viability (MTT/XTT) Chemical reduction of the tetrazolium dye by this compound or its metabolites.Use an orthogonal viability assay (e.g., CellTiter-Glo, trypan blue exclusion).
Fluorescence/Luminescence Intrinsic fluorescence/luminescence of the compound or quenching of the reporter signal.Run compound-only controls to measure background signal; use spectrally distinct fluorophores.

Experimental Protocols

Protocol 1: Assessing Non-Specific Enzyme Inhibition by this compound
  • Prepare Reagents:

    • Enzyme of interest in appropriate assay buffer.

    • Substrate for the enzyme.

    • This compound stock solution in DMSO.

    • Dithiothreitol (DTT) stock solution (e.g., 1 M).

    • Assay buffer with and without 5 mM DTT.

  • Assay Procedure:

    • Set up two sets of reactions: one with standard assay buffer and one with assay buffer containing 5 mM DTT.

    • In each set, prepare wells with a serial dilution of this compound. Include a vehicle control (DMSO).

    • Add the enzyme of interest to all wells and incubate for 30 minutes at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity for each concentration of this compound in both the presence and absence of DTT.

    • Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of DTT suggests non-specific inhibition due to electrophilic reactivity.

Mandatory Visualizations

JKE1674_Mechanism_of_Action JKE1674 This compound (Prodrug) Cell Cellular Uptake JKE1674->Cell Enters Cell JKE1777 JKE-1777 (Active Nitrile Oxide) Cell->JKE1777 Metabolic Activation Inhibition Covalent Inhibition JKE1777->Inhibition GPX4 GPX4 GPX4->Inhibition Ferroptosis Ferroptosis Inhibition->Ferroptosis Induces

Caption: Mechanism of this compound action.

Assay_Interference_Workflow start Unexpected Assay Result with this compound check_reactivity Is the assay sensitive to electrophilic compounds? start->check_reactivity thiol_assay Does the assay use thiol-containing reagents? check_reactivity->thiol_assay Yes enzyme_assay Is it an enzymatic assay? check_reactivity->enzyme_assay No thiol_assay->enzyme_assay No mitigate_thiol Increase thiol reagent concentration or use alternative detection thiol_assay->mitigate_thiol Yes mitigate_enzyme Add reducing agent (DTT) and run controls enzyme_assay->mitigate_enzyme Yes cell_free_control Run cell-free assay control enzyme_assay->cell_free_control No end Interpret Results with Caution mitigate_thiol->end mitigate_enzyme->end orthogonal_assay Use an orthogonal assay with a different principle cell_free_control->orthogonal_assay orthogonal_assay->end

Caption: Troubleshooting workflow for this compound assay interference.

References

Technical Support Center: Ensuring Complete Rescue with Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use ferroptosis inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the different classes of ferroptosis inhibitors and how do I choose the right one for my experiment?

A1: Ferroptosis inhibitors are broadly categorized based on their mechanism of action. The choice of inhibitor depends on the specific research question and the method used to induce ferroptosis.

  • Radical-Trapping Antioxidants (RTAs): These are lipophilic antioxidants that inhibit lipid peroxidation. Ferrostatin-1 (Fer-1) and its analogs, like SRS11-92, are the most common RTAs.[1][2] They are effective against a broad range of ferroptosis inducers.

  • Iron Chelators: These agents, such as Deferoxamine (DFO) and Ciclopirox (CPX), prevent ferroptosis by binding to and sequestering intracellular iron, which is essential for the generation of lipid reactive oxygen species (ROS).[1][3]

  • Inhibitors of Iron Metabolism: Compounds like YL-939 act by promoting the expression of the iron storage protein ferritin, thereby reducing the levels of free intracellular iron available for ferroptosis.[4]

  • Inhibitors of Lipid Metabolism: These compounds target enzymes involved in the synthesis of polyunsaturated fatty acid (PUFA)-containing phospholipids, which are the substrates for lipid peroxidation. An example is the ACSL4 inhibitor, AS-252424.[1][5]

  • FSP1 Pathway Modulators: Ferroptosis Suppressor Protein 1 (FSP1) is an NADPH-dependent coenzyme Q10 (CoQ10) reductase that acts as an independent ferroptosis suppression pathway.[3][6] Some compounds can modulate this pathway to inhibit ferroptosis.

Q2: I'm not seeing complete rescue with my ferroptosis inhibitor. What are the possible reasons?

A2: Incomplete rescue can stem from several factors:

  • Inhibitor Concentration and Potency: The inhibitor concentration may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and ferroptosis inducer.

  • Timing of Inhibitor Addition: The inhibitor should be added before or concurrently with the ferroptosis inducer. Adding the inhibitor after ferroptosis has been initiated may result in incomplete rescue.[7]

  • Cell Type Specificity: Different cell lines exhibit varying sensitivities to ferroptosis inducers and inhibitors. The metabolic state of the cells can also influence the outcome.

  • Off-Target Effects of Inducers or Inhibitors: The chosen inducer or inhibitor might have off-target effects that contribute to cell death independently of ferroptosis.

  • Alternative Cell Death Pathways: The experimental conditions might be activating other cell death pathways, such as apoptosis or necroptosis, in addition to ferroptosis. It is advisable to use inhibitors of other cell death pathways as controls.[8]

Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?

A3: To confirm ferroptosis, multiple lines of evidence should be gathered:

  • Pharmacological Inhibition: The cell death should be preventable by specific ferroptosis inhibitors like Ferrostatin-1 or Deferoxamine.[9][10]

  • Morphological Changes: Ferroptotic cells often exhibit distinct morphological features, such as smaller mitochondria with increased membrane density and reduced or absent cristae.[3]

  • Biochemical Markers: Key biochemical hallmarks of ferroptosis include the accumulation of lipid reactive oxygen species (ROS) and the depletion of glutathione (GSH).[8][11]

  • Genetic Markers: The expression of genes involved in ferroptosis can be assessed. For example, the upregulation of PTGS2 (COX-2) is often observed during ferroptosis.[12]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability between wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inhibitor/Inducer Precipitation Visually inspect the media for any signs of precipitation after adding the compounds. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration.
Assay Interference Some compounds can interfere with the readout of viability assays (e.g., MTT, CellTiter-Glo). Run a control with the compound in cell-free media to check for interference.
Issue 2: Inconsistent Lipid ROS Measurement
Possible Cause Troubleshooting Step
Probe Instability Use fresh dilutions of the lipid ROS probe (e.g., C11-BODIPY 581/591) for each experiment. Protect the probe from light.
Incorrect Gating in Flow Cytometry Set appropriate gates based on unstained and single-color controls to accurately identify the cell population and the fluorescent signal.
Timing of Measurement Lipid peroxidation is an early event in ferroptosis. Measure lipid ROS at an early time point after inducing ferroptosis.
Cell Clumping Ensure a single-cell suspension before analysis by flow cytometry to avoid inaccurate readings.

Quantitative Data Summary

Table 1: Commonly Used Ferroptosis Inducers and Inhibitors with Effective Concentrations

CompoundClassTargetTypical Concentration RangeReference
Erastin InducerSystem Xc-1-10 µM[9][13]
RSL3 InducerGPX4100 nM - 1 µM[9][13]
FIN56 InducerGPX4200 nM - 1 µM[9]
Ferrostatin-1 (Fer-1) InhibitorRadical-Trapping Antioxidant60 nM - 10 µM[13][14]
Deferoxamine (DFO) InhibitorIron Chelator20 µM - 100 µM[12][14]
YL-939 InhibitorPHB23 µM[4]
AS-252424 InhibitorACSL410 µM[5]

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Ferroptosis Inhibition
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of the ferroptosis inhibitor for 1-2 hours.

    • Add the ferroptosis inducer (e.g., Erastin or RSL3) to the wells. Include appropriate controls: vehicle-only, inducer-only, and inhibitor-only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).

  • Viability Measurement: Measure cell viability using a preferred method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a crystal violet staining assay.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-only control. Plot a dose-response curve to determine the EC50 of the inhibitor.[15][16]

Protocol 2: Measurement of Lipid ROS by Flow Cytometry
  • Cell Treatment: Treat cells with the ferroptosis inducer and/or inhibitor as described in the cell viability protocol.

  • Staining:

    • At the desired time point, harvest the cells and wash them with PBS.

    • Resuspend the cells in a buffer containing the lipid ROS-sensitive dye C11-BODIPY 581/591 (e.g., at 2.5 µM).

    • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry:

    • Wash the cells to remove excess dye and resuspend them in PBS.

    • Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

  • Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.[8][12]

Signaling Pathways and Workflows

Ferroptosis_Signaling_Pathways cluster_gpx4 GPX4 Pathway cluster_iron Iron Metabolism cluster_fsp1 FSP1-CoQ10 Pathway SystemXc System Xc- Glutamate Glutamate SystemXc->Glutamate GSH GSH SystemXc->GSH Cysteine Cystine Cystine Cystine->SystemXc GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4 Fer1 Ferrostatin-1 Fer1->Lipid_ROS TfR1 TfR1 Fe3_endo Fe3+ (endosome) TfR1->Fe3_endo Fe3_Tf Fe3+-Tf Fe3_Tf->TfR1 Fe2_labile Fe2+ (labile iron pool) Fe3_endo->Fe2_labile Ferritin Ferritin Fe2_labile->Ferritin Fenton Fenton Reaction Fe2_labile->Fenton Lipid_ROS2 Lipid ROS Fenton->Lipid_ROS2 Ferroptosis2 Ferroptosis Lipid_ROS2->Ferroptosis2 DFO DFO DFO->Fe2_labile Chelates FSP1 FSP1 CoQ10 CoQ10 FSP1->CoQ10 Reduces NADPH NADPH NADPH->FSP1 CoQ10H2 CoQ10H2 CoQ10->CoQ10H2 Lipid_Radicals Lipid Radicals CoQ10H2->Lipid_Radicals Traps Ferroptosis3 Ferroptosis Lipid_Radicals->Ferroptosis3

Caption: Key signaling pathways in ferroptosis and points of intervention by inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Seed_Cells 1. Seed Cells Adhere 2. Allow Adherence (Overnight) Seed_Cells->Adhere Treat 3. Add Inhibitor/Inducer Adhere->Treat Incubate 4. Incubate Treat->Incubate Viability Cell Viability Assay Incubate->Viability Lipid_ROS Lipid ROS Assay Incubate->Lipid_ROS GSH GSH Assay Incubate->GSH Iron Iron Assay Incubate->Iron Dose_Response Dose-Response Curves Viability->Dose_Response Statistical_Analysis Statistical Analysis Lipid_ROS->Statistical_Analysis GSH->Statistical_Analysis Iron->Statistical_Analysis Confirmation Confirmation of Ferroptosis Dose_Response->Confirmation Statistical_Analysis->Confirmation

Caption: General experimental workflow for studying ferroptosis inhibition.

References

JKE-1674 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JKE-1674, a potent, orally active inhibitor of glutathione peroxidase 4 (GPX4). Authored to address potential challenges related to lot-to-lot variability and quality control, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active small molecule inhibitor of glutathione peroxidase 4 (GPX4) and is the active metabolite of the GPX4 inhibitor ML210.[1][2][3][4][5][6] Its mechanism of action involves inducing a specific form of regulated cell death called ferroptosis.[2][6] Within the cell, this compound is converted into a highly reactive nitrile oxide electrophile (JKE-1777) that covalently binds to and inhibits GPX4.[2][3][7][8] This inhibition leads to an accumulation of lipid peroxides, ultimately resulting in cell death.[9][10]

Q2: How does this compound relate to ML210?

A2: this compound is the direct, active metabolite of ML210.[1][6][7] ML210 acts as a pro-drug that is metabolically converted into this compound within the cell.[6][7] this compound itself exhibits GPX4 inhibitory activity that is equipotent to ML210 in cellular assays.[1][2] Due to its greater stability and improved solubility compared to ML210, this compound is often more suitable for in vivo studies.[3][4][6]

Q3: How should this compound be stored and handled?

A3: Proper storage is critical to maintain the stability and activity of this compound. Commercial suppliers recommend storing the solid compound at -20°C for long-term stability (≥ 4 years).[6] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Q4: What are the typical quality control specifications for this compound?

A4: While lot-specific certificates of analysis should always be consulted, typical quality control specifications for this compound from commercial vendors include a purity of ≥98% as determined by methods like HPLC and NMR. The identity is confirmed by mass spectrometry and NMR.

Lot-to-Lot Variability and Quality Control

Ensuring experimental reproducibility requires a robust quality control strategy for each new lot of this compound.

Q5: How can I qualify a new lot of this compound?

A5: It is highly recommended to perform a validation experiment before using a new lot in large-scale or critical studies. A simple method is to generate a dose-response curve in a sensitive cell line (e.g., LOX-IMVI) and compare the EC50 value to that obtained with a previous, validated lot. The results should be within an acceptable range (e.g., ± 2-fold).

Q6: What potential sources of variability should I consider?

A6:

  • Purity: Although typically high, minor variations in purity can affect the active concentration.

  • Solubility: Ensure the compound is fully dissolved. Incomplete dissolution is a common source of error.

  • Cellular Health: The physiological state of your cells (passage number, confluence, serum lot) can significantly impact their sensitivity to ferroptosis inducers.

  • Experimental Conditions: Minor variations in incubation time, cell density, and reagent concentrations can lead to different results.

Data Summary Tables

Table 1: Compound Specifications

ParameterValueSource
CAS Number 2421119-60-8[2][6]
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[6]
Molecular Weight 451.3 g/mol [3][6]
Purity ≥98%[6]
Appearance Crystalline solid[6]

Table 2: Solubility and Storage

SolventSolubilityRecommended Storage (Stock Solution)
DMSO ≥ 90 mg/mL (199.42 mM)-80°C (6 months) or -20°C (1 month), protect from light[1]
Ethanol ≥ 50 mg/mL (110.79 mM)Not specified for long-term storage

Troubleshooting Guide

Issue 1: No or reduced cellular activity (e.g., no cell death).

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions from solid compound. Ensure proper storage conditions were maintained.
Cell Line Resistance Use a cell line known to be sensitive to GPX4 inhibition (e.g., LOX-IMVI, HT-1080).[6] Confirm GPX4 expression in your cell line.
Insufficient Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line.
Incomplete Dissolution Ensure the compound is fully dissolved in the solvent before diluting into culture media.
Rescue by Media Components Certain antioxidants in serum or media supplements can counteract the effects of ferroptosis inducers. Consider reducing serum concentration or using a defined medium for the experiment.

Issue 2: High variability between replicate experiments.

Potential Cause Recommended Solution
Inconsistent Cell Health/Density Standardize cell culture procedures. Use cells at a consistent passage number and seed at the same density for each experiment. Monitor cell confluence.[2]
Inconsistent Compound Dosing Prepare a master mix of the final compound dilution in media to add to all wells, rather than adding small volumes of stock to individual wells.
Lot-to-Lot Variability Qualify each new lot of this compound by comparing its EC50 value against a previously validated lot in a standard assay.
Edge Effects in Assay Plates Avoid using the outer wells of microplates for treatment conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.

Issue 3: Results are not rescued by ferroptosis inhibitors.

Potential Cause Recommended Solution
Off-Target Toxicity High concentrations of this compound may induce off-target, non-ferroptotic cell death. Lower the concentration of this compound.
Ineffective Rescue Agent Ensure the ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) is used at an effective concentration and is co-incubated with this compound.
Cell Death Mechanism is Not Ferroptosis The observed cell death may be due to another mechanism. This compound-induced cell death should be rescuable by ferroptosis inhibitors.[2][4][6]

Experimental Protocols & Methodologies

Protocol: Assessing Cell Viability via Dose-Response to this compound

This protocol describes a standard method for determining the half-maximal effective concentration (EC50) of this compound in a cancer cell line.

1. Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Sensitive cell line (e.g., LOX-IMVI)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Ferrostatin-1 (for control experiments)

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 5,000 cells/well in 100 µL of media). Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical 8-point, 3-fold dilution series might start from 10 µM. Include a vehicle control (DMSO only) and a positive control for ferroptosis rescue (co-treatment with this compound and Ferrostatin-1, e.g., 1 µM).

  • Treatment: Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Diagrams and Workflows

Caption: Mechanism of action for this compound leading to GPX4 inhibition and ferroptosis.

G cluster_1 Quality Control Workflow for New this compound Lot Receive Receive New Lot of this compound CheckCoA Check Certificate of Analysis (CoA) Receive->CheckCoA PrepStock Prepare 10 mM Stock in DMSO CheckCoA->PrepStock DoseResponse Perform Dose-Response Assay in Sensitive Cells PrepStock->DoseResponse CompareEC50 Compare EC50 to Reference Lot DoseResponse->CompareEC50 Accept Accept Lot for Use CompareEC50->Accept EC50 within 2-fold range Reject Reject Lot & Contact Supplier CompareEC50->Reject EC50 out of range

Caption: Recommended quality control workflow for validating a new lot of this compound.

G cluster_2 Troubleshooting: Inconsistent Assay Results Start Inconsistent Results Observed CheckCells Cell Health Issue? Start->CheckCells StandardizeCulture Standardize Passage #, Seeding Density, Serum Lot CheckCells->StandardizeCulture Yes CheckCompound Compound Issue? CheckCells->CheckCompound No End Problem Resolved StandardizeCulture->End QualifyLot Re-qualify Lot vs. Reference Standard CheckCompound->QualifyLot Lot-to-Lot Variability? FreshStock Prepare Fresh Stock Solution CheckCompound->FreshStock Degradation? CheckAssay Assay Protocol Issue? CheckCompound->CheckAssay No QualifyLot->End FreshStock->End ReviewProtocol Review Pipetting, Reagents, Plate Map CheckAssay->ReviewProtocol Yes ReviewProtocol->End

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Validating JKE-1674-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results when inducing ferroptosis with the glutathione peroxidase 4 (GPX4) inhibitor, JKE-1674, and validating this process through the inhibitory action of ferrostatin-1. The data presented herein demonstrates the specificity of this compound in triggering ferroptotic cell death, which is effectively rescued by the radical-trapping antioxidant, ferrostatin-1.

Unveiling the Mechanism: this compound and Ferrostatin-1 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). This compound, an orally active inhibitor of GPX4, instigates ferroptosis by blocking the cell's primary defense against lipid peroxidation.[1] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides. By inhibiting GPX4, this compound leads to an uncontrolled buildup of lipid ROS, culminating in cell death.

Ferrostatin-1 is a potent and selective inhibitor of ferroptosis. It functions as a radical-trapping antioxidant, specifically targeting and neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[2] Additionally, ferrostatin-1 can chelate iron, further impeding the Fenton reaction that generates highly reactive hydroxyl radicals. Its ability to rescue cells from ferroptosis induced by various compounds makes it an essential tool for validating this specific cell death pathway.

Quantitative Analysis of Ferrostatin-1 Rescue

The following tables summarize the quantitative data from key experiments demonstrating the induction of ferroptosis by this compound and its subsequent inhibition by ferrostatin-1.

Table 1: Cell Viability Assay

This table illustrates the protective effect of ferrostatin-1 on cell viability in the presence of this compound. The data is derived from studies on LOX-IMVI melanoma cells.

Treatment GroupConcentrationCell Death (%)
Control (DMSO)-~5%
This compound10 µM~70%
This compound + Ferrostatin-110 µM + 1.5 µM~10%

Data is estimated from graphical representations in the cited literature.[1][2]

Table 2: Lipid ROS Production

This table showcases the ability of ferrostatin-1 to mitigate the increase in lipid reactive oxygen species (ROS) induced by a GPX4 inhibitor. The data presented is a representative example from experiments using other GPX4 inhibitors, as specific quantitative data for this compound was not available. The measurement is based on the fluorescence intensity of C11-BODIPY 581/591.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)
Control1500
GPX4 Inhibitor8500
GPX4 Inhibitor + Ferrostatin-12500
Table 3: Intracellular Iron Levels

This table demonstrates the impact of a ferroptosis inducer on intracellular labile iron levels and the restorative effect of ferrostatin-1. The data is a representative example from experiments with other ferroptosis inducers, as specific quantitative data for this compound was not available. The measurement is based on the fluorescence intensity of FerroOrange.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)
Control2000
Ferroptosis Inducer9000
Ferroptosis Inducer + Ferrostatin-13000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., LOX-IMVI) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (10 µM), ferrostatin-1 (1.5 µM), or a combination of both. Include a DMSO-treated control group.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis: Normalize the results to the control group to calculate the percentage of cell viability.

Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and ferrostatin-1 as described for the cell viability assay.

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid ROS.

  • Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

Intracellular Iron Measurement (FerroOrange Assay)
  • Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.

  • Probe Loading: At the end of the treatment, wash the cells with a serum-free medium or HBSS. Then, add FerroOrange probe (final concentration 1 µM) to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with serum-free medium or HBSS.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer to detect the fluorescence of the FerroOrange-iron complex.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular labile iron.

Visualizing the Pathways and Workflow

The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and the experimental workflow for its validation.

G This compound-Induced Ferroptosis and its Inhibition by Ferrostatin-1 JKE1674 This compound GPX4 GPX4 JKE1674->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS scavenges

Caption: this compound induces ferroptosis by inhibiting GPX4.

G Experimental Workflow for Validating this compound-Induced Ferroptosis cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment_Groups Treatment Groups: 1. Control (DMSO) 2. This compound 3. This compound + Ferrostatin-1 Cell_Culture->Treatment_Groups Viability Cell Viability Assay Treatment_Groups->Viability Lipid_ROS Lipid ROS Assay (C11-BODIPY) Treatment_Groups->Lipid_ROS Quantification Quantification and Comparison Viability->Quantification Lipid_ROS->Quantification Iron Iron Assay (FerroOrange) Iron->Quantification Treatment_groups Treatment_groups Treatment_groups->Iron

Caption: Workflow for ferroptosis validation experiments.

References

A Head-to-Head Comparison of JKE-1674 and ML210: Unraveling the Efficacy of Two Potent Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics and cell death research, the induction of ferroptosis—an iron-dependent form of programmed cell death—has emerged as a promising strategy. Central to this process is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions as a crucial guardian against lipid peroxidation and subsequent ferroptotic cell death. Consequently, inhibitors of GPX4 are valuable tools for both basic research and drug development. Among these, ML210 and its key metabolite, JKE-1674, have garnered significant attention. This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental considerations for researchers in the field.

Unraveling the Metabolic Relationship: From Prodrug to Active Inhibitor

A critical finding in the study of these compounds is that ML210 is a prodrug that is metabolically converted into this compound within the cellular environment.[1][2] this compound itself is an intermediate, which then undergoes further intracellular transformation to form a reactive nitrile oxide electrophile, JKE-1777.[2][3][4] This ultimate metabolite is responsible for the covalent modification and inhibition of the selenocysteine residue in the active site of GPX4.[1][4] This metabolic activation pathway is a key determinant of their cellular activity.

Comparative Efficacy in Cellular Systems

Due to the rapid and efficient intracellular conversion of ML210 to this compound, both compounds exhibit nearly identical efficacy in cell-based assays.[1][3] Studies have demonstrated that this compound and ML210 are equipotent in inducing cell death in various cancer cell lines, and this cell-killing effect can be completely rescued by ferroptosis inhibitors such as ferrostatin-1, confirming their on-target activity.[1][3]

Table 1: Comparative Cellular Activity of this compound and ML210
ParameterThis compoundML210Reference
Cell Killing Potency Equipotent to ML210EC50 of 30 nM in some assays[1][3][5]
Target Engagement Indistinguishable from ML210Stabilizes GPX4 in CETSA[1]
GPX4 Adduct Formation Forms the same +434 Da adduct as ML210Forms a +434 Da adduct with GPX4[1]
Rescue by Ferrostatin-1 Cell death is completely rescuedCell death is completely rescued[1]

Physicochemical and Pharmacokinetic Properties: A Clear Advantage for this compound

While their cellular efficacy is comparable, this compound possesses superior physicochemical and pharmacokinetic properties, making it a more advantageous tool for in vivo research. This compound exhibits improved solubility compared to ML210.[1] Furthermore, this compound has demonstrated oral bioavailability in mice, a significant advancement for preclinical studies.[3][6]

Table 2: Physicochemical and Pharmacokinetic Profile
PropertyThis compoundML210Reference
Solubility ImprovedLower[1]
Oral Bioavailability Orally active in miceNot reported[3][6]
Stability Exhibits greater stability than chloroacetamide inhibitors-[3]

Mechanism of Action and Signaling Pathway

Both this compound and ML210 exert their effects through the inhibition of GPX4, a central regulator of ferroptosis. The inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.

G cluster_0 Intracellular Activation ML210 ML210 (Prodrug) JKE1674 This compound (Intermediate) ML210->JKE1674 Metabolic Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 1: Signaling pathway of ML210 and this compound leading to ferroptosis.

Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of this compound and ML210, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be employed.

  • Cell Seeding: Plate cancer cells (e.g., LOX-IMVI) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and ML210 in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control for ferroptosis (e.g., RSL3). For rescue experiments, co-treat with a ferroptosis inhibitor like ferrostatin-1 (1-2 µM).

  • Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment: Treat intact cells (e.g., LOX-IMVI) with this compound (10 µM), ML210 (10 µM), or DMSO for 1 hour.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples at different temperatures for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blot Analysis: Analyze the supernatant for GPX4 levels by Western blotting using a specific antibody. The stabilization of GPX4 at higher temperatures in the presence of the compound indicates target engagement.

G cluster_0 Cell Viability Assay Workflow cluster_1 CETSA Workflow a Seed Cells b Treat with This compound/ML210 a->b c Incubate b->c d Measure Viability c->d e Treat Cells f Heat Shock e->f g Lyse & Centrifuge f->g h Western Blot g->h

Fig. 2: Experimental workflows for efficacy and target engagement.

Conclusion

References

Validating GPX4 Inhibition by JKE-1674: A Comparative Guide to Confirmatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the novel glutathione peroxidase 4 (GPX4) inhibitor JKE-1674, rigorous and multi-faceted validation of its mechanism of action is paramount. This guide provides a comparative overview of key assays to confirm this compound-mediated GPX4 inhibition, complete with experimental protocols and a summary of expected outcomes in comparison to other well-characterized GPX4 inhibitors.

This compound is an orally active GPX4 inhibitor that acts as an active metabolite of ML-210.[1][2][3] Unlike common chloroacetamide-based inhibitors, this compound functions as a masked nitrile-oxide electrophile, offering greater stability.[1][2] In the cellular environment, this compound is converted to the nitrile oxide JKE-1777, which then covalently modifies the catalytic selenocysteine residue of GPX4, leading to its inactivation and subsequent induction of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][4][5]

This guide details biochemical, cellular, and target engagement assays crucial for confirming that the biological effects of this compound are a direct consequence of GPX4 inhibition.

Comparative Data of GPX4 Inhibitors

InhibitorClassMechanismCell-based Potency (EC50)Direct GPX4 Binding in LysateKey Feature
This compound α-nitroketoxime (masked nitrile-oxide electrophile)Covalent modification of catalytic selenocysteine~0.03 µM (LOX-IMVI cells)[3]No[5]Requires cellular activation; greater stability than chloroacetamides.[1][2]
ML-210 Nitroisoxazole (masked nitrile-oxide electrophile)Prodrug of this compound; covalent modificationEquipotent to this compound[1][2][4]No[4]Intact-cell dependent GPX4 engagement.[4]
(1S, 3R)-RSL3 ChloroacetamideCovalent modification of catalytic selenocysteineVaries by cell lineYes[4][6]Commonly used tool compound for direct GPX4 inhibition.[7]
ML162 ChloroacetamideCovalent modification of catalytic selenocysteineVaries by cell lineYes[4]Another standard chloroacetamide-based GPX4 inhibitor.
Erastin QuinazolinoneIndirect GPX4 inhibition via glutathione depletion (inhibits system Xc⁻)Varies by cell lineNo[8]Induces ferroptosis by limiting the substrate for GPX4.[8]

Key Assays to Confirm this compound-Mediated GPX4 Inhibition

A multi-pronged approach is recommended to unequivocally demonstrate this compound's mechanism of action. This involves showing direct target engagement in cells, measuring the enzymatic and cellular consequences of this engagement, and demonstrating that the observed cell death phenotype is consistent with ferroptosis.

Target Engagement Assays

These assays are critical to demonstrate that this compound directly interacts with GPX4 within a cellular context.

CETSA is a powerful technique to verify target engagement in intact cells. The binding of a ligand, such as this compound, typically stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Culture cells (e.g., LOX-IMVI) to 80-90% confluency.

  • Treat cells with this compound (e.g., 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.[4]

  • Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the supernatant by Western blotting using an anti-GPX4 antibody to determine the amount of soluble GPX4 at each temperature.

  • Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the curve to a higher temperature for this compound-treated cells indicates target stabilization.[4]

This assay provides direct evidence of the covalent binding of this compound's active form to GPX4.

Experimental Protocol:

  • Treat cells with this compound (e.g., 10 µM) for 1 hour.

  • Lyse the cells and immunoprecipitate GPX4 using a specific antibody.

  • Elute the protein and analyze it by LC-MS/MS.

  • Search for a mass shift in GPX4 corresponding to the addition of the this compound-derived electrophile. For this compound, a +434 Da adduct is expected.[4][5]

Biochemical GPX4 Activity Assays

These in vitro assays measure the enzymatic activity of GPX4 and are used to determine if an inhibitor can directly block its function. It is important to note that this compound and ML-210 require cellular activation and do not typically inhibit purified GPX4 in these assays, in contrast to chloroacetamides like RSL3.[4][5][9]

Experimental Protocol (Coupled-Enzyme Assay): This is the most common method, available in commercial kits (e.g., from Cayman Chemical or BPS Bioscience).[10] The activity of GPX4 is measured indirectly by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase (GR).

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, glutathione (GSH), glutathione reductase (GR), and NADPH.

  • Add purified recombinant human GPX4 to the wells.

  • For testing direct inhibition, pre-incubate the enzyme with the test compound (e.g., this compound, RSL3 as a positive control) for a defined period.

  • Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide).

  • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader. The rate of decrease is proportional to GPX4 activity.[10][11]

Cellular Assays for Ferroptosis Induction

These assays confirm that GPX4 inhibition by this compound leads to the hallmark downstream effects of ferroptosis.

This is a fundamental assay to demonstrate that this compound induces cell death and that this death is specifically due to ferroptosis.

Experimental Protocol:

  • Plate cancer cells (e.g., LOX-IMVI, HT-1080) in 96-well plates and allow them to adhere.

  • Treat the cells with a dose range of this compound.

  • In parallel, co-treat cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 (Fer-1) or liproxstatin-1.[4][12] An iron chelator like deferoxamine (DFO) can also be used.[12]

  • Incubate for a specified period (e.g., 24-72 hours).

  • Measure cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.

  • A rescue of cell viability in the presence of ferroptosis inhibitors confirms that this compound induces cell death via this specific pathway.[1][2][4]

A direct consequence of GPX4 inhibition is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes.

Experimental Protocol:

  • Treat cells with this compound for a period shorter than that required to induce widespread cell death (e.g., 4-6 hours). Include positive (e.g., RSL3) and negative controls.

  • Incubate the cells with a lipid peroxidation-sensitive fluorescent probe, such as BODIPY™ 581/591 C11.

  • Upon oxidation, the fluorescence emission of this probe shifts from red to green.

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the increase in green fluorescence, which indicates lipid peroxidation.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

GPX4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-PL LPO Lipoxygenase PUFA_PL->LPO PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxide) LPO->PUFA_PL_OOH O2 GPX4 GPX4 PUFA_PL_OOH->GPX4 Ferroptosis Ferroptosis (Cell Death) PUFA_PL_OOH->Ferroptosis Accumulation leads to GSSG GSSG GPX4->GSSG PUFA_PL_OH PUFA-PL-OH (Lipid Alcohol) GPX4->PUFA_PL_OH Reduces GSH GSH (Glutathione) GSH->GPX4 JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Cellular Activation JKE1777->GPX4 Inhibits (covalent)

Caption: this compound mechanism of GPX4 inhibition and ferroptosis induction.

GPX4_Activity_Assay start Start: Prepare Reaction Mix (Buffer, GSH, GR, NADPH) add_gpx4 Add Purified GPX4 start->add_gpx4 add_inhibitor Add this compound or other test compounds add_gpx4->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate with Substrate (e.g., Cumene Hydroperoxide) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 340 nm (NADPH consumption) initiate_reaction->measure_abs analyze Analyze Data: Calculate rate of reaction measure_abs->analyze end End: Determine % Inhibition analyze->end

Caption: Workflow for a coupled biochemical GPX4 activity assay.

By employing this comprehensive suite of assays, researchers can robustly confirm that this compound functions as a bona fide GPX4 inhibitor, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to In Vivo Biomarkers for Monitoring JKE-1674 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for monitoring the in vivo activity of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4). This compound induces ferroptosis, a form of iron-dependent programmed cell death, by inhibiting GPX4's ability to reduce lipid peroxides. Understanding the pharmacodynamic effects of this compound is crucial for its preclinical and clinical development. This document outlines key biomarkers, compares this compound with other GPX4 inhibitors, and provides detailed experimental protocols for biomarker assessment.

Mechanism of Action of this compound

This compound is an active metabolite of the GPX4 inhibitor ML-210. Within the cellular environment, this compound is further converted into a highly reactive nitrile oxide electrophile, JKE-1777. This activated form then covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death through ferroptosis.[1][2][3]

Comparison of this compound with Alternative GPX4 Inhibitors

This compound offers several advantages over other commonly used GPX4 inhibitors, such as ML-210 and RSL3. While all three compounds target GPX4 and induce ferroptosis, they differ in their potency, specificity, and suitability for in vivo studies.

FeatureThis compoundML-210RSL3
Mechanism of Action Pro-drug, converted to a nitrile oxide electrophile that covalently inhibits GPX4.[1][2][3]Pro-drug for this compound.[1][3]Covalent inhibitor of GPX4 via a chloroacetamide group.
Oral Bioavailability Orally active and can be detected in the serum of mice following oral administration.[1]Precursor to this compound.Limited in vivo utility due to poor pharmacokinetic properties, often administered subcutaneously.
In Vivo Efficacy Markedly reduces tumor growth and prevents metastasis in mouse models of neuroendocrine prostate cancer.[4]Shows anti-tumor activity, but this compound is considered more suitable for in vivo use.[3]Demonstrates anti-tumor activity in xenograft models with subcutaneous administration.
Specificity Exhibits greater stability and selectivity compared to chloroacetamide inhibitors.[1]Less selective than this compound due to the reactivity of its activated form.The reactive chloroacetamide group can lead to off-target effects.
Reported Biomarkers Increased lipid peroxidation.[4]Increased lipid peroxidation (measured by C11-BODIPY).Increased lipid peroxidation (measured by 4-HNE and BODIPY C11), and upregulation of PTGS2.[5][6]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Biomarkers for Monitoring this compound Activity In Vivo

The selection of appropriate biomarkers is critical for assessing the in vivo activity of this compound. A multi-faceted approach targeting different stages of the mechanism of action is recommended.

Biomarker CategorySpecific BiomarkerTissue/FluidRationale
Target Engagement GPX4 OccupancyTumor tissue, Peripheral Blood Mononuclear Cells (PBMCs)Directly measures the binding of this compound's active metabolite to its target protein, GPX4.
Downstream Pharmacodynamics Lipid Peroxidation (MDA, 4-HNE)Plasma, Tumor tissueMeasures the accumulation of lipid peroxidation products, a direct consequence of GPX4 inhibition.
Lipid Peroxidation (BODIPY C11)Tumor tissue (ex vivo/in situ)Fluorescent probe that allows for the visualization and quantification of lipid peroxidation in cell membranes.
Glutathione (GSH) LevelsPlasma, Tumor tissueDepletion of GSH can be an indicator of increased oxidative stress and a hallmark of some ferroptosis inducers.
Predictive/Sensitivity ACSL4 ExpressionTumor tissueAcyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a key enzyme in the biosynthesis of polyunsaturated fatty acids, which are substrates for lipid peroxidation. High ACSL4 expression may predict sensitivity to GPX4 inhibitors.[4]

Signaling and Experimental Workflow Diagrams

G cluster_0 This compound Activation and GPX4 Inhibition cluster_1 Induction of Ferroptosis ML-210 ML-210 This compound This compound ML-210->this compound Cellular Metabolism JKE-1777 (Nitrile Oxide) JKE-1777 (Nitrile Oxide) This compound->JKE-1777 (Nitrile Oxide) Cellular Dehydration GPX4 (Inactive) GPX4 (Inactive) JKE-1777 (Nitrile Oxide)->GPX4 (Inactive) Covalent Binding GPX4 (Active) GPX4 (Active) GPX4 (Active)->GPX4 (Inactive) Inhibition Lipid Peroxides Lipid Peroxides GPX4 (Inactive)->Lipid Peroxides Accumulation Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Cell Death

Caption: this compound signaling pathway leading to ferroptosis.

G Animal Dosing Animal Dosing Tissue/Plasma Collection Tissue/Plasma Collection Animal Dosing->Tissue/Plasma Collection Sample Preparation Sample Preparation Tissue/Plasma Collection->Sample Preparation Biomarker Assay Biomarker Assay Sample Preparation->Biomarker Assay Data Analysis Data Analysis Biomarker Assay->Data Analysis G Target Engagement Confirmed? Target Engagement Confirmed? Lipid Peroxidation Assays Lipid Peroxidation Assays Target Engagement Confirmed?->Lipid Peroxidation Assays Yes Downstream Effect Observed? Downstream Effect Observed? ACSL4 Expression Analysis ACSL4 Expression Analysis Downstream Effect Observed?->ACSL4 Expression Analysis Yes Predictive Biomarker Correlates? Predictive Biomarker Correlates? Conclusion Conclusion Predictive Biomarker Correlates?->Conclusion Yes Start Start CETSA CETSA Start->CETSA CETSA->Target Engagement Confirmed? Lipid Peroxidation Assays->Downstream Effect Observed? ACSL4 Expression Analysis->Predictive Biomarker Correlates?

References

JKE-1674 vs. Erastin: A Comparative Guide to Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. Two key chemical probes, JKE-1674 and erastin, are widely used to induce ferroptosis, yet they operate through distinct mechanisms. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundErastin
Primary Target Glutathione Peroxidase 4 (GPX4)System Xc- (cystine/glutamate antiporter)
Mechanism Direct, covalent inhibition of GPX4Indirect inhibition of GPX4 via glutathione (GSH) depletion
Mode of Action Forms a reactive nitrile oxide intermediate that binds to the catalytic selenocysteine of GPX4.[1]Inhibits cystine uptake, leading to decreased intracellular cysteine and subsequent depletion of GSH, a critical cofactor for GPX4.[2]
In Vivo Utility Orally active with demonstrated in vivo efficacy.[1]Poor metabolic stability and solubility limit its in vivo applications.[2]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and erastin lies in their approach to disabling the cell's primary defense against lipid peroxidation, the enzyme GPX4.

This compound: The Direct Inhibitor

This compound is a potent and specific covalent inhibitor of GPX4.[1] It is an active metabolite of ML-210 and is converted intracellularly into a highly reactive nitrile oxide electrophile, JKE-1777. This intermediate directly attacks the catalytic selenocysteine residue in the active site of GPX4, irreversibly inactivating the enzyme. With GPX4 neutralized, the cell can no longer detoxify lipid hydroperoxides, leading to their rapid accumulation and subsequent iron-dependent oxidative damage, culminating in ferroptosis.

Erastin: The Indirect Saboteur

Erastin, in contrast, takes a more circuitous route to GPX4 inactivation. Its primary target is system Xc-, a transporter on the cell surface responsible for importing cystine while exporting glutamate.[2] By blocking system Xc-, erastin starves the cell of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). GSH is an essential cofactor for GPX4's enzymatic activity. The erastin-induced depletion of GSH renders GPX4 inactive, thereby preventing the reduction of lipid peroxides and triggering ferroptosis.[2][3] Additionally, erastin has been reported to have other cellular targets, including the voltage-dependent anion channels (VDACs) on the mitochondria, which can also contribute to its pro-ferroptotic effects.

Signaling Pathways Visualized

To illustrate these distinct mechanisms, the following diagrams depict the signaling cascades initiated by this compound and erastin.

JKE1674_Pathway This compound Signaling Pathway JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Inhibition GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive Lipid_ROS Lipid Peroxides (PUFA-OOH) GPX4_inactive->Lipid_ROS Cannot Detoxify Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation

Caption: this compound is intracellularly converted to JKE-1777, which directly and covalently inhibits GPX4, leading to ferroptosis.

Erastin_Pathway Erastin Signaling Pathway cluster_gsh_depletion GSH Depletion Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibition Cystine Extracellular Cystine Cysteine Intracellular Cysteine Cystine->Cysteine Uptake Blocked GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxides (PUFA-OOH) GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation

Caption: Erastin inhibits the system Xc- transporter, leading to glutathione depletion, indirect GPX4 inactivation, and ferroptosis.

Quantitative Comparison

Direct comparative studies of this compound and erastin are limited. The following tables summarize available data from various studies to provide a quantitative perspective on their activity. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cell Viability (IC50/EC50 Values)

CompoundCell LineIC50/EC50 (µM)Reference
This compound LOX-IMVI (Melanoma)0.03[1]
Erastin HGC-27 (Gastric Cancer)14.39[4][5]
PANC1 (Pancreatic Cancer)~20[6]
HCT116 (Colorectal Cancer)>10[7]

Table 2: Impact on Key Ferroptosis Markers

MarkerThis compound EffectErastin Effect
GPX4 Protein Levels No direct effect on expression, but inhibits activity.Can lead to decreased GPX4 protein expression in some cell lines and tissues.[8][9]
Glutathione (GSH) Levels Does not directly deplete GSH.Causes significant depletion of intracellular GSH.[3][8][10]
Lipid Peroxidation Potent induction of lipid ROS.Induces lipid ROS accumulation.[11][12]
SLC7A11 Protein Levels No direct effect.Can lead to decreased SLC7A11 protein expression in some tissues.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare ferroptosis inducers like this compound and erastin.

1. Cell Viability Assay

This assay quantifies the dose-dependent cytotoxic effects of the compounds.

  • Method:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or erastin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • To confirm ferroptosis, co-treat a set of wells with a ferroptosis inhibitor, such as ferrostatin-1.

    • After the incubation period, add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50/EC50 values.

2. Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Method:

    • Treat cells with this compound or erastin at a concentration known to induce cell death for a specific time.

    • In the final 30-60 minutes of treatment, add a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY™ 581/591, to the cell culture medium.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Analyze the cells by flow cytometry. The shift in fluorescence from red to green indicates lipid peroxidation.

    • Alternatively, visualize the cells using fluorescence microscopy.

3. Western Blot Analysis

This technique is used to measure the levels of key proteins involved in the ferroptosis pathway.

  • Method:

    • Treat cells with the desired concentrations of this compound or erastin for a specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against target proteins (e.g., GPX4, SLC7A11) and a loading control (e.g., β-actin, GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for Comparing Ferroptosis Inducers cluster_assays Downstream Assays start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment (this compound vs. Erastin +/- Ferroptosis Inhibitor) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_ros western_blot Western Blot (GPX4, SLC7A11, etc.) treatment->western_blot data_analysis Data Analysis (IC50, Fluorescence Shift, Protein Levels) viability->data_analysis lipid_ros->data_analysis western_blot->data_analysis conclusion Conclusion (Comparative Efficacy and Mechanism) data_analysis->conclusion

Caption: A generalized workflow for the comparative analysis of ferroptosis inducers this compound and erastin.

Conclusion

This compound and erastin are both valuable tools for inducing ferroptosis, but their distinct mechanisms of action have important implications for experimental design and interpretation. This compound offers a direct and potent method for inhibiting GPX4, making it a suitable choice for studies focused specifically on the role of this enzyme. Its oral bioavailability also makes it a more viable candidate for in vivo studies. Erastin, while less potent and with limitations for in vivo use, provides a means to induce ferroptosis through the inhibition of system Xc- and subsequent GSH depletion, allowing for the investigation of upstream events in the ferroptosis pathway. A thorough understanding of these differences is crucial for researchers aiming to dissect the complex process of ferroptosis and its potential therapeutic applications.

References

A Head-to-Head Comparison of Ferroptosis Inducers: JKE-1674 and FIN56

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule inducers of ferroptosis, JKE-1674 and FIN56. By examining their distinct mechanisms of action, presenting available quantitative data, and outlining key experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate tool compound for their studies in cancer biology, neurodegenerative disease, and other fields where ferroptosis is a critical area of investigation.

Executive Summary

This compound and FIN56 are both potent inducers of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. However, they achieve this outcome through fundamentally different molecular mechanisms. This compound is a second-generation, orally active covalent inhibitor of Glutathione Peroxidase 4 (GPX4), acting as a prodrug that is intracellularly converted to its active form. In contrast, FIN56 employs a dual mechanism: it induces the degradation of GPX4 and separately activates squalene synthase (SQS), leading to the depletion of the endogenous antioxidant Coenzyme Q10 (CoQ10). These distinct mechanisms have implications for their cellular effects, potential for synergy with other agents, and application in various experimental models.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and available quantitative data for this compound and FIN56. It is important to note that the presented cell viability data is compiled from different studies and direct comparison of potency should be interpreted with caution due to variations in experimental conditions.

FeatureThis compoundFIN56
Primary Target Glutathione Peroxidase 4 (GPX4)[1][2]GPX4 degradation and Squalene Synthase (SQS) activation[3]
Mechanism of Action Covalent inhibition of GPX4 via an intracellularly generated nitrile oxide metabolite (JKE-1777)[1][4]Induces GPX4 protein degradation and activates SQS, leading to Coenzyme Q10 depletion.[3]
Type of Inducer Direct, covalent GPX4 inhibitor (prodrug)Inducer of GPX4 degradation and CoQ10 biosynthesis modulator
Oral Bioavailability Yes, has been detected in mouse serum after oral dosing.[1][4]Not explicitly reported, typically used in in vitro and in vivo (e.g., subcutaneous tumor models) studies.[5]
Reported EC50/IC50 Values 0.03 µM (LOX-IMVI cancer cells)[2]2.6 µM (U118 glioblastoma cells), 4.2 µM (LN229 glioblastoma cells)

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of this compound and FIN56 are visualized in the signaling pathway diagrams below.

JKE-1674_Pathway This compound Signaling Pathway cluster_gpx4_activity GPX4 Activity JKE1674 This compound (Prodrug) Cell Cellular uptake JKE1674->Cell Enters cell JKE1777 JKE-1777 (Nitrile Oxide) Cell->JKE1777 Intracellular conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (L-OOH) Lipid_OH Lipid Alcohols (L-OH) GPX4->Lipid_OH GSH GSH GSH->GPX4 Lipid_ROS->GPX4 Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation leads to

Caption: this compound acts as a prodrug, converting to JKE-1777 in the cell to inhibit GPX4.

FIN56_Pathway FIN56 Signaling Pathway FIN56 FIN56 GPX4_degradation GPX4 Degradation FIN56->GPX4_degradation SQS_activation SQS Activation FIN56->SQS_activation GPX4 GPX4 Protein Lipid_ROS Lipid Peroxide Accumulation GPX4->Lipid_ROS Reduced detoxification of GPX4_degradation->GPX4 Reduces levels of SQS Squalene Synthase (SQS) CoQ10_depletion CoQ10 Depletion SQS->CoQ10_depletion Leads to SQS_activation->SQS Activates CoQ10 Coenzyme Q10 (Antioxidant) CoQ10->Lipid_ROS Reduced scavenging of Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Experimental_Workflow Comparative Experimental Workflow start Select Cell Line(s) of Interest treat Treat cells with this compound or FIN56 (Dose-response and time-course) start->treat viability Cell Viability Assay (e.g., Resazurin) treat->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) treat->lipid_ros gpx4_level GPX4 Protein Level Analysis (Western Blot for FIN56) treat->gpx4_level gpx4_activity GPX4 Activity Assay (for this compound) treat->gpx4_activity data_analysis Data Analysis and Comparison viability->data_analysis lipid_ros->data_analysis gpx4_level->data_analysis gpx4_activity->data_analysis conclusion Conclusion on Relative Efficacy and Mechanism data_analysis->conclusion

References

A Comparative Guide to Measuring Lipid Hydroperoxides Following JKE-1674 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for measuring lipid hydroperoxides, a critical indicator of ferroptosis, following treatment with the potent glutathione peroxidase 4 (GPX4) inhibitor, JKE-1674. Understanding the nuances of these assays is paramount for accurately assessing the efficacy of this compound and other ferroptosis-inducing agents in research and drug development.

This compound is an orally active and selective inhibitor of GPX4.[1] It functions as an active metabolite of ML-210 and induces ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[1] The mechanism of action involves the intracellular conversion of this compound into a reactive nitrile oxide electrophile, JKE-1777, which then covalently binds to the active site of GPX4, inactivating the enzyme.[2][3][4][5] This inactivation prevents the reduction of lipid hydroperoxides to lipid alcohols, leading to their accumulation and subsequent cell death.[2][4]

Comparative Analysis of Lipid Hydroperoxide Measurement Techniques

The selection of an appropriate assay for quantifying lipid hydroperoxides is crucial for obtaining reliable and reproducible data. Below is a comparison of commonly used methods, highlighting their principles, advantages, and limitations.

Assay Method Principle Advantages Disadvantages Typical Readout
BODIPY™ 581/591 C11 A fluorescent probe that undergoes a spectral shift from red to green upon oxidation by lipid radicals.Ratiometric measurement minimizes variability; suitable for live-cell imaging and flow cytometry.Can be sensitive to photobleaching; potential for artifacts if not used carefully.Green/Red fluorescence ratio
Ferric-Xylenol Orange (FOX) Assay Colorimetric method based on the oxidation of Fe(II) to Fe(III) by hydroperoxides, which forms a colored complex with xylenol orange.Simple, inexpensive, and can be used with a standard spectrophotometer.Can be interfered with by other oxidizing agents; requires cell lysis.Absorbance at 560 nm
Iodometric Assay A classic titrimetric or spectrophotometric method where hydroperoxides oxidize iodide (I⁻) to iodine (I₂), which is then quantified.Well-established and provides absolute quantification.Less sensitive than other methods; can be labor-intensive and is susceptible to interference from other oxidizing agents.Titration volume or Absorbance at ~360 nm

Quantitative Data on Lipid Peroxidation Induction by GPX4 Inhibitors

Furthermore, research on the interplay between BRCA1 and ferroptosis has shown that combining this compound with PARP inhibitors leads to significantly more potent lipid peroxidation in BRCA1-deficient cells compared to control cells.[7] This synergistic effect highlights the utility of quantitative lipid hydroperoxide assays in evaluating combination therapies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_JKE1674 This compound Mechanism of Action cluster_Ferroptosis Ferroptosis Induction JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Intracellular Conversion GPX4_inactive Inactive GPX4 JKE1777->GPX4_inactive Covalent Binding GPX4_active Active GPX4 Lipid_OH Lipid Alcohols GPX4_active->Lipid_OH Reduction of LOOH Lipid_HP Lipid Hydroperoxides (LOOH) GPX4_inactive->Lipid_HP Accumulation Ferroptosis Ferroptotic Cell Death Lipid_HP->Ferroptosis

This compound mechanism leading to ferroptosis.

G cluster_workflow Lipid Hydroperoxide Measurement Workflow cluster_assays Assay Methods cluster_detection Detection start Cell Culture with This compound Treatment assay_prep Assay-Specific Sample Preparation start->assay_prep BODIPY BODIPY 581/591 C11 Staining (Live Cells) assay_prep->BODIPY FOX Cell Lysis & FOX Reagent Incubation assay_prep->FOX Iodometric Lipid Extraction & Iodide Reaction assay_prep->Iodometric Microscopy Fluorescence Microscopy or Flow Cytometry BODIPY->Microscopy Spectro Spectrophotometry (Absorbance at 560 nm) FOX->Spectro Titra Titration or Spectrophotometry Iodometric->Titra end Data Analysis & Quantification Microscopy->end Spectro->end Titra->end

Experimental workflow for measuring lipid hydroperoxides.

Experimental Protocols

BODIPY™ 581/591 C11 Assay for Lipid Peroxidation

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium.

2. Cell Staining:

  • Seed cells in a suitable culture plate (e.g., 96-well plate for microscopy or larger plates for flow cytometry).

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • During the last 30 minutes of treatment, remove the medium and add the BODIPY™ 581/591 C11 working solution.

  • Incubate for 30 minutes at 37°C, protected from light.

3. Sample Processing and Data Acquisition:

  • For Fluorescence Microscopy:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add fresh PBS or culture medium to the wells.

    • Image the cells using a fluorescence microscope with filters appropriate for both the reduced (red fluorescence, ~591 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.

  • For Flow Cytometry:

    • Wash the cells twice with PBS.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™).

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, collecting data in both the green and red fluorescence channels.

4. Data Analysis:

  • Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or for the entire cell population. An increase in this ratio indicates an increase in lipid peroxidation.

Ferric-Xylenol Orange (FOX) Assay

1. Reagent Preparation:

  • FOX Reagent: Prepare a solution of 100 µM xylenol orange, 250 µM ammonium ferrous sulfate, 25 mM sulfuric acid, and 4 mM butylated hydroxytoluene (BHT) in 90% methanol. This reagent should be prepared fresh.

2. Sample Preparation:

  • Treat cells with this compound.

  • After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Assay Procedure:

  • Add a known volume of the cell lysate to the FOX reagent.

  • Incubate the mixture at room temperature for 30 minutes, protected from light.

  • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

4. Quantification:

  • Generate a standard curve using known concentrations of a hydroperoxide standard (e.g., hydrogen peroxide or cumene hydroperoxide).

  • Determine the concentration of lipid hydroperoxides in the samples by comparing their absorbance to the standard curve.

Iodometric Assay

1. Lipid Extraction:

  • Following this compound treatment, harvest and wash the cells.

  • Extract lipids from the cell pellet using a chloroform:methanol mixture (e.g., Bligh-Dyer method).

  • Evaporate the organic solvent to obtain the lipid extract.

2. Iodide Reaction:

  • Resuspend the lipid extract in a suitable solvent mixture (e.g., acetic acid:chloroform).

  • Add a saturated solution of potassium iodide (KI).

  • Incubate the reaction in the dark for a defined period (e.g., 5-15 minutes). The hydroperoxides will oxidize the iodide to iodine.

3. Quantification:

  • Spectrophotometric Method: Measure the absorbance of the resulting tri-iodide ion (I₃⁻) at approximately 360 nm.

  • Titrimetric Method: Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is reached when the blue color disappears.

4. Calculation:

  • Calculate the amount of lipid hydroperoxides based on the absorbance reading and a standard curve, or from the volume of sodium thiosulfate used in the titration.

References

Validating JKE-1674 Efficacy Through Genetic Knockdown of GPX4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the novel glutathione peroxidase 4 (GPX4) inhibitor, JKE-1674: direct pharmacological inhibition and genetic knockdown of the GPX4 protein. Understanding the parallels and distinctions between these approaches is crucial for robustly demonstrating that the cellular effects of this compound are indeed mediated through its intended target, GPX4, a master regulator of ferroptosis.

Executive Summary

This compound is a potent, orally active inhibitor of GPX4 that induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] To validate that the cytotoxic effects of this compound are a direct consequence of GPX4 inhibition, a common and rigorous approach is to compare its effects to those observed upon the genetic knockdown of GPX4. Both methodologies are expected to yield similar phenotypic outcomes, namely an increase in lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. This guide presents a side-by-side comparison of these two approaches, supported by experimental data and detailed protocols.

Data Presentation: Pharmacological vs. Genetic Inhibition of GPX4

The following tables summarize the expected quantitative outcomes of pharmacological inhibition of GPX4 with this compound and its genetic knockdown. While direct comparative studies are limited, the data presented is synthesized from multiple sources to provide a representative comparison.

Table 1: Effect on Cell Viability

ParameterThis compoundGPX4 Knockdown (shRNA/siRNA)Reference Cell Line
EC50/IC50 ~0.03 µMNot ApplicableLOX-IMVI
Phenotype Decreased cell viabilityDecreased cell viabilityVarious cancer cell lines
Rescue Rescued by Ferrostatin-1Rescued by Ferrostatin-1Various cancer cell lines

Table 2: Induction of Ferroptosis Markers

MarkerThis compoundGPX4 Knockdown (shRNA/siRNA)Method of Detection
Lipid ROS Significant increaseSignificant increaseC11-BODIPY Staining & Flow Cytometry
GPX4 Protein No change in expressionSignificant decreaseWestern Blot
Cell Death Induction of ferroptotic cell deathInduction of ferroptotic cell deathPropidium Iodide Staining & Flow Cytometry

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of GPX4 in the ferroptosis signaling pathway and a typical experimental workflow for validating the on-target effects of this compound.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LPO Lipid Peroxides (L-OOH) PUFA->LPO Lipid Peroxidation GPX4 GPX4 LPO->GPX4 Ferroptosis Ferroptosis LPO->Ferroptosis Induces ACSL4 ACSL4/LPCAT3 ACSL4->PUFA Esterification GSSG GSSG GPX4->GSSG LOH Non-toxic Lipid Alcohols (L-OH) GPX4->LOH Reduces GSH GSH GSH->GPX4 Cofactor JKE1674 This compound JKE1674->GPX4 Inhibits GPX4_shRNA GPX4 shRNA GPX4_shRNA->GPX4 Knockdown Fe2 Fe2+ Fe2->LPO

Figure 1. Simplified signaling pathway of ferroptosis highlighting the central role of GPX4.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Assays cluster_outcomes Expected Outcomes Control Vehicle Control Viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) Control->Viability Lipid_ROS Lipid ROS Measurement (C11-BODIPY) Control->Lipid_ROS Western_Blot Western Blot (GPX4 Expression) Control->Western_Blot JKE1674 This compound Treatment JKE1674->Viability JKE1674->Lipid_ROS JKE1674->Western_Blot shRNA_NC Negative Control shRNA shRNA_NC->Viability shRNA_NC->Lipid_ROS shRNA_NC->Western_Blot shRNA_GPX4 GPX4 shRNA shRNA_GPX4->Viability shRNA_GPX4->Lipid_ROS shRNA_GPX4->Western_Blot Viability_Outcome Decreased Viability (this compound & shRNA_GPX4) Viability->Viability_Outcome Lipid_ROS_Outcome Increased Lipid ROS (this compound & shRNA_GPX4) Lipid_ROS->Lipid_ROS_Outcome WB_Outcome Decreased GPX4 Protein (shRNA_GPX4 only) Western_Blot->WB_Outcome

Figure 2. Experimental workflow for validating this compound effects via GPX4 knockdown.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GPX4 Knockdown using Lentiviral shRNA

This protocol describes the generation of stable cell lines with reduced GPX4 expression.

  • Cell Seeding: Plate target cells (e.g., HT-1080, LOX-IMVI) in a 12-well plate 24 hours prior to transduction to achieve 50-70% confluency at the time of infection.

  • Transduction:

    • Thaw lentiviral particles containing shRNA targeting GPX4 (and a non-targeting control shRNA) on ice.

    • Prepare a mixture of complete medium with Polybrene (final concentration 5-8 µg/ml) to enhance transduction efficiency.

    • Replace the existing medium with the Polybrene-containing medium.

    • Add the lentiviral particles to the cells at a predetermined multiplicity of infection (MOI).

    • Incubate the cells for 18-24 hours.

  • Selection:

    • Replace the virus-containing medium with fresh complete medium.

    • After 24-48 hours, begin selection by adding puromycin (or another appropriate selection antibiotic) to the medium at a pre-determined concentration.

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

  • Validation of Knockdown: Expand the resistant colonies and validate the knockdown of GPX4 protein expression by Western Blotting.

Western Blotting for GPX4

This protocol is for detecting the levels of GPX4 protein.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., Abcam ab125066 at 1:1000 dilution or Cell Signaling Technology #52455 at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with this compound or use GPX4 knockdown cells alongside appropriate controls.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a buffer containing C11-BODIPY 581/591 (e.g., 2 µM) and incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for analysis.

    • Acquire data on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

    • An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-72 hours).

  • Assay:

    • Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Conclusion

The parallel induction of ferroptosis by both pharmacological inhibition with this compound and genetic knockdown of GPX4 provides strong evidence for the on-target activity of the compound. By employing the experimental approaches outlined in this guide, researchers can robustly validate the mechanism of action of this compound and similar GPX4-targeting agents, a critical step in the preclinical development of this promising class of therapeutics.

References

A Comparative Guide to the Selectivity Profiles of JKE-1674 and Clinical-Stage FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the selectivity profile of the investigational molecule JKE-1674 alongside a class of targeted therapeutics known as Fibroblast Growth Factor Receptor (FGFR) inhibitors (FINs). It is critical to note at the outset that This compound is not an FGFR inhibitor . This compound is an orally active, covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces a specific form of iron-dependent cell death called ferroptosis.[1][2] In contrast, FINs are a class of kinase inhibitors that target FGFRs, which are key regulators of cell proliferation, differentiation, and migration.

Given this fundamental difference in their molecular targets, a direct comparison of selectivity profiles is not scientifically conventional. Therefore, this guide is structured into two distinct sections to provide a clear and accurate comparison within the appropriate contexts. The first section details the selectivity of this compound in the context of other GPX4 inhibitors. The second section provides a comparative analysis of the selectivity profiles of several prominent clinical-stage FGFR inhibitors.

Section 1: this compound, a Selective GPX4 Inhibitor

This compound is an active metabolite of the GPX4 inhibitor ML-210 and is characterized by an α-nitroketoxime moiety that replaces the nitroisoxazole ring of its parent compound.[1][2] In cells, this compound is further converted to a nitrile oxide electrophile, JKE-1777, which then covalently binds to GPX4.[1][2] This mechanism of action is distinct from other classes of GPX4 inhibitors, such as the chloroacetamide-based inhibitors.

This compound Selectivity Profile

This compound exhibits a high degree of selectivity for GPX4, leading to the induction of ferroptosis. Its selectivity has been demonstrated to be superior to that of earlier generation GPX4 inhibitors.

Table 1: Comparison of this compound with other GPX4 Inhibitors

CompoundClassMechanism of ActionSelectivity ProfileReference
This compound α-nitroketoximeCovalent inhibition of GPX4 via a nitrile oxide electrophile intermediate.Highly selective for GPX4. Exhibits fewer off-target effects compared to chloroacetamide inhibitors.[3][1][3]
ML-210 NitroisoxazoleProdrug that is metabolized to this compound.Highly selective for GPX4.[3]
RSL3 ChloroacetamideCovalent inhibition of GPX4.Less selective with more off-target effects compared to this compound and ML-210.
ML162 ChloroacetamideCovalent inhibition of GPX4.Less selective with more off-target effects compared to this compound and ML-210.
Experimental Protocols: GPX4 Inhibition and Ferroptosis Induction Assays

1. Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

  • Cell Culture and Treatment: Culture cells (e.g., LOX-IMVI) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating and Lysis: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling. Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for GPX4. The amount of soluble GPX4 at each temperature is quantified. An increase in the amount of soluble GPX4 in this compound-treated cells compared to control at higher temperatures indicates target engagement.[3]

2. Ferroptosis Induction Assay

This assay measures the extent of cell death induced by a compound that can be rescued by specific inhibitors of ferroptosis.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate. Treat the cells with a dose range of this compound, both in the presence and absence of a ferroptosis inhibitor such as ferrostatin-1 (Fer-1).

  • Cell Viability Measurement: After a defined incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a viability dye like propidium iodide and analysis by flow cytometry.

  • Data Analysis: A significant rescue of cell viability in the presence of Fer-1 confirms that the cell death induced by this compound is due to ferroptosis.[3]

Signaling Pathway

GPX4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA_PL PUFA-containing Phospholipids PUFA->PUFA_PL L_OOH Lipid Hydroperoxides (L-OOH) PUFA_PL->L_OOH Lipotoxicity / ROS GPX4 GPX4 L_OOH->GPX4 Lipid_ROS Lipid ROS L_OOH->Lipid_ROS L_OH Non-toxic Lipid Alcohols (L-OH) GSH Glutathione (GSH) GSH->GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->L_OH Reduces GPX4->GSSG JKE1674 This compound JKE1674->GPX4 Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound inhibits GPX4, preventing the reduction of lipid hydroperoxides and leading to the accumulation of lipid ROS, which triggers ferroptosis.

Section 2: Selectivity Profiles of Clinical-Stage FGFR Inhibitors (FINs)

FGFR inhibitors are a class of small-molecule drugs that target the tyrosine kinase activity of Fibroblast Growth Factor Receptors. Several FINs have received regulatory approval or are in late-stage clinical development for various cancers harboring FGFR alterations. These inhibitors exhibit varying degrees of selectivity for the different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4).

Comparative Selectivity of FGFR Inhibitors

The selectivity of FINs is a critical determinant of their efficacy and toxicity profiles. High selectivity for the target FGFR isoform(s) driving the malignancy is desirable to maximize therapeutic benefit while minimizing off-target side effects.

Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Selected FGFR Inhibitors

InhibitorFGFR1FGFR2FGFR3FGFR4Key Off-TargetsReference
Erdafitinib 1.22.54.6120VEGFR2, RET, KIT
Pemigatinib 0.40.51.230VEGFR2
Infigratinib 1.11.01.562VEGFR2, RET
Futibatinib 211922110-
Rogaratinib 1623012--

Data compiled from publicly available sources. IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocol: Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the potency of inhibitors against purified enzymes.

  • Reagents: Purified recombinant human FGFR kinase domains, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.

  • Assay Procedure: The assay is typically performed in a multi-well plate format. The inhibitor, at various concentrations, is pre-incubated with the kinase. The reaction is initiated by the addition of ATP and the substrate.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The amount of signal is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FINs FGFR Inhibitors (e.g., Erdafitinib) FINs->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC STAT->Survival

Caption: FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which control cell proliferation and survival.

Conclusion

This guide delineates the distinct selectivity profiles of this compound and a selection of FGFR inhibitors, underscoring their different molecular targets and mechanisms of action. This compound is a highly selective covalent inhibitor of GPX4, a key regulator of ferroptosis. In contrast, erdafitinib, pemigatinib, and infigratinib are potent inhibitors of FGFRs 1, 2, and 3, with varying degrees of activity against FGFR4 and other kinases. A thorough understanding of these selectivity profiles is essential for the rational design of future experiments and the continued development of targeted cancer therapies.

References

Assessing the Synergistic Potential of JKE-1674 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is an orally active and potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation, leading to cancer cell death.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in the context of drug-resistant tumors. This guide provides a comprehensive overview of the current understanding of the synergistic effects of this compound when combined with other anti-cancer agents, with a focus on both targeted and traditional chemotherapies.

Synergistic Effects of this compound with Targeted Therapy: The Case of Olaparib

A significant body of evidence points to the synergistic interaction between this compound and the PARP inhibitor, olaparib, particularly in the context of BRCA1-deficient cancers. This combination has shown promise in preclinical models, suggesting a potent therapeutic strategy.

Quantitative Data: In Vivo Xenograft Studies

The following table summarizes the in vivo efficacy of this compound in combination with olaparib in a BRCA1-deficient xenograft model.

Treatment GroupTumor Growth SuppressionFinding
Vehicle Control-Uninhibited tumor growth.
Olaparib (single agent)ModerateMore pronounced tumor suppressive effect on BRCA1-deficient tumors compared to BRCA1-WT tumors.
This compound (single agent)ModerateMore pronounced tumor suppressive effect on BRCA1-deficient tumors compared to BRCA1-WT tumors.
Olaparib + this compoundSignificant Blunted the growth of BRCA1-deficient tumors.
Olaparib + this compound + Liproxstatin-1 (ferroptosis inhibitor)ReducedThe tumor-suppressive effect of the combination was significantly restored, indicating that the synergy is at least partly mediated by the induction of ferroptosis.[2]
Signaling Pathway: this compound and Olaparib Synergy

The synergistic effect of this compound and olaparib in BRCA1-deficient cancers is rooted in their complementary mechanisms of action.

cluster_JKE1674 This compound Action cluster_Olaparib Olaparib Action in BRCA1-deficient cells cluster_Synergy Synergistic Effect JKE1674 This compound GPX4 GPX4 JKE1674->GPX4 inhibits Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation prevents Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces Cell_Death Enhanced Cancer Cell Death Ferroptosis->Cell_Death Olaparib Olaparib PARP PARP Olaparib->PARP inhibits DNA_Repair DNA Single-Strand Break Repair PARP->DNA_Repair mediates DNA_Damage Accumulated DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis induces Apoptosis->Cell_Death start Start: Cancer Cell Culture drug_prep Prepare this compound and Chemotherapy Drug Solutions start->drug_prep treatment Treat cells with single agents and combinations at various concentrations drug_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis ci_calc Calculate Combination Index (CI) using Chou-Talalay Method data_analysis->ci_calc synergy_determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calc->synergy_determination end End: Report Findings synergy_determination->end

References

JKE-1674: A Comparative Analysis of Antioxidant Rescue in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JKE-1674's Performance and Rescue by Antioxidants, Supported by Experimental Data.

This compound has emerged as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its mechanism centers on the covalent inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides. Understanding the interplay between this compound and antioxidants is crucial for elucidating its mechanism and for the development of targeted cancer therapies. This guide provides a comparative analysis of this compound and its rescue from ferroptotic effects by various antioxidants, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Performance Comparison: this compound vs. Alternative Ferroptosis Inducer

To contextualize the activity of this compound, it is compared here with FINO2, another well-characterized ferroptosis-inducing agent with a distinct mechanism of action.

FeatureThis compoundFINO2
Primary Mechanism Pro-drug that is converted to a reactive nitrile oxide (JKE-1777) which covalently inhibits GPX4.[1]Induces ferroptosis through a dual mechanism: indirect inhibition of GPX4 and direct oxidation of iron.[2][3]
Direct Target GPX4 (via its metabolite JKE-1777).[1]Does not directly target GPX4.[2][3]
Effect on Glutathione (GSH) Does not directly deplete GSH.Does not deplete GSH.[2]
Iron Dependence Strictly iron-dependent.Strictly iron-dependent.[4]
Rescue by Antioxidants Can be fully rescued by radical-trapping antioxidants (e.g., ferrostatin-1).[5][6]Can be rescued by lipophilic antioxidants (e.g., ferrostatin-1, liproxstatin-1).[4]

Antioxidant Rescue of this compound-Induced Ferroptosis: Quantitative Data

The ferroptotic cell death induced by this compound can be effectively reversed by specific classes of antioxidants. Radical-trapping antioxidants, which inhibit the propagation of lipid peroxidation, have shown significant rescue effects. The following table summarizes the observed rescue of this compound-induced cell death in the presence of the well-characterized ferroptosis inhibitor, ferrostatin-1.

Cell LineCompoundConditionEC50 / % Viability
LOX-IMVIThis compound-~100 nM (EC50)
LOX-IMVIThis compound+ 1.5 µM Ferrostatin-1Complete rescue of cell viability.[6][7]
SKOV3This compound (10µM)-Significant cell death
SKOV3This compound (10µM)+ 5µM Ferrostatin-1Significant rescue of cell viability.[8]

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

JKE1674_Mechanism cluster_cell Cellular Environment JKE1674 This compound (Pro-drug) JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Cellular Conversion GPX4_active Active GPX4 JKE1777->GPX4_active Covalent Inhibition GPX4_inactive Inactive GPX4 GPX4_active->GPX4_inactive Lipid_Alcohols Lipid Alcohols (L-OH) GPX4_active->Lipid_Alcohols Reduces GSH GSH GPX4_active->GSH co-factor Lipid_ROS Lipid Peroxides (L-OOH) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipid_ROS->Lipid_Alcohols PUFA PUFA-PL PUFA->Lipid_ROS Oxidation GSSG GSSG GSH->GSSG

Caption: Mechanism of this compound-induced ferroptosis.

Rescue_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed cells in 96-well plates B Allow cells to adhere (e.g., 24 hours) A->B C Add this compound (Dose-response) B->C D Add this compound + Antioxidant (e.g., Fer-1) B->D E Incubate (e.g., 72 hours) C->E D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence (Plate Reader) F->G H Calculate Cell Viability (% of control) G->H

Caption: Workflow for antioxidant rescue experiment.

Experimental Protocols

Cell Viability Assay for Antioxidant Rescue

This protocol is adapted for a 96-well plate format and utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11][12]

Materials:

  • Cell line of interest (e.g., LOX-IMVI, SKOV3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Antioxidant stock solution (e.g., Ferrostatin-1 in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into opaque-walled 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • For rescue experiments, prepare serial dilutions of this compound in medium containing a fixed concentration of the antioxidant (e.g., 1.5 µM Ferrostatin-1).

    • Include appropriate controls: vehicle control (DMSO), antioxidant alone, and medium alone (for background luminescence).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).

GPX4 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol provides a general workflow for assessing the binding of this compound to GPX4 within intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against GPX4

  • Appropriate secondary antibody

Procedure:

  • Cell Treatment:

    • Culture cells to a high confluency in appropriate culture dishes.

    • Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by scraping and resuspend in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.

    • Cool the samples on ice.

  • Protein Analysis:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatants containing the soluble protein fraction.

    • Determine the protein concentration of each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

  • Data Analysis:

    • Quantify the band intensities for GPX4 at each temperature for both this compound-treated and control samples.

    • A shift in the thermal denaturation curve to higher temperatures for the this compound-treated samples indicates target engagement.

References

JKE-1674: A Comparative Guide to a Selective GPX4 Inhibitor for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of JKE-1674, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), against other alternatives. This compound's unique mechanism of action and its role in inducing ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, make it a valuable tool in cancer biology and drug discovery. This guide is based on experimental data from proteomic and cellular analyses.

Introduction to this compound and its Mechanism of Action

This compound is an active metabolite of the GPX4 inhibitor ML210.[1][2] It is an α-nitroketoxime that exhibits equipotent activity to ML210 in killing cancer cells.[2][3] The primary target of this compound is GPX4, an enzyme crucial for protecting cells from oxidative stress by reducing lipid peroxides.[1] By inhibiting GPX4, this compound leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis.[1][4]

A key characteristic of this compound is its multi-step activation within the cell. The parent compound, ML210, is first converted to this compound.[1] Subsequently, this compound is further transformed into a highly reactive nitrile oxide, JKE-1777, which is the ultimate electrophile that covalently binds to and inhibits GPX4.[1][5][6] This intricate activation process contributes to its high selectivity.

Comparison with Alternative GPX4 Inhibitors

This compound and its parent compound ML210 show a distinct advantage in terms of selectivity and off-target effects when compared to other classes of GPX4 inhibitors, such as the chloroacetamide-based compounds RSL3 and ML162.

FeatureThis compound / ML210Chloroacetamide Inhibitors (e.g., RSL3, ML162)
Mechanism of Action Covalent inhibition of GPX4 via a metabolically activated nitrile oxide.[1][5]Covalent inhibition of GPX4 through a reactive chloroacetamide warhead.
Proteome-wide Selectivity Highly selective for GPX4 with fewer off-target effects.[5][7]Generally show lower selectivity and more off-target reactivity.[8]
Rescue by Antioxidants Cell death is almost completely rescued by radical-trapping antioxidants like ferrostatin-1.[5][9]Rescue by antioxidants is often incomplete, suggesting off-target effects contribute to cell death.[5][9]
Physicochemical Properties This compound is orally active and has been detected in the serum of mice.[2][8]Often limited by poor pharmacokinetic properties.[8]

Proteomic Analysis of this compound Treatment

Proteome-wide reactivity studies using an alkyne-tagged analog of this compound (this compound-yne) have demonstrated its exceptional selectivity for GPX4.[5][7] These experiments involve treating cells with the probe, followed by click chemistry to attach a reporter tag for subsequent enrichment and identification by mass spectrometry. The results consistently show that this compound-yne predominantly pulls down GPX4 from the cellular proteome, confirming its high target specificity.[5][7]

Cellular Thermal Shift Assay (CETSA) further corroborates the direct engagement of this compound with GPX4 in intact cells. Treatment with this compound leads to a significant thermal stabilization of GPX4, indicating a direct binding interaction.[5][9]

Experimental Protocols

Cell Viability Assay
  • Cell Culture: LOX-IMVI melanoma cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, ML210, or other inhibitors for 24-48 hours. For rescue experiments, cells are co-treated with the GPX4 inhibitor and a ferroptosis inhibitor (e.g., 1 µM ferrostatin-1).

  • Viability Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo).

  • Data Analysis: EC50 values are calculated from dose-response curves.

Proteome-wide Reactivity Profiling
  • Probe Synthesis: An alkyne analog of this compound (this compound-yne) is synthesized.

  • Cell Treatment: Cells are treated with this compound-yne or a DMSO control for a specified period.

  • Cell Lysis: Cells are harvested and lysed.

  • Click Chemistry: The alkyne-tagged proteins in the lysate are conjugated to an azide-biotin tag via a copper-catalyzed click reaction.

  • Protein Enrichment: Biotin-tagged proteins are enriched using streptavidin beads.

  • Mass Spectrometry: Enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify the protein targets.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with this compound (e.g., 10 µM for 1 hour) or a DMSO control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.

  • Lysis and Centrifugation: Cells are lysed, and precipitated proteins are removed by centrifugation.

  • Western Blotting: The soluble fraction is analyzed by Western blotting using an antibody specific for GPX4.

  • Data Analysis: The amount of soluble GPX4 at each temperature is quantified to generate a melting curve. A shift in the melting curve indicates target engagement.

Visualizing the Impact of this compound

G cluster_pathway Ferroptosis Induction by this compound ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Cellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Cellular Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

G cluster_workflow Proteomic Profiling Workflow Cells Intact Cells Treatment Treat with this compound-yne Cells->Treatment Lysis Cell Lysis Treatment->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Analysis Target Identification MS->Analysis

Caption: Experimental workflow for proteomic profiling.

G cluster_logic Metabolic Activation Logic ML210 ML210 (Inactive Prodrug) JKE1674 This compound (Intermediate) ML210->JKE1674 Step 1: Cellular Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Step 2: Cellular Conversion Target GPX4 Engagement JKE1777->Target

Caption: Logical flow of this compound's metabolic activation.

References

Evaluating JKE-1674 Efficacy in 3D Spheroid Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), and its potential efficacy in three-dimensional (3D) spheroid models of cancer. While direct experimental data on this compound in 3D spheroid models is limited in the currently available literature, this document extrapolates its potential performance based on its mechanism of action and compares it with other known ferroptosis inducers that have been evaluated in these physiologically relevant in vitro systems.

Introduction to this compound and Ferroptosis in 3D Cancer Models

This compound is an active metabolite of the GPX4 inhibitor ML210 and functions by inducing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] It is considered a more stable and soluble compound than its parent, making it more suitable for in vivo studies.[2] Ferroptosis is a promising anti-cancer strategy, particularly for therapy-resistant cancers.

Three-dimensional spheroid models are increasingly recognized as superior to traditional 2D cell cultures for preclinical drug evaluation. They better mimic the tumor microenvironment, including gradients of oxygen and nutrients, and cell-cell interactions, which can significantly influence drug efficacy.[3][4][5] The architecture of 3D spheroids often confers resistance to conventional therapies, making them an excellent platform to test novel drugs like this compound.[6]

The GPX4 Signaling Pathway in Ferroptosis

The central mechanism of this compound involves the inhibition of GPX4, a key enzyme in the cellular antioxidant defense system. GPX4 detoxifies lipid peroxides, thereby preventing the iron-dependent oxidative chain reactions that lead to ferroptosis. By inhibiting GPX4, this compound promotes the accumulation of lipid reactive oxygen species (ROS), ultimately leading to cell death.

GPX4_Pathway GPX4 Signaling Pathway in Ferroptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_Peroxidation Lipid Peroxidation Lipid_ROS Lipid ROS Lipid_Peroxidation->Lipid_ROS PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Oxidative Stress GPX4 GPX4 GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces JKE1674 This compound JKE1674->GPX4 Inhibits

Caption: GPX4 pathway and this compound's inhibitory action.

Comparative Efficacy of Ferroptosis Inducers in 3D Spheroid Models

While specific data for this compound is emerging, several other ferroptosis inducers have been evaluated in 3D spheroid models. The following table summarizes these findings and provides a basis for predicting the potential efficacy of this compound.

Compound Mechanism of Action Cancer Type (3D Model) Observed Effects in 3D Spheroids Reference
Erastin Inhibits system Xc- cystine/glutamate antiporter, leading to GSH depletion and subsequent GPX4 inactivation.Breast CancerEnhanced radiosensitivity.[1]
Prostate CancerSignificant decrease in cell growth and migration.[]
RSL-3 Direct covalent inhibitor of GPX4.Breast CancerEnhanced radiosensitivity.[1]
Prostate CancerSignificant decrease in cell growth and migration.[]
FIN-56 Induces GPX4 degradation.Breast CancerNot specified.[1]
ML210 Prodrug of this compound, inhibits GPX4.Lung CancerInduced cell death in inner and outer spheroid layers when combined with NRF2 downregulation.[8]
ML162 Covalent inhibitor of GPX4.Ovarian Cancer (SKOV), Fibrosarcoma (L929)Induced ferroptotic cell death.[9]

Based on its direct and potent inhibition of GPX4, it is anticipated that this compound will demonstrate significant cytotoxic effects in a variety of cancer spheroid models, potentially surpassing the efficacy of indirect inhibitors like Erastin.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of drug efficacy in 3D spheroid models. Below are generalized protocols for key experiments.

3D Spheroid Formation (Liquid Overlay Technique)

This method is widely used for its simplicity and scalability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cancer cells in a standard 2D flask to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).

  • Add 100-200 µL of the cell suspension to each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Spheroid formation can be monitored daily using a light microscope. Spheroids are typically ready for drug treatment within 3-7 days, once they have formed compact, spherical structures.

Cell Viability Assay in 3D Spheroids (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound and other compounds for comparison

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in complete cell culture medium.

  • Carefully remove a portion of the existing medium from each well containing a spheroid and add the medium containing the test compounds.

  • Include vehicle-treated controls (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow 3D Spheroid Drug Efficacy Workflow Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. Spheroid Formation (ULA Plate) Cell_Culture->Spheroid_Formation Drug_Treatment 3. Drug Treatment (this compound & Comparators) Spheroid_Formation->Drug_Treatment Incubation 4. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Caption: General workflow for testing drug efficacy in 3D spheroids.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent for targeting cancers, particularly those resistant to conventional therapies. Its mechanism of inducing ferroptosis via GPX4 inhibition is a compelling strategy. While direct evidence of its efficacy in 3D spheroid models is still needed, the performance of other GPX4 inhibitors and ferroptosis inducers in these models suggests that this compound is likely to be highly effective.

Future studies should focus on directly evaluating this compound in a panel of 3D spheroid models derived from various cancer types. Such investigations will be crucial in validating its therapeutic potential and providing the necessary preclinical data to support its advancement into clinical trials. Key areas of investigation should include determining IC50 values, assessing the penetration of this compound into the spheroid core, and exploring combination therapies to enhance its anti-cancer effects.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidance on the proper disposal of JKE-1674, a potent, orally active inhibitor of glutathione peroxidase 4 (GPX4).[1][2][3][4] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative for researchers, scientists, and drug development professionals to handle and dispose of this research chemical with the utmost care to ensure laboratory safety and environmental protection.[5] All laboratory personnel should treat chemical waste, including non-hazardous substances, as potentially harmful and follow established institutional and local regulations for chemical waste management.[1][2]

Key Properties of this compound

A summary of the physical and chemical properties of this compound is provided below to inform safe handling and disposal practices.

PropertyValueSource
CAS Number 2421119-60-8[5][6]
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[6]
Molecular Weight 451.3 g/mol [5]
Appearance Crystalline solid[6]
Solubility Soluble in DMSO and Ethanol[3][4][6]
Storage -20°C[6]
Hazard Classification Not classified as hazardous (GHS)[5]

Step-by-Step Disposal Protocol for this compound

The following protocols are based on best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Label the container as "this compound Solid Waste."

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Liquid Waste (Solutions):

    • Collect solutions of this compound (e.g., in DMSO or ethanol) in a dedicated, sealed, and properly labeled waste container.

    • The label should clearly state "this compound in [Solvent Name] Waste" and include the approximate concentration.

    • Segregate halogenated and non-halogenated solvent waste streams.[1]

  • Contaminated Labware:

    • Dispose of chemically contaminated items such as pipette tips, gloves, and weighing papers in a designated solid waste container.

    • Sharps, such as needles and blades, must be disposed of in a labeled, puncture-resistant sharps container.[4]

Waste Collection and Storage
  • Store all waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Use secondary containment to prevent spills.[2]

  • Do not accumulate large quantities of waste. Adhere to your institution's limits for waste accumulation.[2]

Disposal of Empty Containers
  • A container that has held this compound can be disposed of as regular trash only after it has been emptied of all contents, with no freestanding liquids remaining.[6]

  • Deface or remove the original label to prevent confusion.[1][2]

  • For containers that held acutely hazardous materials (P-listed waste), triple rinsing is required, and the rinsate must be collected as hazardous waste.[2][7] While this compound is not P-listed, adopting this practice for all chemical containers is a good safety measure.

Final Disposal
  • Arrange for the collection of all this compound waste (solid, liquid, and contaminated materials) through your institution's EHS or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the sink or in the regular trash.[2][5] Even non-hazardous chemicals should not be disposed of in this manner without explicit approval from EHS.[6]

Experimental Protocols and Signaling Pathways

This compound is an inhibitor of glutathione peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML-210.[1][6] It induces ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The mechanism involves the dehydration of this compound to form a nitrile-oxide electrophile, JKE-1777, which then covalently binds to GPX4.

Below is a diagram illustrating the disposal decision workflow for this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid empty Empty this compound Container waste_type->empty Empty collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Segregate Solvents) liquid->collect_liquid rinse Triple Rinse Container? empty->rinse store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Chemical Waste rinse->collect_rinsate Yes dispose_container Deface Label and Dispose of Container in Regular Trash rinse->dispose_container No (Best Practice: Yes) collect_rinsate->collect_liquid end End: Proper Disposal dispose_container->end pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup pickup->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling JKE-1674

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling JKE-1674. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

This compound is an orally active inhibitor of glutathione peroxidase 4 (GPX4) and an active metabolite of the GPX4 inhibitor ML-210. While a specific Safety Data Sheet (SDS) for this compound indicates no classification under the Globally Harmonized System (GHS), a conservative approach to handling is recommended based on the safety profile of its precursor, ML-210[1][2]. The SDS for ML-210 classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to minimize exposure and ensure user safety. The following table summarizes the recommended PPE for handling this compound, based on the more detailed safety information available for its precursor, ML-210[1].

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shields.To prevent eye contact with the compound, which could cause irritation.
Hand Protection Protective gloves (e.g., nitrile).To avoid skin contact. Gloves should be inspected before use.
Body Protection Impervious clothing, such as a lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used when handling the powder form or if aerosols may be generated.To prevent inhalation, especially in areas without adequate exhaust ventilation.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Use only in areas with appropriate exhaust ventilation[1].

  • Storage: this compound is a crystalline solid. For long-term stability, it should be stored at -20°C for up to four years[3]. Stock solutions should be stored at -80°C for up to one year to avoid degradation[4][5]. It is noted that the compound can decompose if stored for prolonged periods at room temperature as a solution in DMSO.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].

  • Eye Contact: Remove contact lenses if present and easy to do. Rinse opened eye for several minutes under running water[2].

  • Skin Contact: While the product is generally not considered a skin irritant, it is good practice to wash the affected area with soap and water[2][6].

  • Inhalation: Move the person to fresh air. Consult a doctor in case of complaints[2].

Disposal:

  • Dispose of contents and container to an approved waste disposal plant[1]. Avoid release to the environment and collect any spillage[1].

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh solid this compound c->d e Prepare stock solution (e.g., in DMSO) d->e f Decontaminate work surfaces e->f g Dispose of waste in approved container f->g h Remove and dispose of PPE g->h i Wash hands thoroughly h->i

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JKE-1674
Reactant of Route 2
Reactant of Route 2
JKE-1674

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.